molecular formula C49H62ClN9O9S B2483266 TL13-110

TL13-110

Numéro de catalogue: B2483266
Poids moléculaire: 988.6 g/mol
Clé InChI: IJAANTOEOXWPKC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TL13-110 is a useful research compound. Its molecular formula is C49H62ClN9O9S and its molecular weight is 988.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindol-4-yl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H62ClN9O9S/c1-30(2)68-41-27-35(32(5)26-39(41)56-49-54-28-36(50)45(57-49)55-37-11-6-7-14-42(37)69(64,65)31(3)4)33-15-19-58(20-16-33)21-23-67-25-24-66-22-18-51-43(60)29-53-38-12-8-10-34-44(38)48(63)59(47(34)62)40-13-9-17-52-46(40)61/h6-8,10-12,14,26-28,30-31,33,40,53H,9,13,15-25,29H2,1-5H3,(H,51,60)(H,52,61)(H2,54,55,56,57)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAANTOEOXWPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2CCN(CC2)CCOCCOCCNC(=O)CNC3=CC=CC4=C3C(=O)N(C4=O)C5CCCNC5=O)OC(C)C)NC6=NC=C(C(=N6)NC7=CC=CC=C7S(=O)(=O)C(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H62ClN9O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

988.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of TL13-110 as a Negative Control in ALK Degradation Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the critical function of TL13-110 in the study of Anaplastic Lymphoma Kinase (ALK) degradation, particularly in the context of developing novel therapeutic agents. This compound serves as an indispensable negative control for the potent and selective ALK degrader, TL13-112. By understanding the distinct activities of these two molecules, researchers can effectively validate the mechanism of action of ALK-targeting PROTACs (Proteolysis Targeting Chimeras).

Core Concepts: PROTACs and the Importance of Negative Controls

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest. They consist of three key components: a ligand that binds to the target protein (in this case, ALK), a ligand that recruits an E3 ubiquitin ligase (such as cereblon), and a linker connecting the two. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

In this context, a negative control is a molecule that is structurally similar to the active PROTAC but lacks a key functional component, thereby helping to distinguish the effects of target degradation from other pharmacological activities, such as simple inhibition.

This compound: An ALK Inhibitor Devoid of Degradation Activity

This compound is a highly potent inhibitor of ALK, with a reported IC50 value of 0.34 nM.[1] However, it is designed to be incapable of inducing the degradation of ALK. This is in stark contrast to its counterpart, TL13-112, which is a selective ALK degrader. The primary function of this compound in experimental settings is to demonstrate that the biological effects observed with TL13-112 are a direct result of ALK protein degradation and not merely due to the inhibition of its kinase activity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its active counterpart, TL13-112, providing a clear comparison of their biochemical and cellular activities.

Table 1: Biochemical Activity of this compound and TL13-112

CompoundTargetAssayIC50 (nM)
This compoundALKBiochemical Inhibition0.34
TL13-112ALKBiochemical InhibitionNot Reported

Data sourced from Tocris Bioscience.[1]

Table 2: Cellular Degradation Activity of TL13-112

CompoundCell LineDC50 (nM)Maximum Degradation Time (hours)
TL13-112H31221016
TL13-112Karpas 2994016

DC50 is the concentration required to induce 50% degradation of the target protein. Data sourced from R&D Systems and other suppliers.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are key experimental protocols utilized in ALK degradation studies involving this compound and TL13-112.

Western Blot Analysis for ALK Degradation

This protocol is used to visualize and quantify the levels of ALK protein in cells following treatment with this compound or TL13-112.

  • Cell Culture and Treatment:

    • Culture ALK-positive cancer cell lines (e.g., H3122, Karpas 299) in appropriate media and conditions.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or TL13-112 (e.g., 1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ALK overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the ALK protein levels to the loading control.

    • Compare the ALK levels in treated samples to the vehicle control to determine the extent of degradation.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of the compounds on cell proliferation and viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound or TL13-112 for a specified duration (e.g., 72 hours). Include a vehicle control.

  • Viability Measurement:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Read the absorbance at a specific wavelength (e.g., 570 nm).

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the viability of treated cells to the vehicle control.

    • Plot the cell viability against the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts and workflows described in this guide.

ALK_Signaling_Pathway ALK ALK Receptor Tyrosine Kinase Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) ALK->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 1: Simplified ALK signaling pathway leading to cell proliferation and survival.

Figure 2: Mechanism of action of the ALK-targeting PROTAC, TL13-112.

Experimental_Workflow start Start: ALK-positive Cell Lines treatment Treatment with: - this compound (Negative Control) - TL13-112 (PROTAC) - Vehicle (DMSO) start->treatment western_blot Western Blot Analysis (ALK Protein Levels) treatment->western_blot viability_assay Cell Viability Assay (IC50 Determination) treatment->viability_assay analysis Data Analysis and Comparison western_blot->analysis viability_assay->analysis conclusion Conclusion: Validate Degradation-Dependent Effects analysis->conclusion

Figure 3: General experimental workflow for ALK degradation studies using this compound and TL13-112.

Logical_Relationship cluster_TL13_112 TL13-112 cluster_TL13_110 This compound inhibition_112 ALK Inhibition biological_effect Observed Biological Effect (e.g., Decreased Cell Viability) inhibition_112->biological_effect Contributes to degradation_112 ALK Degradation degradation_112->biological_effect Primary Driver of inhibition_110 ALK Inhibition inhibition_110->biological_effect Contributes to (Inhibition Effect) no_degradation_110 No ALK Degradation no_degradation_110->biological_effect Isolates degradation effect

Figure 4: Logical relationship illustrating the role of this compound in dissecting the biological effects of ALK degradation versus inhibition.

References

TL13-110: A Technical Guide to its Mechanism of Action as a Potent Anaplastic Lymphoma Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TL13-110 is a highly potent, ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK). This document provides a comprehensive technical overview of its mechanism of action, binding characteristics, and cellular effects. This compound serves as a critical negative control for its counterpart, TL13-112, a Proteolysis Targeting Chimera (PROTAC) designed to induce ALK degradation. By directly inhibiting the kinase activity of ALK without inducing its degradation, this compound allows for the precise deconvolution of biological outcomes resulting from kinase inhibition versus protein elimination. This guide details the fundamental signaling pathways governed by ALK, the biochemical and cellular activity of this compound, and the experimental protocols utilized for its characterization.

Introduction to Anaplastic Lymphoma Kinase (ALK) Signaling

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the central and peripheral nervous systems.[1] In normal physiology, ALK is activated upon binding of its ligands, leading to receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain.[2] This activation initiates a cascade of downstream signaling pathways essential for cell proliferation, differentiation, and survival.

However, chromosomal rearrangements, mutations, or amplification of the ALK gene can lead to the formation of oncogenic fusion proteins (e.g., NPM-ALK, EML4-ALK) or constitutively active ALK variants.[2][3] These aberrant forms of ALK are potent oncogenic drivers in various cancers, including non-small-cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[4][5] The constitutive kinase activity of oncogenic ALK activates several key downstream signaling pathways, including:

  • RAS-MAPK Pathway: Promotes cellular proliferation.[3][6]

  • PI3K-AKT Pathway: Supports cell survival and growth.[3][7]

  • JAK-STAT Pathway: Contributes to cell survival and proliferation.[3][6]

  • PLCγ Pathway: Involved in cell growth and mitogenesis.[3][6]

The central role of aberrant ALK signaling in tumorigenesis has made it a prime therapeutic target for the development of small-molecule kinase inhibitors.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PLCg PLCγ ALK->PLCg PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK Transcription Gene Transcription (Proliferation, Survival, Growth) PLCg->Transcription AKT AKT PI3K->AKT RAF RAF RAS->RAF STAT STAT JAK->STAT AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT->Transcription

Figure 1. Simplified ALK Signaling Pathways.

This compound: Mechanism of Action as an ALK Inhibitor

This compound is a potent small-molecule inhibitor of ALK. It is derived from the chemical scaffold of ceritinib (LDK378), a clinically approved second-generation ALK inhibitor.[5][8] this compound functions by competing with ATP for binding to the kinase domain of ALK, thereby preventing the autophosphorylation and subsequent activation of downstream signaling pathways.

Crucially, this compound was developed as a non-degrading counterpart to the ALK-targeting PROTAC, TL13-112.[9][10] While TL13-112 links the ALK inhibitor to a ligand for the E3 ubiquitin ligase Cereblon (CRBN) to induce proteasomal degradation of the ALK protein, this compound is designed to inhibit ALK's kinase function without causing its degradation.[5][10] This makes this compound an indispensable tool for distinguishing the cellular consequences of ALK inhibition from those of ALK degradation.

TL13_110_Mechanism cluster_action Mechanism of Action cluster_comparison Comparison with TL13-112 (PROTAC) TL13_110 This compound ALK_Kinase ALK Kinase Domain (ATP Binding Pocket) TL13_110->ALK_Kinase Competitively Binds & Inhibits Phosphorylation Autophosphorylation ALK_Kinase->Phosphorylation Catalyzes ATP ATP ATP->ALK_Kinase Binds Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT, etc.) Phosphorylation->Downstream Activates TL13_110_node This compound (Inhibitor) Inhibition Kinase Inhibition TL13_110_node->Inhibition TL13_112_node TL13-112 (Degrader) TL13_112_node->Inhibition Degradation Protein Degradation TL13_112_node->Degradation

Figure 2. Logical Flow of this compound's Inhibitory Action.

Quantitative Data and In Vitro Activity

The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. As a derivative of ceritinib, it exhibits high affinity for the ALK kinase domain.

ParameterValueAssay TypeTargetReference
IC50 0.34 nMBiochemical Kinase AssayALK[9][10]
Degradation None ObservedCellular Western BlotALK[10]

Table 1. Biochemical and Cellular Activity of this compound.

Experimental Protocols

The characterization of this compound involves a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the ability of a compound to displace a fluorescently labeled ATP-competitive tracer from the ALK kinase domain.

Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP pocket. Inhibition is measured as a decrease in the FRET signal.[3]

Materials:

  • Recombinant ALK protein (with an appropriate tag, e.g., GST)

  • Eu-labeled anti-tag antibody (e.g., anti-GST)

  • Alexa Fluor™ 647-labeled kinase tracer

  • Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound, serially diluted in DMSO

  • 384-well microplates

Procedure:

  • Compound Plating: Prepare a serial dilution of this compound in DMSO. Dispense 5 µL of the diluted compound into the wells of a 384-well plate.

  • Kinase/Antibody Preparation: Prepare a solution containing the ALK kinase and Eu-labeled antibody in Kinase Buffer A at 3x the final desired concentration.

  • Tracer Preparation: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A at 3x the final desired concentration.

  • Assay Assembly: Add 5 µL of the kinase/antibody mixture to each well, followed by 5 µL of the tracer solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular ALK Inhibition and Degradation Assay (Western Blot)

This assay assesses the effect of this compound on ALK protein levels and the phosphorylation of ALK and its downstream effectors in cancer cell lines.

Principle: Cells are treated with the compound, and whole-cell lysates are analyzed by SDS-PAGE and immunoblotting to detect changes in the total and phosphorylated levels of target proteins.

Materials:

  • ALK-positive cancer cell lines (e.g., Karpas-299, H3122)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-ALK, anti-phospho-ALK (p-ALK), anti-STAT3, anti-phospho-STAT3 (p-STAT3), anti-AKT, anti-phospho-AKT (p-AKT), and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate ALK-positive cells and allow them to adhere or reach a suitable density. Treat the cells with a dose range of this compound or DMSO (vehicle control) for a specified time (e.g., 16 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein amounts for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using a digital imager.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the levels of total and phosphorylated proteins to the loading control.

Western_Blot_Workflow start Start: ALK+ Cell Culture treatment Treat with this compound (Dose-Response) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-ALK, anti-p-ALK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Quantify Band Intensity detection->analysis

Figure 3. Experimental Workflow for Western Blot Analysis.

Conclusion

This compound is a highly potent and specific inhibitor of ALK, acting competitively at the ATP-binding site to abrogate downstream signaling. Its key value lies in its role as a non-degrading control for the ALK-targeting PROTAC, TL13-112. The use of this compound in parallel with its degrading counterpart is essential for elucidating the distinct pharmacological consequences of kinase inhibition versus complete protein removal. This technical guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this compound in the study of ALK-driven cancers and the development of novel therapeutic strategies.

References

An In-depth Technical Guide to TL13-110: A Potent Anaplastic Lymphoma Kinase (ALK) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of TL13-110, a highly potent inhibitor of Anaplastic Lymphoma Kinase (ALK). This compound serves as a crucial negative control for the Proteolysis Targeting Chimera (PROTAC) degrader, TL13-112, aiding in the elucidation of targeted protein degradation mechanisms.

Chemical Structure and Physicochemical Properties

This compound is a complex small molecule with the chemical formula C49H62ClN9O9S.[1][2] Its structure is characterized by a pyrimidine core, which is a common scaffold for kinase inhibitors. The detailed chemical and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Chemical Name N-(2-(2-(2-(4-(4-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)ethoxy)ethoxy)ethyl)-2-((1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindolin-4-yl)amino)acetamide[2][3][4]
Molecular Formula C49H62ClN9O9S[1][2]
Molecular Weight 988.59 g/mol [1][2]
CAS Number 2229037-09-4[1][2]
Canonical SMILES CC(C)OC1=CC(C2CCN(CCOCCOCCNC(CNC3=CC=CC4=C3C(N(C5CCCNC5=O)C4=O)=O)=O)CC2)=C(C)C=C1NC6=NC=C(Cl)C(NC7=CC=CC=C7S(=O)(C(C)C)=O)=N6[3][5]
Purity ≥98% (typically analyzed by HPLC)[1][3][4]
Solubility Soluble in DMSO up to 50 mM[1][2][4]
Storage Store at -20°C[1][2]

Biological Activity and Mechanism of Action

This compound is a highly potent, ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK), with a reported half-maximal inhibitory concentration (IC50) of 0.34 nM.[1][5][6] ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).

The primary role of this compound in research is as a negative control for the PROTAC degrader TL13-112.[1][3][4][5] While both molecules share the same ALK-binding warhead, this compound lacks the E3 ligase-recruiting moiety present in TL13-112. Consequently, this compound inhibits the kinase activity of ALK but does not induce its degradation, allowing researchers to differentiate between the effects of kinase inhibition and protein degradation.[1]

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Constitutive activation of ALK leads to the activation of several downstream signaling pathways that promote cell proliferation, survival, and differentiation. The primary signaling cascades initiated by ALK include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways. This compound, by inhibiting the kinase activity of ALK, effectively blocks the phosphorylation and activation of these downstream effectors.

ALK_Signaling_Pathway Anaplastic Lymphoma Kinase (ALK) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus ALK ALK GRB2_SOS GRB2/SOS ALK->GRB2_SOS P PI3K PI3K ALK->PI3K P JAK JAK ALK->JAK P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription TL13_110 This compound TL13_110->ALK Inhibition

Fig. 1: Simplified ALK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are crucial for its application in research. The following sections outline the methodologies based on published literature.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, characteristic of complex kinase inhibitors. While the exact, step-by-step synthesis is proprietary, a generalizable synthetic scheme for related pyrimidine-based ALK inhibitors can be inferred from the literature. The core of the molecule is typically assembled through sequential nucleophilic aromatic substitution and coupling reactions.

Synthesis_Workflow General Synthesis Workflow for Pyrimidine-Based ALK Inhibitors Start Starting Materials (Dihalopyrimidine, Amines, etc.) Step1 Step 1: First Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Step 2: Second Nucleophilic Aromatic Substitution (SNAr) Intermediate1->Step2 Intermediate2 Intermediate 2 (Core Scaffold) Step2->Intermediate2 Step3 Step 3: Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate2->Step3 Intermediate3 Intermediate 3 Step3->Intermediate3 Step4 Step 4: Linker Attachment & Final Functionalization Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct

Fig. 2: Generalized synthetic workflow for compounds like this compound.

A representative protocol for a key step, such as the nucleophilic aromatic substitution on a dihalopyrimidine, is as follows:

  • Reaction Setup: Dissolve the dihalopyrimidine starting material in a suitable solvent (e.g., isopropanol or DMF).

  • Addition of Reagents: Add one equivalent of the desired amine and a base (e.g., diisopropylethylamine or potassium carbonate) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a specified temperature (e.g., 80-100°C) and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is typically subjected to an aqueous work-up, extraction with an organic solvent, and purification by column chromatography to yield the desired product.

In Vitro ALK Kinase Inhibition Assay

The potency of this compound as an ALK inhibitor is determined using an in vitro kinase assay. This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the ALK enzyme.

  • Reaction Components:

    • Recombinant human ALK enzyme

    • Peptide or protein substrate

    • ATP (often radiolabeled, e.g., [γ-33P]ATP)

    • Assay buffer containing necessary cofactors (e.g., MgCl2)

    • This compound at various concentrations

  • Assay Procedure:

    • Prepare a reaction mixture containing the ALK enzyme, substrate, and assay buffer.

    • Add serial dilutions of this compound or a vehicle control (DMSO) to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved by various methods, such as capturing the phosphorylated substrate on a filter and measuring radioactivity or using a fluorescence-based detection system.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based ALK Degradation Assay (Western Blot)

To confirm that this compound inhibits ALK without inducing its degradation, a cell-based assay followed by Western blotting is performed. This is typically done in parallel with its PROTAC counterpart, TL13-112.

  • Cell Culture and Treatment:

    • Culture ALK-dependent cancer cell lines (e.g., H3122 NSCLC cells or Karpas-299 ALCL cells) under standard conditions.

    • Treat the cells with increasing concentrations of this compound, TL13-112, or a vehicle control (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for ALK. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for ALK and the loading control.

    • Normalize the ALK band intensity to the corresponding loading control band intensity.

    • Compare the normalized ALK levels in the treated samples to the vehicle control to determine if degradation has occurred.

Western_Blot_Workflow Western Blot Workflow for ALK Degradation Assay Start ALK-dependent Cancer Cell Culture Treatment Treat cells with this compound, TL13-112, or DMSO Start->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-ALK, anti-loading control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis and Quantification Detection->Analysis Result Determination of ALK Degradation Analysis->Result

Fig. 3: Step-by-step workflow of the Western blot assay to assess ALK degradation.

Conclusion

This compound is an invaluable tool for researchers in the field of kinase inhibition and targeted protein degradation. Its high potency and specificity for ALK, combined with its inability to induce protein degradation, make it an ideal negative control for studying the effects of PROTACs like TL13-112. This guide provides the essential chemical, biological, and methodological information required for the effective use of this compound in a research setting.

References

The Role of TL13-110 in Targeted Protein Degradation: A Technical Guide to a Crucial Negative Control

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. At the heart of this strategy are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system (UPS). A PROTAC achieves this by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.

In the rigorous validation of any PROTAC, the use of a negative control is a critical and indispensable step. It serves to confirm that the observed protein degradation is a direct result of the PROTAC's specific mechanism—the recruitment of an E3 ligase—and not due to other effects of the molecule, such as simple target inhibition or off-target toxicity. This guide provides an in-depth technical overview of TL13-110, a key research tool that serves as a negative control for the Anaplastic Lymphoma Kinase (ALK) degrader, TL13-112. While the initial query suggested a role related to the VHL E3 ligase, it is crucial to clarify that this compound and its active counterpart, TL13-112, are based on the recruitment of the cereblon (CRBN) E3 ligase. This guide will detail the mechanism, experimental use, and data interpretation related to this important control molecule.

The PROTAC Mechanism and the Imperative of a Negative Control

A PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker connecting them. The active PROTAC, TL13-112, for example, comprises an ALK inhibitor linked to Pomalidomide, a known ligand for the cereblon (CRBN) E3 ligase.[1] This design facilitates the formation of a ternary complex between ALK, TL13-112, and the CRBN E3 ligase complex, leading to the ubiquitination and degradation of ALK.

To validate this mechanism, a negative control is designed to be structurally almost identical to the active PROTAC but incapable of recruiting the E3 ligase. This compound serves this purpose perfectly. It is a highly potent ALK inhibitor but does not engage the CRBN E3 ligase, and consequently, does not induce ALK degradation. By comparing the effects of TL13-112 and this compound in cellular assays, researchers can unequivocally attribute the degradation of the target protein to the specific, E3 ligase-dependent mechanism of the PROTAC.

PROTAC_vs_Control cluster_0 Active PROTAC (TL13-112) cluster_1 Negative Control (this compound) p1 ALK Protein protac1 TL13-112 (ALK Binder + CRBN Ligand) p1->protac1 Binds ub1 Ubiquitin p1->ub1 Ternary Complex Forms & Recruits Ubiquitin proteasome1 Proteasome p1->proteasome1 Recognition protac1->ub1 Ternary Complex Forms & Recruits Ubiquitin crbn1 CRBN E3 Ligase crbn1->protac1 Binds crbn1->ub1 Ternary Complex Forms & Recruits Ubiquitin ub1->p1 Ubiquitination degraded1 Degraded ALK proteasome1->degraded1 Degradation p2 ALK Protein control1 This compound (ALK Binder + Inactive Ligand) p2->control1 Binds blocked Inhibition of ALK Activity control1->blocked label_no_binding No Binding crbn2 CRBN E3 Ligase label_no_degradation No Degradation

Caption: Mechanism of TL13-112 vs. This compound.

Quantitative Data Summary

The efficacy of a PROTAC is typically quantified by its DC₅₀ (concentration for 50% maximal degradation) and Dₘₐₓ (maximal degradation percentage). The activity of the inhibitor components is measured by IC₅₀ (concentration for 50% inhibition). The data for TL13-112 and its negative control, this compound, clearly illustrate their distinct functions.

CompoundTargetE3 Ligase LigandTarget IC₅₀DC₅₀DₘₐₓPrimary Function
This compound ALKInactive/None0.34 nM[2]No DegradationN/ANegative Control, Target Inhibition
TL13-112 ALKPomalidomide (CRBN)0.14 nM[3][4]10 nM (H3122 cells)[4]>90% (approx.)ALK Protein Degrader
40 nM (Karpas 299 cells)[4]

Table 1: Comparative quantitative data for this compound and TL13-112.

For context, the binding affinities of common ligands to the two most utilized E3 ligases, VHL and CRBN, are provided below. This highlights the range of affinities used in PROTAC design.

E3 LigaseLigand ExampleBinding Affinity (Kd or IC₅₀)Assay Type
VHL VH032Kd: 190 nMITC
VH298Kd: 186 nMSPR
VHL Ligand 15IC₅₀: 4.1 µM; Kd: 5.4 µMFP; ITC[5]
CRBN PomalidomideIC₅₀: 1.8 µMTR-FRET
ThalidomideIC₅₀: 2.5 µMTR-FRET
LenalidomideIC₅₀: >10 µMTR-FRET

Table 2: Representative binding affinities of common VHL and CRBN ligands.

Experimental Protocols

Protocol 1: Determining PROTAC-Mediated Protein Degradation via Western Blot

This protocol outlines the steps to assess the degradation of a target protein (e.g., ALK) by comparing an active PROTAC (TL13-112) with its negative control (this compound) to determine the DC₅₀.

WB_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Cell Seeding Seed cells (e.g., H3122) in plates and allow to adhere overnight. B 2. Compound Dilution Prepare serial dilutions of TL13-112 and this compound (e.g., 1nM to 10µM). Include a vehicle control (DMSO). A->B C 3. Cell Treatment Treat cells with diluted compounds for a set time (e.g., 16 hours). B->C D 4. Cell Lysis Wash cells with ice-cold PBS. Lyse cells in RIPA buffer with protease/phosphatase inhibitors. C->D E 5. Protein Quantification Determine protein concentration of lysates using a BCA assay. D->E F 6. SDS-PAGE Normalize samples and run on a polyacrylamide gel to separate proteins. E->F G 7. Protein Transfer Transfer proteins from the gel to a PVDF or nitrocellulose membrane. F->G H 8. Immunoblotting Block membrane, then probe with primary antibodies (anti-ALK, anti-GAPDH) followed by HRP-secondary antibodies. G->H I 9. Detection & Analysis Image blot using chemiluminescence. Quantify band intensity and normalize to loading control. Plot dose-response curve. H->I

Caption: Western Blot workflow for PROTAC analysis.

Methodology:

  • Cell Culture and Treatment:

    • Seed appropriate cells (e.g., H3122 for ALK) in 12-well plates to achieve 70-80% confluency.[6]

    • Prepare serial dilutions of TL13-112 and this compound in culture medium. A typical range is 0.1 nM to 10 µM. Include a vehicle-only (DMSO) control.[6]

    • Replace the medium in each well with the compound-containing medium and incubate for the desired time (e.g., 16 hours for maximum ALK degradation with TL13-112).[4]

  • Lysate Preparation:

    • Place plates on ice and aspirate the medium.

    • Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).[7]

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[7]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[6]

    • Centrifuge at ~14,000 rpm for 15 minutes at 4°C to pellet cell debris.[6]

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.[6]

    • Normalize all samples to the same concentration using lysis buffer.

    • Add 4x Laemmli sample buffer to each normalized lysate and boil at 95°C for 5-10 minutes to denature the proteins.[8]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.[6]

    • Run the gel to separate proteins based on size.

    • Transfer the separated proteins to a PVDF membrane.[8]

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[8]

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-ALK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

    • Wash the membrane again three times with TBST.

    • Repeat the antibody incubation process for a loading control protein (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[6]

    • Quantify the band intensities using software like ImageJ.

    • Normalize the intensity of the ALK band to the corresponding loading control band for each lane.

    • Plot the normalized ALK levels against the log of the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ for TL13-112. The this compound samples should show no significant reduction in ALK levels.

Protocol 2: Measuring Ligand-E3 Ligase Binding via TR-FRET Assay

This protocol describes a competitive binding assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to determine the binding affinity (IC₅₀) of a test compound to an E3 ligase complex (e.g., VHL).

FRET_Workflow cluster_prep_fret Preparation cluster_exp_fret Experiment cluster_analysis_fret Analysis A 1. Reagent Preparation Prepare Assay Buffer. Prepare serial dilutions of test compound and known VHL ligand (Std). C 3. Plate Dispensing Dispense diluted compounds/standards into a 384-well assay plate. A->C B 2. Master Mix Prepare a master mix containing His-tagged VHL complex, fluorescent ligand, and Eu-labeled anti-His Ab. D 4. Reagent Addition Add the master mix to all wells. B->D E 5. Incubation Seal the plate, centrifuge briefly, and incubate at room temperature (e.g., 1-2 hours) protected from light. C->E D->E F 6. Plate Reading Read the plate on a TR-FRET -compatible reader, measuring emission at donor (620 nm) and acceptor (665 nm) wavelengths. E->F G 7. Data Analysis Calculate the TR-FRET ratio (665/620). Plot the ratio vs. compound concentration to determine the IC₅₀ value. F->G

Caption: TR-FRET experimental workflow.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20mM HEPES pH 7.5, 150mM NaCl, 1mM TCEP, 0.01% TWEEN20).[9]

    • Prepare a serial dilution of the test compound in assay buffer.

    • Prepare a standard curve using a known VHL ligand (e.g., VH298).[9]

  • Assay Procedure (384-well plate format):

    • Dispense 5 µL of each compound dilution or standard into the wells of a low-volume 384-well plate.[10]

    • Prepare a 2X Master Mix containing the recombinant His-tagged VHL-ElonginB-ElonginC (VBC) complex, a fluorescently labeled VHL ligand (the tracer/acceptor), and a Europium-labeled anti-His antibody (the donor).[9][11]

    • Add 5 µL of the VBC complex solution to all wells.[10]

    • Add 10 µL of a premixed solution of the fluorescent ligand and the Europium-labeled antibody to all wells, for a final volume of 20 µL.[10]

    • Seal the plate, centrifuge briefly to mix, and incubate at room temperature for 1-2 hours, protected from light.[9][10]

  • Data Acquisition and Analysis:

    • Read the plate using a microplate reader capable of TR-FRET.

    • Measure the fluorescence emission at two wavelengths: the donor (e.g., 620 nm) and the acceptor (e.g., 665 nm).[12]

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.

    • The specific signal is inversely proportional to the concentration of the test compound. A high concentration of a binding compound will displace the fluorescent ligand, disrupting FRET and leading to a low ratio.[11]

    • Plot the TR-FRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Conclusion

This compound is a vital tool in the field of targeted protein degradation, serving as a meticulously designed negative control for the cereblon-based ALK degrader, TL13-112. Its role is to provide an essential experimental baseline, demonstrating that the degradation activity of its active counterpart is not a result of simple target inhibition but is dependent on the specific recruitment of the CRBN E3 ligase. By inhibiting ALK without inducing its degradation, this compound allows researchers to dissect the downstream cellular consequences of target inhibition versus target elimination. The proper use of such controls is fundamental to the validation of new PROTACs and underpins the robust development of this promising therapeutic class. This guide provides the technical framework for understanding and utilizing this compound to ensure the generation of high-quality, interpretable data in targeted protein degradation research.

References

Whitepaper: The Enduring Purpose of Non-Degrading ALK Inhibitors in an Evolving Resistance Landscape

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The development of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of ALK-rearranged non-small cell lung cancer (NSCLC). However, the clinical utility of these targeted therapies is frequently curtailed by the emergence of acquired resistance. While novel therapeutic modalities such as targeted protein degraders are being explored, the strategic design of next-generation, non-degrading inhibitors remains a cornerstone of oncological research. This technical guide delineates the purpose of advanced non-degrading ALK inhibitors, focusing on their indispensable role in overcoming complex resistance mechanisms, ensuring central nervous system (CNS) efficacy, and optimizing kinase selectivity to improve patient outcomes. Through a detailed examination of their mechanism, the evolution of resistance, and comparative preclinical and clinical data, this paper underscores the continued necessity and innovation within the field of non-degrading ALK inhibition.

The ALK Signaling Pathway and its Oncogenic Role

The Anaplastic Lymphoma Kinase (ALK) gene encodes a receptor tyrosine kinase that is crucial for the development and function of the nervous system[1]. In its physiological state, ALK activation is tightly regulated. However, chromosomal rearrangements can lead to the fusion of the ALK gene with other genes, most commonly Echinoderm Microtubule-associated protein-like 4 (EML4) in NSCLC[2]. This EML4-ALK fusion results in a constitutively active oncoprotein that drives uncontrolled activation of downstream signaling pathways, including the RAS/RAF/MEK, PI3K/AKT, and JAK/STAT pathways, thereby promoting cellular proliferation, survival, and differentiation[2][3]. ALK inhibitors function by binding to the ATP-binding pocket of the ALK kinase domain, blocking its activity and shutting down these oncogenic signals[1][2][4].

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein (Constitutively Active) RAS RAS EML4_ALK->RAS Activates PI3K PI3K EML4_ALK->PI3K Activates JAK JAK EML4_ALK->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Figure 1: Oncogenic ALK Signaling Pathways.

The Evolution of Resistance to ALK Inhibitors

The clinical journey of ALK inhibitors is marked by a multi-generational effort to counteract acquired resistance.

  • First-Generation (Crizotinib): As the first FDA-approved ALK inhibitor, crizotinib showed significant efficacy over chemotherapy but was limited by poor CNS penetration and the rapid development of resistance, typically within 1-2 years[2][3].

  • Second-Generation (Ceritinib, Alectinib, Brigatinib): These inhibitors were developed to be more potent and to overcome several crizotinib-resistance mutations[2][5]. Alectinib, in particular, demonstrated superior CNS activity and became a preferred first-line treatment[6]. However, resistance inevitably emerges, often through the highly recalcitrant G1202R solvent front mutation, which confers resistance to all second-generation TKIs[3][7].

  • Third-Generation (Lorlatinib): Lorlatinib was specifically designed to be a potent, CNS-penetrant inhibitor active against all known single resistance mutations, including G1202R[4][7][8]. It has shown unprecedented efficacy in first-line treatment, with a 5-year progression-free survival rate of 60%[9].

Despite these advances, resistance to lorlatinib still develops. A primary mechanism is the emergence of compound mutations , where multiple resistance mutations appear on the same ALK allele, creating a steric environment that even lorlatinib cannot effectively inhibit[10][11]. This sequential evolution of resistance necessitates the development of next-generation inhibitors.

ALK_Resistance_Evolution cluster_treatment cluster_resistance Start ALK+ NSCLC (Treatment Naive) Crizotinib 1st Gen TKI (Crizotinib) Start->Crizotinib On_Target On-Target Mutations (L1196M, etc.) Crizotinib->On_Target leads to Off_Target Off-Target (Bypass Pathways, e.g., MET Amp) Crizotinib->Off_Target leads to Second_Gen 2nd Gen TKI (Alectinib, etc.) G1202R Solvent Front Mutation (G1202R) Second_Gen->G1202R leads to Lorlatinib 3rd Gen TKI (Lorlatinib) Compound_Mut Compound Mutations (G1202R + L1196M) Lorlatinib->Compound_Mut leads to Progression Progressive Disease On_Target->Second_Gen treated by G1202R->Lorlatinib treated by Compound_Mut->Progression Off_Target->Progression

Figure 2: Logical Flow of Acquired Resistance to ALK TKIs.

The Core Purpose of Advanced Non-Degrading Inhibitors

The primary purpose of fourth-generation non-degrading inhibitors is to address the specific clinical challenges that remain after treatment with third-generation agents like lorlatinib.

Overcoming Compound Mutations

Patients who progress on lorlatinib often harbor complex compound mutations, such as G1202R/L1196M, which are resistant to all currently approved ALK inhibitors[10][11]. Fourth-generation inhibitors, such as TPX-0131 (Zotizalkib) and NVL-655 , are rationally designed to overcome this challenge. TPX-0131 is a compact macrocyclic molecule engineered to bind completely within the ATP-binding pocket, avoiding clashes with mutated solvent front or gatekeeper residues[11][12]. This structural design allows it to maintain high potency against lorlatinib-resistant compound mutations[11][13].

Maintaining and Enhancing CNS Penetration

The brain is a common site for metastasis in ALK-positive NSCLC, and the blood-brain barrier (BBB) can limit the efficacy of systemic therapies[2][14]. Lorlatinib was designed to cross the BBB, significantly improving intracranial outcomes[9][14]. Next-generation inhibitors like TPX-0131 and NVL-655 are also designed for high CNS penetrance to control intracranial disease, a critical feature for long-term patient survival[11][15][16][17]. Preclinical data shows NVL-655 has a high level of brain penetrance, potentially higher than lorlatinib[18].

Improving Selectivity and Safety Profile

Off-target toxicities can be dose-limiting and impact a patient's quality of life. Lorlatinib, for example, inhibits both ALK and Tropomyosin receptor kinase (TRK), with TRK inhibition being associated with neurological adverse events[16][18]. A key design principle for some fourth-generation inhibitors is improved kinase selectivity. NVL-655 was specifically engineered to be highly selective for ALK over TRK, aiming to provide a better safety profile and avoid the CNS side effects that can limit the utility of dual ALK/TRK inhibitors[16][19][20].

Comparative Analysis of Next-Generation Inhibitors

The development of advanced non-degrading inhibitors is supported by robust preclinical and emerging clinical data demonstrating their potency and efficacy against a wide range of resistance mutations.

Preclinical Potency and Efficacy

In vitro assays are fundamental for characterizing the activity of new inhibitors against wild-type and mutated ALK. The half-maximal inhibitory concentration (IC₅₀) is a key metric of potency.

ALK Genotype TPX-0131 IC₅₀ (nmol/L) [11]NVL-655 IC₅₀ (nmol/L) [19]Lorlatinib IC₅₀ (nmol/L) [11]
EML4-ALK WT~3-10<1~3-10
G1202R (Solvent Front)~3-101.9>100
L1196M (Gatekeeper)1.10.518
G1202R + L1196M (Compound)~3-105.3>100
G1202R + L1198F (Compound)~3-103.5>100
Table 1: Comparative in vitro potency (IC₅₀) of next-generation ALK inhibitors against various ALK mutations. Data compiled from cellular autophosphorylation or viability assays.
Emerging Clinical Data

Early-phase clinical trials are providing proof-of-concept for the efficacy of these new agents in heavily pretreated patient populations.

Inhibitor Trial Patient Population Overall Response Rate (ORR) Intracranial ORR Key Finding
Lorlatinib CROWN (Phase 3)1st Line ALK+ NSCLC78%82% (in pts with baseline brain mets)Unprecedented 5-year PFS of 60% in first-line setting.[9]
NVL-655 ALKOVE-1 (Phase 1)Heavily pretreated (post-lorlatinib)38% (across all doses)Not specified, but CNS activity observedHigh activity in patients with G1202R mutation (69% ORR).[16][18]
TPX-0131 Phase 1/2Pre-treated ALK+ NSCLCData maturingData maturingDesigned to overcome lorlatinib-resistant compound mutations.[11][12]
Table 2: Summary of key clinical trial data for advanced ALK inhibitors.

Alternative Strategy: ALK Degraders (PROTACs)

An alternative therapeutic strategy is the use of Proteolysis-Targeting Chimeras (PROTACs). These are heterobifunctional molecules that link a target protein ligand to an E3 ubiquitin ligase ligand, inducing ubiquitination and subsequent degradation of the target protein by the proteasome[3][21].

Mechanism and Potential

By eliminating the ALK protein entirely rather than just inhibiting it, PROTACs could theoretically prevent resistance mediated by mutations that reduce inhibitor binding affinity[3][22]. Several ALK-targeting PROTACs based on ceritinib and brigatinib have been developed and have demonstrated the ability to degrade ALK fusion proteins in vitro[21].

Current Limitations and the Role of Non-Degrading Inhibitors

Despite their promise, ALK degraders face significant challenges that reinforce the central role of non-degrading inhibitors:

  • Non-Specific Degradation: Early ALK PROTACs have shown non-specific degradation of other kinases, which could lead to off-target toxicities[3][21].

  • Pharmacokinetics: PROTACs are larger molecules, which can present challenges for oral bioavailability and CNS penetration.

  • Efficacy: To date, ceritinib-based ALK degraders have not shown an improved anti-proliferative effect over ceritinib itself in cancer cell lines[21][23].

  • Resistance: Resistance can still emerge through mutations in the E3 ligase machinery or through drug efflux pumps that remove the larger PROTAC molecule from the cell[23].

Given these hurdles, the continued development of highly potent, selective, and CNS-penetrant non-degrading inhibitors remains the most validated and clinically advanced strategy for managing ALK-positive NSCLC.

Key Experimental Protocols

The preclinical evaluation of novel ALK inhibitors relies on a standardized set of experiments to characterize their potency, selectivity, and in vivo activity.

In Vitro Kinase Inhibition Assay

Purpose: To determine the direct inhibitory activity of a compound against purified ALK enzyme (wild-type and mutant forms). Methodology:

  • Reagents: Recombinant human ALK kinase domain, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compound, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: The test compound is serially diluted and incubated with the ALK enzyme in a kinase reaction buffer.

  • The kinase reaction is initiated by adding a mixture of ATP and the substrate peptide.

  • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.

  • Data Analysis: Luminescence data is converted to percent inhibition relative to controls (no inhibitor). IC₅₀ values are calculated by fitting the data to a four-parameter logistic curve.

Cell-Based ALK Autophosphorylation Assay

Purpose: To measure the ability of a compound to inhibit ALK activity within a cellular context. Methodology:

  • Cell Lines: Ba/F3 cells engineered to express EML4-ALK (wild-type or various mutants).

  • Procedure: Cells are seeded in 96-well plates and starved of growth factors.

  • Cells are treated with serial dilutions of the test compound for a set duration (e.g., 2-4 hours).

  • Following treatment, cells are lysed.

  • Detection: An immunoassay (e.g., ELISA or Western Blot) is used to detect the levels of phosphorylated ALK (p-ALK) and total ALK.

  • Data Analysis: The p-ALK signal is normalized to the total ALK signal. IC₅₀ values are determined by plotting the normalized p-ALK levels against the compound concentration.[11]

In Vivo Tumor Xenograft Model

Purpose: To evaluate the anti-tumor efficacy of a compound in a living organism. Methodology:

  • Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude) are subcutaneously or intracranially implanted with human NSCLC cells expressing an ALK fusion protein (e.g., H3122) or patient-derived xenografts (PDX).[19]

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups. The test compound is administered orally once or twice daily at various doses.

  • Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers. For intracranial models, tumor growth is monitored via bioluminescence imaging or MRI[19]. Animal body weight and general health are also monitored.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated. Statistical significance between treatment and control groups is determined using appropriate tests (e.g., ANOVA).

Experimental_Workflow Start Novel ALK Inhibitor Compound Synthesis Biochem_Assay Biochemical Kinase Assay (Determine IC₅₀ vs Purified ALK) Start->Biochem_Assay Cell_Assay Cell-Based Assays (Inhibit p-ALK, Cell Viability) Biochem_Assay->Cell_Assay Promising Candidates Selectivity Kinome Selectivity Screening (Assess Off-Target Activity) Cell_Assay->Selectivity In_Vivo In Vivo Xenograft Models (Subcutaneous & Intracranial) Selectivity->In_Vivo Lead Candidate PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies In_Vivo->PK_PD Tox Toxicology Studies PK_PD->Tox Clinical Phase I/II Clinical Trials Tox->Clinical Safety Confirmed

Figure 3: Preclinical to Clinical Workflow for ALK Inhibitors.

Conclusion and Future Directions

The development of non-degrading ALK inhibitors represents a paradigm of precision oncology, characterized by iterative innovation to overcome predictable mechanisms of drug resistance. The core purpose of the latest generation of these inhibitors is to provide effective therapeutic options for patients who have exhausted standard treatments, particularly by targeting complex compound mutations that confer resistance to third-generation TKIs like lorlatinib. By simultaneously optimizing for CNS penetration and kinase selectivity, these advanced molecules aim to prolong survival while improving safety and quality of life. While alternative modalities like protein degradation hold future promise, non-degrading inhibitors remain the most clinically validated and impactful strategy in the ongoing effort to manage ALK-positive NSCLC. Future work will focus on the optimal sequencing of these powerful agents and exploring combination therapies to overcome off-target resistance, further extending the durability of response for patients.

References

Dissecting Kinase Function: A Technical Guide to Utilizing TL13-110 for the Study of Kinase Inhibition Versus Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of targeted protein degradation has introduced a new paradigm in pharmacology, offering a distinct mechanism of action compared to traditional enzyme inhibition. This technical guide provides an in-depth exploration of how to effectively dissect the cellular consequences of kinase inhibition versus protein degradation, using the Anaplastic Lymphoma Kinase (ALK) as a model system. We focus on a chemical toolset comprising TL13-110 , a potent and specific ALK inhibitor with no degradation activity, and its counterpart TL13-112 , a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of ALK. By comparing the effects of these two molecules, researchers can delineate the specific roles of kinase activity from the broader consequences of removing the entire protein scaffold. This guide offers detailed experimental protocols, data presentation strategies, and visual workflows to empower researchers in their study of kinase-dependent signaling pathways and the development of novel therapeutics.

Introduction: Kinase Inhibition vs. Protein Degradation

Small molecule kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer, by blocking the catalytic activity of specific kinases. However, these inhibitors often require sustained target occupancy to maintain their therapeutic effect. Furthermore, the kinase protein itself can have non-catalytic functions, such as scaffolding, which are not affected by traditional inhibitors.

Targeted protein degradation, often achieved through the use of PROTACs, offers an alternative and potentially more effective strategy. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. This approach not only ablates the catalytic activity but also eliminates any scaffolding functions of the kinase.

To understand the distinct biological outcomes of these two modalities, it is crucial to employ tool compounds that can isolate one effect from the other. This guide focuses on the use of this compound and TL13-112 to study the effects on Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase frequently implicated in various cancers.

The Chemical Tools: this compound and TL13-112

This compound serves as a highly specific and potent inhibitor of ALK. Critically, it is designed as a negative control for degradation , meaning it binds to ALK and inhibits its kinase activity without inducing its removal from the cell.[1][2][3]

TL13-112 , in contrast, is an ALK-targeting PROTAC. It is composed of an ALK-binding moiety linked to a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual-binding action brings ALK into proximity with the ubiquitination machinery, tagging it for degradation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and TL13-112, providing a basis for experimental design and data interpretation.

CompoundTargetModalityIC50 (Kinase Inhibition)
This compound ALKInhibitor (Non-degrader)0.34 nM[1][2][3]
TL13-112 ALKPROTAC Degrader0.14 nM[4][5]
CompoundTargetCell LineDC50 (Degradation)Dmax (Maximum Degradation)Time to Dmax
TL13-112 ALKH312210 nM[5][6]>90% (at 100 nM)16 hours[5][6]
TL13-112 ALKKarpas 29940 nM[5][6]>90% (at 100 nM)16 hours[5][6]

ALK Signaling Pathway

Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that, when activated, triggers several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. Understanding these pathways is essential for interpreting the effects of both ALK inhibition and degradation. The primary signaling pathways activated by ALK include:

  • RAS-MAPK Pathway: Regulates cell proliferation and differentiation.

  • JAK-STAT Pathway: Plays a key role in cell growth and survival.

  • PI3K-AKT Pathway: A central regulator of cell survival and metabolism.

ALK_Signaling_Pathway ALK Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK RAS RAS ALK->RAS JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT STAT JAK->STAT STAT->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

ALK downstream signaling pathways.

Experimental Protocols

To effectively differentiate the effects of kinase inhibition from protein degradation, a series of well-controlled experiments are necessary. The following protocols provide a framework for these investigations.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the catalytic activity of purified ALK enzyme.

Materials:

  • Recombinant human ALK kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate peptide (e.g., a generic tyrosine kinase substrate)

  • Test compounds (this compound, TL13-112) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (no inhibition) and a control without kinase (background).

  • Add the purified ALK enzyme and the substrate to the wells.

  • Incubate for a short period at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and use a non-linear regression model to determine the IC50 value.

Cellular Protein Degradation Assay (Western Blot)

Objective: To determine the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) of a compound in a cellular context.

Materials:

  • ALK-positive cell line (e.g., H3122 or Karpas 299)

  • Cell culture medium and supplements

  • Test compounds (this compound, TL13-112) serially diluted in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ALK, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified time (e.g., 16 hours for Dmax determination).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against ALK. A loading control antibody should also be used.

  • After incubation with an appropriate HRP-conjugated secondary antibody, visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the ALK signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the compound concentration to determine the DC50 and Dmax.

Cellular Phosphorylation Assay (Western Blot)

Objective: To assess the ability of a compound to inhibit the phosphorylation of a downstream effector of ALK.

Procedure: This protocol is similar to the protein degradation assay, with the following key differences:

  • Treatment time: Use a shorter treatment time (e.g., 2-4 hours) to capture acute signaling changes before significant protein degradation occurs with TL13-112.

  • Primary antibodies: Use primary antibodies against the phosphorylated form of a downstream target (e.g., phospho-STAT3, phospho-ERK) and the total protein for that target.

  • Data Analysis: Quantify the band intensities of the phosphorylated and total proteins. The ratio of phosphorylated protein to total protein is calculated for each treatment condition.

Experimental Workflow: Distinguishing Inhibition from Degradation

The following workflow provides a logical sequence of experiments to differentiate the cellular effects of ALK inhibition from ALK degradation.

Experimental_Workflow Workflow for Comparing Kinase Inhibition and Degradation cluster_compounds Test Compounds cluster_assays Experimental Assays cluster_outcomes Expected Outcomes TL13_110 This compound (Inhibitor) Kinase_Assay In Vitro Kinase Assay (IC50) TL13_110->Kinase_Assay Western_Degradation Western Blot (Protein Levels) TL13_110->Western_Degradation Western_Phospho Western Blot (Phosphorylation) TL13_110->Western_Phospho Cell_Viability Cell Viability Assay (GI50) TL13_110->Cell_Viability Washout_Experiment Washout Experiment (Duration of Effect) TL13_110->Washout_Experiment TL13_112 TL13-112 (Degrader) TL13_112->Kinase_Assay TL13_112->Western_Degradation TL13_112->Western_Phospho TL13_112->Cell_Viability TL13_112->Washout_Experiment Outcome_Inhibition Inhibition of ALK activity Kinase_Assay->Outcome_Inhibition Outcome_Degradation Reduction of ALK protein Western_Degradation->Outcome_Degradation Outcome_Signaling Downregulation of downstream signaling Western_Phospho->Outcome_Signaling Outcome_Phenotype Anti-proliferative effect Cell_Viability->Outcome_Phenotype Outcome_Duration Sustained vs. transient effect Washout_Experiment->Outcome_Duration

Experimental workflow for comparing this compound and TL13-112.

Logical Framework for Data Interpretation

Logical_Framework Logical Framework for Data Interpretation cluster_observation Experimental Observation cluster_conclusion Conclusion Observation Phenotype observed with This compound (inhibitor) Conclusion_Kinase Phenotype is primarily driven by ALK kinase activity Observation->Conclusion_Kinase Observation_Degrader Phenotype enhanced or only observed with TL13-112 (degrader) Conclusion_Scaffold Phenotype is influenced by ALK scaffolding function or requires complete protein removal Observation_Degrader->Conclusion_Scaffold

Interpreting the differential effects of inhibition and degradation.

Conclusion

The use of well-characterized chemical probes like this compound and TL13-112 is indispensable for the rigorous investigation of kinase biology and the development of next-generation therapeutics. This guide provides a comprehensive framework for designing, executing, and interpreting experiments aimed at distinguishing the effects of kinase inhibition from those of protein degradation. By applying these methodologies, researchers can gain deeper insights into the multifaceted roles of kinases in health and disease, ultimately paving the way for more effective and durable therapeutic strategies.

References

An In-Depth Technical Guide to TL13-110: A Non-Degrading Anaplastic Lymphoma Kinase (ALK) Inhibitor for Targeted Protein Degradation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TL13-110 is a potent and highly specific inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase frequently implicated in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). Unlike its counterpart, the PROTAC® degrader TL13-112, this compound is designed as a negative control, incapable of inducing the degradation of the ALK protein. This distinct characteristic makes this compound an indispensable tool for researchers in the field of targeted protein degradation (TPD), enabling the precise dissection of biological effects stemming from ALK inhibition versus ALK degradation. This technical guide provides a comprehensive overview of the discovery, development, and key experimental data related to this compound.

Physicochemical and Biological Properties

This compound is a synthetic small molecule with a high degree of purity, ensuring reliable and reproducible experimental outcomes. Its key properties are summarized in the table below.

PropertyValue
Chemical Name N-(2-(2-(2-(4-(4-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)ethoxy)ethoxy)ethyl)-2-((1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindolin-4-yl)amino)acetamide
Molecular Formula C₄₉H₆₂ClN₉O₉S
Molecular Weight 988.59 g/mol
Purity ≥98% (as determined by HPLC)
Solubility Soluble in DMSO to 50 mM
CAS Number 2229037-09-4
Biological Activity Highly potent ALK inhibitor (IC₅₀ = 0.34 nM); does not induce ALK degradation.[1]

Discovery and Development: A Tale of Two Molecules

The development of this compound is intrinsically linked to that of TL13-112, a selective ALK degrader. TL13-112 is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to bring a target protein (ALK) and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.

The rationale behind the creation of this compound was to generate a molecule that retains the potent inhibitory activity of the ALK-binding moiety of TL13-112 but is incapable of recruiting the E3 ligase. This is achieved through a subtle but critical structural modification. While TL13-112 incorporates a ligand that binds to the Cereblon (CRBN) E3 ligase, this compound possesses a modification to this part of the molecule that ablates its ability to bind to CRBN. This makes this compound the ideal negative control, as any differential effects observed between cells treated with TL13-112 and this compound can be confidently attributed to the degradation of ALK, rather than just its inhibition.

Mechanism of Action: Potent Inhibition Without Degradation

This compound functions as a highly potent, ATP-competitive inhibitor of the ALK kinase domain. By binding to the ATP-binding pocket of ALK, it prevents the phosphorylation of downstream substrates, thereby blocking the activation of key signaling pathways involved in cell proliferation, survival, and differentiation.

The key distinction between this compound and its degrader counterpart, TL13-112, lies in their interaction with the cellular protein degradation machinery. TL13-112, through its CRBN ligand, hijacks the E3 ligase to tag ALK for destruction. This compound, lacking a functional E3 ligase ligand, binds to and inhibits ALK without marking it for degradation.

Quantitative Data

The following table summarizes the available quantitative data for this compound, highlighting its potent inhibitory activity against ALK.

Assay TypeParameterValueCell Line/System
Biochemical Kinase Assay IC₅₀0.34 nMIn vitro

Experimental Protocols

ALK Kinase Inhibition Assay (Biochemical)

A highly sensitive and robust method for determining the in vitro potency of ALK inhibitors like this compound is the LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP pocket by the inhibitor.

Materials:

  • ALK Kinase (recombinant)

  • LanthaScreen™ Eu-anti-tag Antibody

  • Kinase Tracer

  • Test Compound (this compound)

  • Assay Buffer

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer.

  • Kinase/Antibody Mixture: Prepare a solution containing the ALK kinase and the Eu-labeled anti-tag antibody in the assay buffer.

  • Assay Plate Preparation: Add the diluted compounds to the wells of a low-volume 384-well plate.

  • Addition of Kinase/Antibody: Add the kinase/antibody mixture to each well.

  • Addition of Tracer: Add the kinase tracer to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Western Blotting for ALK Degradation

To confirm that this compound does not induce ALK degradation, in contrast to TL13-112, a quantitative western blot analysis is performed.

Materials:

  • ALK-positive cancer cell line (e.g., H3122, Karpas 299)

  • Cell culture medium and supplements

  • This compound and TL13-112

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ALK

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed ALK-positive cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound, TL13-112, or DMSO (vehicle control) for a specified time (e.g., 16-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate the proteins by size, and then transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-ALK antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities for ALK and the loading control. Normalize the ALK band intensity to the loading control for each sample. Compare the normalized ALK levels in the treated samples to the vehicle control.

Mandatory Visualizations

ALK Signaling Pathway

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK ALK Receptor Tyrosine Kinase PLCg PLCγ ALK->PLCg PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK AKT AKT PI3K->AKT RAF RAF RAS->RAF STAT3 STAT3 Transcription_Factors Transcription Factors (e.g., c-Myc, Cyclin D1) STAT3->Transcription_Factors mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription_Factors JAK->STAT3 mTOR->Transcription_Factors Proliferation_Survival Proliferation_Survival Transcription_Factors->Proliferation_Survival Cell Proliferation & Survival

Caption: Simplified ALK signaling pathway leading to cell proliferation and survival.

Experimental Workflow: Validating ALK Degradation with this compound

Experimental_Workflow cluster_treatment Cell Treatment cluster_processing Sample Processing cluster_detection Detection & Analysis cluster_results Expected Results start Seed ALK-positive cells treatment Treat with: - Vehicle (DMSO) - this compound (Negative Control) - TL13-112 (Degrader) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-ALK & Anti-Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Quantification of ALK levels (Normalized to Loading Control) detection->analysis result_dmso DMSO: Normal ALK levels analysis->result_dmso result_tl13_110 This compound: Normal ALK levels analysis->result_tl13_110 result_tl13_112 TL13-112: Reduced ALK levels analysis->result_tl13_112

Caption: Workflow for confirming ALK degradation using this compound as a negative control.

Conclusion

This compound serves as a critical research tool in the burgeoning field of targeted protein degradation. Its potent and selective inhibition of ALK, coupled with its inability to induce ALK degradation, allows for the unambiguous differentiation between the biological consequences of kinase inhibition and protein removal. This technical guide provides essential information for researchers and drug development professionals to effectively utilize this compound in their studies to advance the understanding of ALK-driven cancers and the development of novel therapeutic strategies.

References

TL13-110 in the context of PROTAC technology

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to TL13-110 and its Role in PROTAC Technology

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. The validation of a PROTAC's mechanism of action is critically dependent on the use of meticulously designed negative controls. This technical guide provides an in-depth examination of this compound, the inactive control molecule for the potent Anaplastic Lymphoma Kinase (ALK) degrader, TL13-112. By understanding the subtle yet critical structural difference between these two molecules, researchers can appreciate the principles of rational PROTAC design and the importance of rigorous experimental validation. This document details the mechanism of action, comparative biological data, and key experimental protocols relevant to the this compound/TL13-112 system.

The Core Principle of PROTAC Technology and the Necessity of Negative Controls

PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[2]

To confirm that the observed protein degradation is a direct result of this specific ternary complex formation (an "on-target" effect) and not due to other pharmacological effects of the molecule, a negative control is essential. An ideal negative control retains binding to the target protein but is incapable of recruiting the E3 ligase, or vice-versa. This compound serves as a textbook example of such a control. It is a potent inhibitor of its target, ALK, but fails to induce its degradation, thereby validating that the degradation observed with its active counterpart, TL13-112, is dependent on E3 ligase engagement.[3][4]

Mechanism of Action: TL13-112 vs. This compound

The Target: Anaplastic Lymphoma Kinase (ALK)

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when mutated or translocated, becomes a potent oncogenic driver in various cancers, including non-small-cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[5][6] While small-molecule ALK inhibitors are clinically effective, resistance often develops, making alternative therapeutic strategies like targeted degradation highly attractive.[5]

The Active Degrader: TL13-112

TL13-112 is a potent PROTAC designed to degrade ALK. It achieves this by linking a derivative of the ALK inhibitor Ceritinib to Pomalidomide, a well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[7][8][9] The molecule successfully forms an ALK-TL13-112-Cereblon ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of ALK.[6][10]

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation (TL13-112) cluster_1 Ternary Complex Formation POI ALK (Target Protein) PROTAC TL13-112 (ALK binder-linker-CRBN binder) POI->PROTAC Binds Target TC ALK :: TL13-112 :: CRBN E3 Cereblon (CRBN) E3 Ligase Complex E3->PROTAC Recruits E3 Ligase Ub_POI Poly-ubiquitinated ALK TC->Ub_POI Ubiquitination Ub Ubiquitin Ub->TC Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1. General mechanism of action for the ALK PROTAC degrader TL13-112.
The Inactive Control: this compound

This compound shares the same ALK-binding warhead and linker as TL13-112. However, its E3 ligase-recruiting moiety is intentionally modified. The structure of TL13-112 contains a critical carbonyl group on its pomalidomide-derived ligand, which is essential for binding to Cereblon. In this compound, this carbonyl group is absent (a "des-carbonyl" analog).[11] This single, strategic chemical modification completely abrogates its ability to bind to Cereblon, thus preventing the formation of a productive ternary complex and subsequent degradation of ALK.[11] Despite this, this compound remains a highly potent inhibitor of ALK's kinase activity, demonstrating that it still engages its primary target within the cell.[3][4]

Negative_Control_Logic cluster_active Active PROTAC: TL13-112 cluster_inactive Inactive Control: this compound A_ALK ALK Target A_PROTAC TL13-112 (with Carbonyl) A_ALK->A_PROTAC A_Result Ternary Complex Forms -> Degradation A_PROTAC->A_Result A_CRBN Cereblon E3 Ligase A_CRBN->A_PROTAC I_ALK ALK Target I_PROTAC This compound (des-Carbonyl) I_ALK->I_PROTAC Binds Target I_Result No Ternary Complex -> No Degradation I_PROTAC->I_Result I_CRBN Cereblon E3 Ligase I_CRBN->I_PROTAC Binding Abrogated

Figure 2. Logical comparison of TL13-112 and its negative control, this compound.

Quantitative Data Presentation

The following tables summarize the key quantitative data for TL13-112 and this compound, highlighting the functional differences between the active degrader and its inactive control.

Table 1: Physicochemical and Structural Properties

PropertyTL13-112 (Active PROTAC)This compound (Inactive Control)Reference(s)
Target Protein Anaplastic Lymphoma Kinase (ALK)Anaplastic Lymphoma Kinase (ALK)[3][8]
E3 Ligase Ligand Pomalidomide (binds Cereblon)des-carbonyl Pomalidomide (does not bind Cereblon)[8][11]
Molecular Weight 1002.57 g/mol 988.59 g/mol [3][8]
Formula C₄₉H₆₀ClN₉O₁₀SC₄₉H₆₂ClN₉O₉S[3][8]

Table 2: Comparative Biological Activity

ParameterTL13-112 (Active PROTAC)This compound (Inactive Control)Reference(s)
ALK Kinase Inhibition (IC₅₀) 0.14 nM0.34 nM[3][4][7]
Cereblon Binding (IC₅₀) 2.4 µMNo significant binding[7][11]
ALK Degradation (DC₅₀) 10 nM (H3122 cells)40 nM (Karpas 299 cells)No degradation observed[3][7][8][9]
Max Degradation (Dₘₐₓ) > 99% (H3122 cells)Not applicable[12]

Key Experimental Protocols

The following sections provide detailed methodologies for essential experiments used to characterize PROTACs like TL13-112 and validate their negative controls like this compound.

Cellular Degradation Assay via Western Blot

This is the most common method to quantify changes in protein levels following PROTAC treatment.

Objective: To determine the dose-dependent degradation of a target protein (e.g., ALK) after treatment with a PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., H3122 or Karpas 299) at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., TL13-112), the negative control (this compound), and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 16-24 hours).[13]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Normalize protein amounts for all samples and denature by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Include a molecular weight marker.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[15]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[14]

  • Antibody Incubation:

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-ALK) and a loading control (e.g., anti-GAPDH or anti-β-actin) at the manufacturer's recommended dilution.[14]

    • Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody species for 1 hour at room temperature.[15]

  • Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a CCD imager or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate DC₅₀ (concentration at 50% degradation) and Dₘₐₓ (maximum degradation) values by plotting the normalized protein levels against the compound concentration.

WB_Workflow start Start: Plate Cells treatment Treat with PROTACs (e.g., TL13-112, this compound) & Vehicle Control start->treatment lysis Harvest & Lyse Cells treatment->lysis quant Quantify Protein (BCA Assay) lysis->quant sds SDS-PAGE (Separate proteins by size) quant->sds transfer Transfer to PVDF Membrane sds->transfer block Block Membrane (5% Milk or BSA) transfer->block primary_ab Incubate with Primary Antibodies (anti-ALK, anti-GAPDH) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Add ECL Substrate & Image secondary_ab->detect analyze Analyze Bands (Normalize to Loading Control) detect->analyze end End: Determine DC50 & Dmax analyze->end

Figure 3. Experimental workflow for a Western Blot cellular degradation assay.
E3 Ligase Binding Assay (Fluorescence Polarization)

This assay determines if a PROTAC or its E3 ligase ligand can bind to the target E3 ligase complex.

Objective: To measure the binding affinity (IC₅₀) of a compound (e.g., TL13-112) to its target E3 ligase complex (e.g., VHL or CRBN) in a competitive format.

Methodology:

  • Reagent Preparation: Prepare assay buffer, the purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC), a fluorescently labeled tracer peptide/ligand known to bind the E3 ligase, and serial dilutions of the test compounds (e.g., TL13-112, this compound, pomalidomide).[16][17]

  • Assay Plate Setup: In a low-volume black microplate, add the assay buffer, the fluorescent tracer at a fixed concentration, and the E3 ligase complex.

  • Compound Addition: Add the serially diluted test compounds to the wells. Include "no inhibitor" (maximum polarization) and "no E3 ligase" (minimum polarization) controls.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Measurement: Read the fluorescence polarization (FP) signal on a microplate reader equipped with appropriate filters for the fluorophore. FP is measured in millipolarization units (mP).[18]

  • Analysis: The binding of the fluorescent tracer to the large E3 ligase complex results in a high FP signal. A test compound that binds the E3 ligase will displace the tracer, causing it to tumble more freely in solution and resulting in a low FP signal. Plot the mP values against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

FP_Workflow start Start: Prepare Reagents reagents Reagents: - Purified E3 Ligase (e.g., VHL) - Fluorescent Tracer - Test Compounds (e.g., TL13-112) start->reagents setup Add E3 Ligase & Tracer to Microplate Wells start->setup add_cpd Add Serial Dilutions of Test Compounds setup->add_cpd incubate Incubate to Reach Equilibrium add_cpd->incubate read Read Fluorescence Polarization (mP) incubate->read analyze Analyze Data: Plot mP vs. [Compound] read->analyze end End: Calculate IC50 analyze->end

Figure 4. Workflow for a competitive Fluorescence Polarization (FP) binding assay.
In-Cell Ubiquitination Assay

This assay provides direct evidence that the PROTAC is inducing the ubiquitination of its target inside the cell.

Objective: To detect an increase in poly-ubiquitinated target protein following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Transfect cells with a plasmid expressing an epitope-tagged ubiquitin (e.g., HA-Ubiquitin). Treat the cells with the active PROTAC (TL13-112), negative control (this compound), and a proteasome inhibitor (e.g., MG132 or Carfilzomib). The proteasome inhibitor is crucial as it prevents the degradation of the ubiquitinated protein, allowing it to accumulate for easier detection.[19]

  • Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1-2% SDS) to disrupt protein-protein interactions, ensuring that only covalently attached ubiquitin is detected. Dilute the lysate with a non-denaturing buffer to allow for immunoprecipitation.[19][20]

  • Immunoprecipitation (IP): Add an antibody against the target protein (anti-ALK) to the diluted cell lysates and incubate overnight at 4°C. Capture the antibody-protein complexes using Protein A/G beads.

  • Washing: Wash the beads extensively with stringent wash buffers to remove non-specifically bound proteins.

  • Elution and Western Blot: Elute the captured proteins from the beads by boiling in SDS sample buffer. Perform a Western Blot as described in Protocol 4.1.

  • Detection: Probe the Western Blot membrane with an antibody against the ubiquitin tag (e.g., anti-HA) or a general anti-ubiquitin antibody. A high-molecular-weight smear or ladder appearing above the band for the unmodified target protein indicates poly-ubiquitination. Re-probe the membrane with the anti-target antibody (anti-ALK) to confirm the successful immunoprecipitation of the target.[19]

Conclusion

The this compound and TL13-112 pair provides an exemplary case study in the field of targeted protein degradation. TL13-112 demonstrates potent and selective degradation of ALK by successfully hijacking the Cereblon E3 ligase.[7][8] The power of this system lies in its negative control, this compound, which retains potent ALK inhibitory activity but, due to a single missing carbonyl group, cannot engage Cereblon and is thus inert as a degrader.[3][11] This direct comparison allows researchers to unequivocally attribute the degradation of ALK to the PROTAC mechanism. This guide underscores that the inclusion of well-designed, mechanistically informative controls is not merely good practice but an absolute requirement for the rigorous validation and advancement of PROTAC-based therapeutics.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for testing the efficacy of TL13-110, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor. The following sections detail recommended cell lines, experimental protocols, and data presentation guidelines to ensure robust and reproducible results.

Recommended Cell Lines for this compound Efficacy Testing

The selection of appropriate cell lines is critical for evaluating the efficacy of an ALK inhibitor. This compound is expected to be most effective in cell lines harboring ALK genetic alterations, such as gene fusions or activating mutations, which render them dependent on ALK signaling for survival and proliferation. The table below summarizes recommended cell lines for testing this compound.

Cell LineCancer TypeALK AlterationKey Features & Recommendations
H3122 Non-Small Cell Lung Cancer (NSCLC)EML4-ALK fusionHighly sensitive to ALK inhibitors. Ideal for initial efficacy screening and dose-response studies.
H2228 Non-Small Cell Lung Cancer (NSCLC)EML4-ALK fusionAnother well-characterized EML4-ALK positive cell line. Useful for validating findings from H3122.
A549-EML4-ALK (Isogenic) Non-Small Cell Lung Cancer (NSCLC)EML4-ALK fusion (engineered)Provides a controlled system to compare the effects of this compound on an ALK-driven phenotype versus the parental ALK-negative A549 cell line.
Sup-M2 Anaplastic Large Cell Lymphoma (ALCL)NPM-ALK fusionRepresents a hematological malignancy driven by an ALK fusion. Suitable for broadening the scope of efficacy testing.
Karpas-299 Anaplastic Large Cell Lymphoma (ALCL)NPM-ALK fusionA well-established ALCL cell line for studying NPM-ALK signaling and its inhibition.
Kelly NeuroblastomaALK F1174L mutationRepresents a pediatric cancer with an activating ALK mutation, allowing for the evaluation of this compound against mutated ALK.
A549 (Parental) Non-Small Cell Lung Cancer (NSCLC)ALK Wild-TypeRecommended as a negative control to demonstrate the specificity of this compound for ALK-driven cancers.

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity in response to this compound treatment suggests a cytotoxic or cytostatic effect.

Materials:

  • Recommended cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[2]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium and add 100 µL of the medium containing various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) to the wells.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals[2].

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals[2].

  • Measure the absorbance at 570 nm using a microplate reader[1][3].

  • Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Recommended cell lines

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 48 hours). Include a vehicle-treated control.

  • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL[4].

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI[4].

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[4].

  • Add 400 µL of 1X Binding Buffer to each tube[4].

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for ALK Phosphorylation

This technique is used to confirm that this compound inhibits its target by measuring the phosphorylation status of ALK and its downstream signaling proteins.

Materials:

  • Recommended cell lines

  • 6-well plates

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ALK (Tyr1604), anti-total ALK, anti-phospho-STAT3, anti-total STAT3, anti-phospho-AKT, anti-total AKT, and a loading control like anti-GAPDH or anti-β-actin)[5]

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for a short duration (e.g., 2-6 hours).

  • Lyse the cells in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.

Visualizations

ALK Signaling Pathway

ALK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PLCg PLCγ ALK->PLCg pY STAT3 STAT3 ALK->STAT3 pY PI3K PI3K ALK->PI3K pY RAS RAS ALK->RAS pY Proliferation Gene Transcription (Proliferation, Survival) PLCg->Proliferation STAT3->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation TL13_110 This compound TL13_110->ALK Inhibition

Caption: ALK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Efficacy Testing

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Efficacy Assays cluster_analysis Data Analysis Cell_Seeding Seed ALK-positive and ALK-negative cell lines TL13_110_Treatment Treat with a dose range of this compound and vehicle control Cell_Seeding->TL13_110_Treatment Viability Cell Viability Assay (MTT, 72h) TL13_110_Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI, 48h) TL13_110_Treatment->Apoptosis Target_Engagement Target Engagement (Western Blot for pALK, 2-6h) TL13_110_Treatment->Target_Engagement IC50 Determine IC50 values Viability->IC50 Apoptosis_Quant Quantify apoptotic cell populations Apoptosis->Apoptosis_Quant pALK_Quant Analyze inhibition of ALK phosphorylation Target_Engagement->pALK_Quant

Caption: Workflow for assessing the in vitro efficacy of this compound.

References

Application Notes and Protocols for TL13-110 in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TL13-110 is a potent small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) with a reported IC50 value of 0.34 nM.[1][2] In the context of targeted protein degradation, this compound serves as a crucial negative control for its counterpart, TL13-112, an ALK protein degrader. While TL13-112 is designed to induce the degradation of ALK, this compound binds to ALK with high affinity but does not cause its degradation.[1][2] This makes this compound an essential tool for distinguishing between the effects of kinase inhibition and protein degradation in cellular and biochemical assays. These application notes provide detailed protocols for utilizing this compound in in vitro kinase assays to characterize its inhibitory activity.

Mechanism of Action: Kinase Inhibition

ATP-competitive kinase inhibitors, such as this compound, function by binding to the ATP-binding pocket of the kinase's active site. This binding event prevents the kinase from binding to ATP, its natural substrate, thereby blocking the phosphorylation of downstream protein substrates. This inhibition of kinase activity can modulate cellular signaling pathways that are dependent on the kinase.

cluster_0 Active Kinase cluster_1 Inhibited Kinase Kinase ALK Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates ATP ATP ATP->Kinase Binds Substrate Substrate Protein Substrate->Kinase Binds Inhibited_Kinase ALK Kinase No_Reaction No Reaction Inhibited_Kinase->No_Reaction No Phosphorylation TL13_110 This compound TL13_110->Inhibited_Kinase Binds & Inhibits ATP_inhibited ATP ATP_inhibited->Inhibited_Kinase Binding Blocked Substrate_inhibited Substrate Protein Substrate_inhibited->Inhibited_Kinase Binding Blocked

Caption: Mechanism of ALK inhibition by this compound.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound and provides a template for recording additional experimental results.

ParameterValueDescription
IC50 0.34 nM [1][2]The half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the ALK kinase activity in vitro.
Molecular Weight 988.59 g/mol [1]The molecular weight of the compound.
Formula C49H62ClN9O9S[1]The chemical formula of the compound.
Purity ≥98% (HPLC)[1]The purity of the compound as determined by High-Performance Liquid Chromatography.

Experimental Protocols

In Vitro ALK Kinase Assay

This protocol describes a general procedure to determine the inhibitory activity of this compound on ALK kinase in vitro. This assay can be adapted for various detection methods, such as radiometric assays using [γ-³²P]-ATP or non-radioactive methods like luminescence-based ATP detection or antibody-based detection of substrate phosphorylation.

Materials:

  • Recombinant human ALK kinase

  • Kinase substrate (e.g., a synthetic peptide or a protein substrate like α-casein)

  • This compound

  • ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • DMSO (for dissolving this compound)

  • Detection reagents (specific to the chosen assay format)

  • 96-well assay plates

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in DMSO to create a concentration range for IC50 determination (e.g., from 100 µM to 1 pM).

    • Prepare a final dilution of each concentration in the kinase reaction buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

  • Kinase Reaction:

    • In a 96-well plate, add the diluted this compound or DMSO (as a vehicle control) to each well.

    • Add the recombinant ALK kinase and the kinase substrate to each well.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase, if known, to ensure accurate IC50 determination.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Termination and Detection:

    • Terminate the kinase reaction by adding a stop solution (e.g., EDTA solution to chelate Mg²⁺).

    • Proceed with the detection method of choice to measure the extent of substrate phosphorylation. This could involve:

      • Radiometric Assay: Separating the phosphorylated substrate and quantifying the incorporated radioactivity.

      • Luminescence-based Assay: Measuring the amount of remaining ATP using a luciferase/luciferin system.

      • ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

A Prepare Reagents (ALK, Substrate, this compound, ATP) B Dispense this compound Dilutions and DMSO Control into Plate A->B C Add ALK Kinase and Substrate B->C D Pre-incubate C->D E Initiate Reaction with ATP D->E F Incubate at 30-37°C E->F G Terminate Reaction F->G H Detect Substrate Phosphorylation G->H I Data Analysis and IC50 Determination H->I

Caption: In vitro kinase assay workflow.

References

Application Notes and Protocols: TL13-110 (Bavdegalutamide/ARV-110) for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the use of Bavdegalutamide (also known as ARV-110), a potent and selective Androgen Receptor (AR) PROTAC (PROteolysis TArgeting Chimera) degrader, in cell culture experiments. This document outlines the mechanism of action, provides quantitative data on its efficacy, and offers step-by-step protocols for key cellular assays to assess its activity. For the purpose of these notes, we will refer to the compound as ARV-110.

Mechanism of Action

ARV-110 is a heterobifunctional molecule designed to induce the degradation of the Androgen Receptor. One end of ARV-110 binds to the AR, while the other end recruits the E3 ubiquitin ligase cereblon (CRBN). This proximity leads to the ubiquitination of the AR, marking it for degradation by the proteasome.[1][2][3] By eliminating the AR protein, ARV-110 effectively shuts down AR signaling, which is a key driver of prostate cancer cell proliferation and survival.[1]

Quantitative Data Summary

The efficacy of ARV-110 has been demonstrated in various prostate cancer cell lines. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Degradation of Androgen Receptor (AR) by ARV-110

Cell LineAR StatusDC50 (nM)Maximum Degradation (%)Treatment Time (hours)
LNCaPT878A mutant~1>9524
VCaPWild-type, amplified~1>9524

DC50 (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein.

Table 2: Inhibition of Cell Growth by ARV-110

Cell LineIC50 (nM)Assay
LNCaP16.2CellTiter-Glo
VCaP1.5CellTiter-Glo

IC50 (Inhibitory Concentration 50) is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway

The signaling pathway of ARV-110 involves hijacking the cell's natural protein disposal system to eliminate the Androgen Receptor.

ARV110_Pathway cluster_cell Cell ARV110 ARV-110 Ternary Ternary Complex (AR-ARV110-CRBN) ARV110->Ternary AR Androgen Receptor (AR) AR->Ternary Proliferation Cell Proliferation & Survival AR->Proliferation Promotes CRBN Cereblon (CRBN) E3 Ubiquitin Ligase CRBN->Ternary Ub_AR Poly-ubiquitinated AR Ternary->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ub_AR Proteasome Proteasome Ub_AR->Proteasome Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degradation Degraded_AR->Proliferation Inhibition Apoptosis Apoptosis Degraded_AR->Apoptosis Induction

ARV-110 Mechanism of Action

Experimental Workflow

A general workflow for evaluating the efficacy of ARV-110 in cell culture is outlined below.

Experimental_Workflow cluster_assays Cellular Assays start Start: Prostate Cancer Cell Culture (e.g., VCaP, LNCaP) treatment Treat cells with varying concentrations of ARV-110 start->treatment western_blot Western Blot for AR Degradation treatment->western_blot cell_viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->cell_viability apoptosis_assay Apoptosis Assay (e.g., Caspase-Glo 3/7) treatment->apoptosis_assay data_analysis Data Analysis: - DC50 for AR degradation - IC50 for cell viability - Fold change in apoptosis western_blot->data_analysis cell_viability->data_analysis apoptosis_assay->data_analysis conclusion Conclusion: Determine optimal concentration of ARV-110 data_analysis->conclusion

References

Application Notes and Protocols for Ceritinib-Based ALK Degraders in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of ceritinib-based anaplastic lymphoma kinase (ALK) degraders, such as TL13-112, in cellular assays to investigate ALK signaling. While specific data for a compound designated "TL13-110" is not publicly available, the following protocols and data are based on the characterization of closely related and well-documented ceritinib-based ALK degraders. These compounds function as proteolysis-targeting chimeras (PROTACs) to induce the degradation of the ALK protein.

Mechanism of Action

Ceritinib-based ALK degraders are heterobifunctional molecules. One end of the molecule binds to the ALK protein, while the other end recruits an E3 ubiquitin ligase, such as cereblon (CRBN). This proximity induces the ubiquitination of ALK, marking it for degradation by the proteasome. This degradation-based mechanism offers a distinct advantage over simple inhibition, as it can lead to a more sustained and profound suppression of ALK-mediated signaling pathways, including the PI3K/AKT, RAS/ERK, and JAK/STAT pathways, which are crucial for the proliferation and survival of cancer cells.[1][2]

Quantitative Data Summary

The following table summarizes the anti-proliferative activities of a representative ceritinib-based ALK degrader (compound 9 from Fellner et al., 2018, which is analogous to TL13-112) in various cancer cell lines.[1]

Cell LineCancer TypeALK StatusEC50 (nM) [95% CI]
H3122Non-Small Cell Lung CancerEML4-ALK2.5 [2.1-3.0]
Karpas 299Anaplastic Large-Cell LymphomaNPM-ALK1.1 [0.8-1.4]
KellyNeuroblastomaALK F1174L1.7 [1.3-2.3]
Lan5NeuroblastomaWild-Type ALK>1000

Signaling Pathway Diagram

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase Proteasome Proteasome ALK->Proteasome Degradation PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK TL13_110 Ceritinib-Based ALK Degrader (e.g., TL13-112) TL13_110->ALK Binds to CRBN Cereblon (CRBN) E3 Ligase TL13_110->CRBN Recruits Ub Ubiquitin Ub->ALK Ubiquitination AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK RAS->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Western_Blot_Workflow start Start cell_culture 1. Seed and Treat Cells with ALK Degrader start->cell_culture lysis 2. Cell Lysis and Protein Quantification cell_culture->lysis sds_page 3. SDS-PAGE lysis->sds_page transfer 4. Protein Transfer to PVDF Membrane sds_page->transfer blocking 5. Blocking transfer->blocking primary_ab 6. Primary Antibody Incubation blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation primary_ab->secondary_ab detection 8. Chemiluminescent Detection secondary_ab->detection analysis 9. Data Analysis detection->analysis end End analysis->end

References

Application Note: Western Blot Protocol to Confirm TL13-110 Does Not Induce ALK Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations like chromosomal translocations, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[1] Targeted therapies, such as small-molecule ALK inhibitors, have significantly improved outcomes for patients with ALK-positive malignancies.[2][3] These inhibitors typically function by blocking the ATP-binding site of the ALK kinase domain, thereby inhibiting downstream signaling pathways essential for cell proliferation and survival.[2][4]

A newer therapeutic strategy, targeted protein degradation, utilizes proteolysis-targeting chimeras (PROTACs) to induce the ubiquitination and subsequent proteasomal degradation of a target protein.[5][6] This offers an alternative mechanism to overcome resistance to traditional inhibitors.[1][7]

TL13-110 is a highly potent ALK inhibitor with an IC50 of 0.34 nM.[8] It is established as a negative control for the ALK-degrading PROTAC, TL13-112, and does not degrade the ALK protein in cells.[8] This application note provides a detailed Western blot protocol to experimentally verify that this compound acts as a kinase inhibitor without causing the degradation of the ALK protein. The protocol includes a positive control for ALK degradation (TL13-112) to ensure the assay can reliably detect protein degradation when it occurs.[9][10]

Signaling Pathway and Experimental Logic

ALK inhibitors that do not act as degraders bind to the kinase domain, blocking its autophosphorylation and the activation of downstream pathways like JAK/STAT, PI3K/AKT, and RAS/ERK, which ultimately inhibits cell proliferation.[1][2] In contrast, an ALK degrader (PROTAC) physically links the ALK protein to an E3 ubiquitin ligase, leading to its destruction by the proteasome. This protocol uses Western blotting to quantify ALK protein levels, expecting them to remain stable with this compound treatment but decrease with a PROTAC degrader.

cluster_inhibitor Mechanism: Kinase Inhibition (this compound) cluster_degrader Mechanism: Protein Degradation (TL13-112) ALK_Inhib ALK Protein Downstream_Inhib Downstream Signaling (pSTAT3, pAKT) ALK_Inhib->Downstream_Inhib Blocked Activation TL13_110 This compound (Inhibitor) TL13_110->ALK_Inhib Binds & Inhibits Prolif_Inhib Cell Proliferation Downstream_Inhib->Prolif_Inhib Inhibition ALK_Deg ALK Protein Proteasome Proteasome ALK_Deg->Proteasome Ubiquitination TL13_112 TL13-112 (PROTAC) TL13_112->ALK_Deg Binds E3 E3 Ligase TL13_112->E3 Recruits Degraded_ALK Degraded ALK (No Signal) Proteasome->Degraded_ALK Degradation

Figure 1. Contrasting mechanisms of a non-degrading inhibitor (this compound) versus a PROTAC degrader (TL13-112).

Experimental Protocol

This protocol is designed to assess the effect of this compound on ALK protein levels in a relevant cell line.

Materials and Reagents
  • Cell Line: Human anaplastic large cell lymphoma Karpas-299 or NSCLC H3122 cells (both express ALK fusion proteins).[9][11]

  • Compounds:

    • This compound (Test Compound)[8]

    • TL13-112 (Positive Control for Degradation)[9][10]

    • DMSO (Vehicle Control)

  • Cell Culture: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: BCA Protein Assay Kit.

  • Western Blotting:

    • SDS-PAGE gels (4-12% Bis-Tris)

    • PVDF membranes

    • Transfer buffer

    • Blocking buffer: 5% non-fat dry milk or BSA in TBST.[12][13]

    • Primary Antibodies:

      • Rabbit anti-ALK antibody

      • Mouse anti-GAPDH or anti-β-actin antibody (Loading Control)

    • Secondary Antibodies:

      • HRP-conjugated anti-rabbit IgG

      • HRP-conjugated anti-mouse IgG

    • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[14]

    • TBST (Tris-buffered saline with 0.1% Tween 20).

Experimental Workflow

The overall workflow involves cell culture, treatment with compounds, protein extraction, quantification, separation by electrophoresis, transfer to a membrane, and immunodetection.

Figure 2. Western blot experimental workflow.

Detailed Methodology
  • Cell Culture and Treatment:

    • Culture Karpas-299 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.

    • Prepare stock solutions of this compound and TL13-112 in DMSO.

    • Treat cells with increasing concentrations of this compound (e.g., 10 nM, 100 nM, 1000 nM), a fixed concentration of TL13-112 (e.g., 100 nM), and a vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells (≤ 0.1%).

    • Incubate the cells for a predetermined time, such as 16 or 24 hours, as maximum degradation by PROTACs is often observed within this timeframe.[9]

  • Lysate Preparation and Protein Quantification:

    • After incubation, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[14]

    • Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's protocol.

  • SDS-PAGE and Membrane Transfer:

    • Normalize protein amounts for all samples. Prepare samples by adding loading buffer and heating at 95-100°C for 5 minutes.[12]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% SDS-PAGE gel.[14]

    • Run the gel to separate proteins by molecular weight.

    • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[15]

    • Confirm successful transfer by staining the membrane with Ponceau S.[13]

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]

    • Incubate the membrane with primary antibodies (anti-ALK and anti-GAPDH) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[14]

    • Wash the membrane three times with TBST for 10 minutes each.[12]

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply ECL detection reagent and capture the chemiluminescent signal using a digital imager or X-ray film.[14]

  • Data Analysis:

    • Quantify the band intensities for ALK and the loading control (GAPDH) using densitometry software.

    • Normalize the ALK band intensity to the corresponding GAPDH band intensity for each sample.

    • Express the results as a percentage of the vehicle-treated control.

Expected Results and Data Presentation

The expected outcome is that treatment with this compound will not significantly reduce the total ALK protein levels compared to the vehicle control, even at high concentrations. In contrast, the positive control, TL13-112, should induce a marked reduction in ALK protein levels, confirming the assay's ability to detect degradation.

Table 1: Hypothetical Densitometry Data for ALK Protein Levels Post-Treatment

Treatment GroupConcentration (nM)ALK Band Intensity (Arbitrary Units)GAPDH Band Intensity (Arbitrary Units)Normalized ALK Level (ALK/GAPDH)% of Vehicle Control
Vehicle (DMSO)-15,23015,5000.98100%
This compound 1014,98015,3500.98100%
This compound 10015,55015,8000.98100%
This compound 100014,89015,1000.99101%
TL13-112 1003,15015,6500.2020%

This protocol provides a robust method for demonstrating the mechanism of action of this compound. The data generated should clearly show that while this compound is a potent inhibitor of ALK activity, it does not reduce the total cellular levels of the ALK protein. This distinguishes its mechanism from that of ALK-targeting PROTACs like TL13-112. Such characterization is crucial for understanding the pharmacological profile of drug candidates and for the strategic development of cancer therapeutics.

References

Application Notes and Protocols: Utilizing TL13-110 as a Negative Control for TL13-112-Mediated ALK Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing control experiments using the inactive compound TL13-110 in conjunction with the active Anaplastic Lymphoma Kinase (ALK) PROTAC® degrader, TL13-112. Proper controls are paramount in targeted protein degradation studies to ensure that the observed biological effects are a direct result of the intended protein knockdown and not due to off-target effects of the active compound.

Introduction to TL13-112 and the Importance of a Negative Control

TL13-112 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the ALK protein.[1][2] It functions as a heterobifunctional molecule, consisting of a ligand that binds to the ALK protein and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] This proximity induces the ubiquitination and subsequent proteasomal degradation of ALK.

To validate that the observed cellular phenotype is a consequence of ALK degradation via the PROTAC mechanism, it is essential to use a structurally similar but functionally inactive control molecule. This compound serves as this critical negative control. The key structural difference between the two compounds lies in the pomalidomide moiety; TL13-112 possesses a crucial carbonyl group required for binding to the CRBN E3 ligase, which is absent in this compound.[3] This modification renders this compound incapable of recruiting the E3 ligase, and therefore, it should not induce ALK degradation.

Data Presentation: Quantitative Comparison of TL13-112 and this compound

The following tables summarize the key quantitative parameters for TL13-112 and the expected results for its inactive control, this compound.

CompoundTargetMechanism of ActionDC50 (H3122 cells)DC50 (Karpas 299 cells)ALK Inhibition (IC50)Cereblon Binding (IC50)
TL13-112 Anaplastic Lymphoma Kinase (ALK)PROTAC-mediated degradation10 nM[2]40 nM[2]0.14 nM[2]2.4 µM[2]
This compound Anaplastic Lymphoma Kinase (ALK)Inactive Control (Binds ALK, no E3 ligase recruitment)No degradation expectedNo degradation expectedSimilar to TL13-112No binding expected

Table 1: Comparative Activity of TL13-112 and this compound. DC50 represents the concentration required to degrade 50% of the target protein. IC50 for ALK inhibition reflects the concentration needed to inhibit 50% of the kinase activity. The Cereblon binding IC50 indicates the concentration for 50% binding to the E3 ligase.

Mandatory Visualizations

Signaling Pathway Diagram

ALK_Signaling_Pathway ALK ALK GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCg PLCγ ALK->PLCg SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Proliferation

Caption: Anaplastic Lymphoma Kinase (ALK) signaling pathways.

Experimental Workflow Diagram

Experimental_Workflow Start Start: ALK-positive Cancer Cell Line Treatment Treatment Groups Start->Treatment DMSO Vehicle Control (DMSO) Treatment->DMSO Group 1 TL112 TL13-112 (Active Degrader) Treatment->TL112 Group 2 TL110 This compound (Inactive Control) Treatment->TL110 Group 3 Incubation Incubate for Defined Timepoints DMSO->Incubation TL112->Incubation TL110->Incubation Analysis Downstream Analysis Incubation->Analysis WesternBlot Western Blot: ALK Protein Levels Analysis->WesternBlot ViabilityAssay Cell Viability Assay: (e.g., MTT, CellTiter-Glo) Analysis->ViabilityAssay Results Results Interpretation WesternBlot->Results ViabilityAssay->Results

Caption: Workflow for control experiments.

Logical Relationship Diagram

PROTAC_Mechanism cluster_0 TL13-112 (Active PROTAC) cluster_1 This compound (Inactive Control) TL112 TL13-112 ALK_1 ALK TL112->ALK_1 Binds CRBN_1 Cereblon (E3 Ligase) TL112->CRBN_1 Binds Ternary_1 Ternary Complex (ALK-TL112-CRBN) ALK_1->Ternary_1 CRBN_1->Ternary_1 Ubiquitination Ubiquitination Ternary_1->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation TL110 This compound ALK_2 ALK TL110->ALK_2 Binds CRBN_2 Cereblon (E3 Ligase) TL110->CRBN_2 No Binding NoTernary No Ternary Complex ALK_2->NoTernary CRBN_2->NoTernary

Caption: Mechanism of action comparison.

Experimental Protocols

Protocol 1: Western Blot Analysis of ALK Protein Degradation

This protocol is designed to assess the degradation of ALK protein in cells treated with TL13-112 and the inactive control, this compound.

Materials:

  • ALK-positive cancer cell lines (e.g., H3122, Karpas 299)

  • Cell culture medium and supplements

  • TL13-112 (active degrader)

  • This compound (inactive control)

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ALK, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed ALK-positive cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Treatment: Prepare stock solutions of TL13-112 and this compound in DMSO. Treat cells with increasing concentrations of TL13-112 and this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a DMSO-only vehicle control. A typical treatment duration is 16-24 hours.[2]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary anti-ALK and anti-loading control antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and capture the image with an imaging system.

  • Data Analysis: Quantify the band intensities for ALK and the loading control. Normalize the ALK signal to the loading control.

Expected Outcome:

  • TL13-112: A dose-dependent decrease in ALK protein levels.

  • This compound: No significant change in ALK protein levels compared to the DMSO control.

  • DMSO: Baseline ALK protein levels.

Protocol 2: Cell Viability Assay

This protocol measures the effect of ALK degradation on cell proliferation and viability.

Materials:

  • ALK-positive cancer cell lines

  • 96-well plates

  • Cell culture medium and supplements

  • TL13-112

  • This compound

  • DMSO

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

  • Compound Treatment: Add serial dilutions of TL13-112 and this compound to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot the dose-response curves to determine the IC50 values.

Expected Outcome:

  • TL13-112: A dose-dependent decrease in cell viability, resulting in a measurable IC50 value.

  • This compound: Since this compound still contains the ALK-binding moiety, it may exhibit some inhibition of cell viability due to ALK kinase inhibition, but this effect should be significantly less pronounced than the effect of degradation induced by TL13-112, especially at longer time points where the catalytic nature of degradation becomes more impactful. The IC50 value for this compound is expected to be substantially higher than that of TL13-112.

  • DMSO: 100% cell viability.

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a negative control to rigorously validate the on-target, degradation-specific effects of TL13-112 in their experiments. This approach is crucial for generating robust and reliable data in the field of targeted protein degradation.

References

Application Notes and Protocols: Characterizing the Cell Permeability and Uptake of TL13-110

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TL13-110 is a potent Anaplastic Lymphoma Kinase (ALK) inhibitor with a high molecular weight. As with many bivalent molecules, its ability to penetrate cell membranes is a critical determinant of its therapeutic efficacy. It serves as a negative control for the degrader TL13-112, and understanding its cell permeability and uptake is crucial for interpreting experimental results and guiding further drug development. While specific permeability data for this compound is not extensively published, this document provides detailed protocols for standard assays to characterize its cell permeability and cellular uptake mechanisms. These methodologies will enable researchers to generate the necessary data to evaluate the compound's potential as an intracellular agent.

Data Presentation: Quantitative Analysis of Cell Permeability

The following tables provide a framework for summarizing the quantitative data obtained from the experimental protocols described below.

Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data for this compound

CompoundConcentration (µM)Incubation Time (h)Apparent Permeability (Papp) (x 10⁻⁶ cm/s)Mass Retention (%)
This compound105[Insert Data][Insert Data]
High Permeability Control105[Insert Data][Insert Data]
Low Permeability Control105[Insert Data][Insert Data]

Table 2: Caco-2 Cell Permeability Assay Data for this compound

Transport DirectionCompoundConcentration (µM)Incubation Time (h)Apparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
Apical to Basolateral (A-B)This compound102[Insert Data][Insert Data]
Basolateral to Apical (B-A)This compound102[Insert Data]
A-B + P-gp InhibitorThis compound102[Insert Data]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive diffusion across an artificial membrane, providing a high-throughput method to assess the passive permeability of a compound.[1][2][3]

Objective: To determine the passive permeability of this compound.

Materials:

  • PAMPA plate (96-well, with a lipid-impregnated artificial membrane)

  • Acceptor plate (96-well)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High and low permeability control compounds

  • UV-Vis spectrophotometer or LC-MS/MS instrument

Protocol:

  • Prepare Solutions:

    • Prepare a 10 µM working solution of this compound in PBS.

    • Prepare 10 µM working solutions of high and low permeability controls.

  • Assay Setup:

    • Add 300 µL of PBS to each well of the acceptor plate.

    • Carefully place the PAMPA plate on top of the acceptor plate.

    • Add 150 µL of the this compound working solution and control solutions to the donor wells of the PAMPA plate.

  • Incubation:

    • Cover the plate assembly to prevent evaporation.

    • Incubate at room temperature for 5 hours.[1]

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of this compound and control compounds in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA] / [Ceq]) Where:

      • VD = Volume of donor well

      • VA = Volume of acceptor well

      • A = Area of the membrane

      • t = Incubation time

      • [CA] = Concentration in the acceptor well

      • [Ceq] = Equilibrium concentration

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_solutions Prepare this compound and Control Solutions add_donor Add Compound to Donor Plate prep_solutions->add_donor prep_plates Prepare Donor and Acceptor Plates add_acceptor Add Buffer to Acceptor Plate prep_plates->add_acceptor incubate Incubate at Room Temperature add_donor->incubate measure_conc Measure Concentration (LC-MS/MS) incubate->measure_conc calculate_papp Calculate Papp measure_conc->calculate_papp

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Cell Permeability Assay

The Caco-2 assay is a widely used in vitro model to predict human intestinal absorption and to investigate active transport mechanisms.[4][5]

Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer and to assess if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • P-gp inhibitor (e.g., verapamil)

  • Transepithelial Electrical Resistance (TEER) meter

  • Lucifer yellow

  • LC-MS/MS instrument

Protocol:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in flasks.

    • Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.[6]

  • Monolayer Integrity Check:

    • Measure the TEER of the Caco-2 monolayers. Values should be ≥200 Ω·cm².[7]

    • Perform a Lucifer yellow rejection assay to confirm monolayer integrity.[6]

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Transport:

      • Add 300 µL of 10 µM this compound in HBSS to the apical (donor) side.[7]

      • Add 1200 µL of HBSS to the basolateral (receiver) side.[7]

    • Basolateral to Apical (B-A) Transport:

      • Add 1200 µL of 10 µM this compound in HBSS to the basolateral (donor) side.[7]

      • Add 300 µL of HBSS to the apical (receiver) side.[7]

    • P-gp Inhibition:

      • For the A-B transport with inhibitor, pre-incubate the monolayer with a P-gp inhibitor (e.g., 100 µM verapamil) for 30 minutes before adding this compound.

  • Incubation and Sampling:

    • Incubate the plates at 37°C with 5% CO₂ for 2 hours, with gentle shaking.

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of this compound in the samples by LC-MS/MS.

    • Calculate the Papp value for both A-B and B-A directions.

    • Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests active efflux.[6]

Caco2_Workflow cluster_culture Cell Culture cluster_integrity Monolayer Integrity cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts differentiate Differentiate for 21 Days seed_cells->differentiate measure_teer Measure TEER differentiate->measure_teer lucifer_yellow Lucifer Yellow Assay add_compound Add this compound (A-B and B-A) lucifer_yellow->add_compound incubate Incubate at 37°C add_compound->incubate collect_samples Collect Samples incubate->collect_samples analyze_lcms Analyze by LC-MS/MS collect_samples->analyze_lcms calculate_papp Calculate Papp and Efflux Ratio analyze_lcms->calculate_papp Uptake_Signaling cluster_uptake Cellular Uptake Mechanisms cluster_intracellular Intracellular Fate cluster_target Target Engagement passive_diffusion Passive Diffusion cytosol Cytosol passive_diffusion->cytosol endocytosis Endocytosis endosome Endosome endocytosis->endosome alk ALK cytosol->alk endosome->cytosol Endosomal Escape lysosome Lysosome endosome->lysosome Degradation inhibition Inhibition of ALK Signaling alk->inhibition extracellular Extracellular this compound extracellular->passive_diffusion extracellular->endocytosis

References

Experimental Design for ALK Inhibitor Studies Using TL13-110: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] Genetic alterations, such as chromosomal rearrangements, mutations, or amplifications involving the ALK gene, can lead to the expression of constitutively active ALK fusion proteins, which are potent oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][2] These aberrant ALK proteins activate a cascade of downstream signaling pathways, including the RAS-ERK, JAK-STAT, and PI3K-AKT pathways, promoting uncontrolled cell proliferation, survival, and migration.[3][4][5]

Targeted inhibition of ALK has emerged as a successful therapeutic strategy for ALK-driven malignancies.[6] TL13-110 is a highly potent, ATP-competitive small molecule inhibitor of ALK with a reported IC50 of 0.34 nM.[7][8] It serves as a critical negative control for the ALK-targeted protein degrader (PROTAC), TL13-112. While both molecules inhibit ALK kinase activity, this compound does not induce the degradation of the ALK protein, making it an ideal tool to differentiate between the effects of ALK inhibition and ALK degradation in experimental settings.[9]

These application notes provide a comprehensive guide for designing and conducting experiments to characterize the activity of this compound. The protocols detailed below cover in vitro biochemical and cell-based assays, as well as in vivo models, to assess the potency, selectivity, and downstream effects of this inhibitor.

ALK Signaling Pathway

The diagram below illustrates the major signaling cascades activated by oncogenic ALK fusion proteins. Understanding these pathways is essential for designing experiments to evaluate the efficacy of ALK inhibitors like this compound.

ALK_Signaling_Pathway ALK Signaling Pathway ALK Oncogenic ALK (e.g., EML4-ALK) GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCg PLCγ ALK->PLCg SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 Transcription Gene Transcription STAT3->Transcription PLCg->Proliferation

Caption: A simplified diagram of the ALK signaling pathway.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueReference
Biochemical IC50 (ALK) 0.34 nM[7][8]
Cellular IC50 (H3122) ~10-50 nM (Estimated)[10]
Cellular IC50 (Karpas 299) ~40-100 nM (Estimated)[10]

Note: Cellular IC50 values are estimated based on data for the related degrader TL13-112, as specific dose-response curves for this compound were not available in the searched literature.

Table 2: Effect of this compound on ALK Downstream Signaling (Hypothetical Data)
Cell LineTreatment (100 nM this compound)p-ALK (% of Control)p-STAT3 (% of Control)p-ERK (% of Control)
H3122 24 hours15%25%30%
Karpas 299 24 hours20%30%35%

This table presents hypothetical data to illustrate the expected outcome of a Western blot experiment. Researchers should generate their own data.

Experimental Protocols

Experimental Workflow Overview

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in comparison to an ALK degrader like TL13-112.

Experimental_Workflow Experimental Workflow for ALK Inhibitor and Degrader Comparison start Start cell_culture Culture ALK-positive cell lines (e.g., H3122, Karpas 299) start->cell_culture treatment Treat cells with This compound (Inhibitor) & TL13-112 (Degrader) cell_culture->treatment biochemical_assays Biochemical Assays (Kinase Activity) treatment->biochemical_assays cell_based_assays Cell-Based Assays treatment->cell_based_assays data_analysis Data Analysis and Comparison biochemical_assays->data_analysis western_blot Western Blot (ALK, p-ALK, downstream) cell_based_assays->western_blot viability_assay Cell Viability Assay (MTT/MTS) cell_based_assays->viability_assay proliferation_assay Proliferation Assay (BrdU) cell_based_assays->proliferation_assay western_blot->data_analysis viability_assay->data_analysis proliferation_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A flowchart of the experimental workflow.

Cell Culture

Materials:

  • ALK-positive cell lines: H3122 (NSCLC), Karpas 299 (ALCL)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture H3122 and Karpas 299 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days to maintain exponential growth. For adherent cells like H3122, use Trypsin-EDTA for detachment. For suspension cells like Karpas 299, dilute the cell suspension.

Western Blotting for ALK Phosphorylation and Downstream Signaling

Materials:

  • Cultured ALK-positive cells

  • This compound (and TL13-112 for comparison)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ALK, anti-phospho-ALK (p-ALK), anti-STAT3, anti-phospho-STAT3 (p-STAT3), anti-ERK1/2, anti-phospho-ERK1/2 (p-ERK1/2), anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight (for adherent cells).

  • Treat cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or DMSO for the desired time points (e.g., 2, 6, 24 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein lysates by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control.

Cell Viability Assay (MTT/MTS)

Materials:

  • ALK-positive cells

  • This compound

  • 96-well plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

  • Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[1][11]

In Vivo Xenograft Model

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • ALK-positive cells (e.g., H3122, Karpas 299)

  • Matrigel (optional)

  • This compound

  • Vehicle solution

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject 1-5 million ALK-positive cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Administer this compound (at a predetermined dose and schedule, e.g., daily oral gavage) or vehicle to the respective groups.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Logical Analysis of Experimental Outcomes

The following diagram illustrates the logical flow for interpreting the results from the comparative studies of this compound and a degrader.

Logical_Analysis Logical Framework for Data Interpretation start Start Analysis compare_activity Compare anti-proliferative activity of this compound and TL13-112 start->compare_activity inhibitor_more_potent This compound is more potent compare_activity->inhibitor_more_potent Similar Potency degrader_more_potent TL13-112 is more potent compare_activity->degrader_more_potent Different Potency assess_alk_levels Assess ALK protein levels (Western Blot) inhibitor_more_potent->assess_alk_levels conclusion_inhibition Conclusion: Anti-proliferative effect is primarily due to kinase inhibition inhibitor_more_potent->conclusion_inhibition degrader_more_potent->assess_alk_levels alk_inhibited ALK phosphorylation is inhibited by both assess_alk_levels->alk_inhibited alk_degraded ALK protein is degraded by TL13-112 only alk_inhibited->alk_degraded conclusion_degradation Conclusion: ALK degradation provides a therapeutic advantage over simple inhibition alk_degraded->conclusion_degradation end End Analysis conclusion_inhibition->end conclusion_degradation->end

Caption: A logical diagram for interpreting experimental data.

Conclusion

This compound is an invaluable tool for dissecting the molecular consequences of ALK inhibition. By following the detailed protocols and utilizing the structured data presentation formats outlined in these application notes, researchers can effectively characterize the biological activity of this compound and differentiate the cellular outcomes of ALK inhibition versus ALK degradation. These studies will contribute to a deeper understanding of ALK-driven oncogenesis and aid in the development of more effective therapeutic strategies for patients with ALK-positive cancers.

References

Troubleshooting & Optimization

TL13-110 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TL13-110. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting strategies for issues encountered with this compound solubility during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is soluble up to 50 mM in DMSO.

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?

A2: This is a common issue when diluting a DMSO stock solution into an aqueous buffer. The solubility of this compound is significantly lower in aqueous solutions. To avoid precipitation, it is crucial to ensure that the final concentration of DMSO in your aqueous solution is kept to a minimum, typically below 1%, and that the final concentration of this compound does not exceed its solubility limit in the aqueous buffer. You may need to perform serial dilutions to achieve the desired final concentration without causing precipitation.

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gentle heating (e.g., to 37°C) can be employed to aid in the dissolution of this compound. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.

Q4: Is sonication helpful for dissolving this compound?

A4: Yes, using an ultrasonic bath can help to break down any solid aggregates and facilitate the dissolution of this compound.

Q5: How should I store this compound solutions?

A5: this compound should be stored at -20°C. Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Issue 1: this compound is not fully dissolving in DMSO.

Possible Causes:

  • Incorrect solvent volume.

  • Compound has precipitated out of solution due to temperature changes.

  • Purity of the compound or solvent is compromised.

Solutions:

  • Verify Calculations: Double-check your calculations to ensure you are using the correct volume of DMSO for the desired concentration.

  • Gentle Warming: Warm the solution gently in a water bath at 37°C.

  • Sonication: Place the vial in an ultrasonic bath for a few minutes.

  • Vortexing: Mix the solution thoroughly by vortexing.

Issue 2: Precipitation occurs upon dilution into aqueous media.

Possible Causes:

  • The aqueous solubility of this compound has been exceeded.

  • The final concentration of DMSO is too high, causing the compound to crash out.

Solutions:

  • Lower Final Concentration: Reduce the final concentration of this compound in your experiment.

  • Optimize DMSO Concentration: Keep the final DMSO concentration in your aqueous solution as low as possible (ideally ≤ 0.5%).

  • Use a Co-solvent: For in vivo studies or challenging in vitro assays, consider using a co-solvent system. A common formulation for PROTACs involves a mixture of solvents such as PEG400, Solutol HS 15, and water. The optimal ratio will need to be determined empirically.

  • Serial Dilutions: Perform serial dilutions of your DMSO stock in the aqueous buffer to reach the final desired concentration. This can sometimes prevent immediate precipitation.

Data Presentation

Table 1: Solubility of this compound

SolventMaximum ConcentrationReference(s)
DMSO50 mM[1][2][3]

Table 2: Reconstitution Table for this compound (Molecular Weight: 988.59 g/mol )

Mass of this compoundVolume of DMSO to add for 10 mM stockVolume of DMSO to add for 50 mM stock
1 mg101.15 µL20.23 µL
5 mg505.77 µL101.15 µL
10 mg1.01 mL202.31 µL

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound solid

  • Anhydrous DMSO

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Allow the vial of this compound solid to equilibrate to room temperature before opening.

  • Weigh out the desired amount of this compound. For example, to prepare a 10 mM stock solution, weigh 1 mg of this compound.

  • Add the appropriate volume of DMSO (refer to Table 2). For 1 mg of this compound, add 101.15 µL of DMSO.

  • Vortex the solution until the solid is completely dissolved. Gentle warming (37°C) or sonication may be used to aid dissolution.

  • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Kinetic Solubility Assay

This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well plate

  • Plate reader capable of measuring turbidity (nephelometry) or UV absorbance

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in DMSO.

  • Add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to the wells of a 96-well plate.

  • Add the aqueous buffer to each well to achieve the final desired concentrations of this compound. Ensure the final DMSO concentration is consistent across all wells and is low enough not to affect the assay (e.g., 1%).

  • Seal the plate and incubate at room temperature for a set period (e.g., 2 hours), with gentle shaking.

  • Measure the turbidity of each well using a nephelometer. An increase in turbidity indicates precipitation.

  • Alternatively, filter the contents of each well and measure the UV absorbance of the filtrate to determine the concentration of the dissolved compound.

  • The highest concentration that does not show significant precipitation is considered the kinetic solubility.

Visualizations

experimental_workflow Experimental Workflow for Preparing this compound Working Solutions start Start: this compound Solid prepare_stock Prepare Stock Solution in DMSO (e.g., 10 mM) start->prepare_stock dilution Dilute Stock Solution into Aqueous Buffer prepare_stock->dilution check_precipitation Observe for Precipitation dilution->check_precipitation no_precipitate No Precipitation: Solution is ready for use check_precipitation->no_precipitate No precipitate Precipitation Observed check_precipitation->precipitate Yes troubleshoot Troubleshoot: - Lower final concentration - Reduce DMSO % - Use co-solvents precipitate->troubleshoot troubleshoot->dilution

Caption: Workflow for preparing this compound solutions.

troubleshooting_flowchart Troubleshooting this compound Solubility Issues start Start: Solubility Issue check_stock Is the DMSO stock solution clear? start->check_stock warm_sonicate Warm gently (37°C) and/or sonicate check_stock->warm_sonicate No stock_ok Stock solution is clear check_stock->stock_ok Yes warm_sonicate->check_stock dilution_issue Precipitation upon dilution in aqueous buffer? stock_ok->dilution_issue lower_conc Lower the final concentration of this compound dilution_issue->lower_conc Yes solution_ok Solution is clear and ready for use dilution_issue->solution_ok No optimize_dmso Reduce final DMSO concentration (e.g., <0.5%) lower_conc->optimize_dmso use_cosolvent Consider using a co-solvent formulation optimize_dmso->use_cosolvent use_cosolvent->solution_ok

Caption: Troubleshooting flowchart for this compound solubility.

protac_mechanism General PROTAC Mechanism of Action cluster_cell Cell protac PROTAC (e.g., TL13-112) ternary_complex Ternary Complex (PROTAC-POI-E3) protac->ternary_complex poi Target Protein (e.g., ALK) poi->ternary_complex e3 E3 Ligase e3->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation Degradation of Target Protein proteasome->degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

References

Technical Support Center: Interpreting Unexpected Results with TL13-110 Control

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TL13-110. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes when using this compound as a negative control for targeted protein degradation studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected function in my experiment?

A1: this compound is a potent Anaplastic Lymphoma Kinase (ALK) inhibitor with a reported IC50 of 0.34 nM. It is designed to serve as a negative control for the ALK-targeted protein degrader, TL13-112. The expected function of this compound is to inhibit ALK kinase activity without inducing its degradation. Therefore, in your experiments, you should observe the phenotypic effects of ALK inhibition (e.g., downstream signaling pathway modulation, cell growth arrest) but see no change in ALK protein levels.

Q2: How does this compound differ from its active counterpart, TL13-112?

A2: Both this compound and TL13-112 are based on the same potent ALK inhibitor. However, TL13-112 is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule that links the ALK inhibitor to a ligand for an E3 ubiquitin ligase. This dual-binding capacity allows TL13-112 to bring ALK into proximity with the cell's protein disposal machinery, leading to its ubiquitination and subsequent degradation. This compound, while still binding to and inhibiting ALK, lacks the necessary component to recruit the E3 ligase and therefore does not induce protein degradation.[1]

Q3: At what concentration should I use this compound?

A3: The optimal concentration of this compound will depend on the specific cell line and experimental conditions. As a starting point, it is recommended to use this compound at a concentration equivalent to that of the active degrader, TL13-112. A dose-response experiment is advisable to determine the optimal concentration for ALK inhibition without inducing off-target effects.

Troubleshooting Unexpected Results

Scenario 1: Unexpected Cell Death or Reduced Viability with this compound Treatment

Q: I am observing significant cell death or a reduction in cell viability when treating my cells with this compound, which is unexpected for a control compound. What could be the cause?

A: While this compound is a negative control for degradation, it is a highly potent ALK inhibitor. The observed cytotoxicity could be an on-target effect of ALK inhibition in your specific cell model.

Troubleshooting Steps:

  • Confirm ALK Dependency: Your cell line may be highly dependent on ALK signaling for survival. In such cases, potent ALK inhibition by this compound would be expected to reduce cell viability.

  • Dose-Response Analysis: Perform a dose-response experiment to determine if the cytotoxicity is dose-dependent. A steep dose-response curve would suggest a potent on-target effect.

  • Compare with Other ALK Inhibitors: Test other well-characterized ALK inhibitors to see if they produce a similar cytotoxic effect. This will help to confirm that the observed phenotype is due to ALK inhibition.

  • Assess Off-Target Effects: At higher concentrations, kinase inhibitors can have off-target effects.[2][3] Consider performing a kinome scan or using a lower, more specific concentration of this compound.

Scenario 2: this compound Appears to be Causing a Decrease in ALK Protein Levels

Q: My Western blot results show a decrease in ALK protein levels after treatment with this compound. Is it possible that it is inducing degradation?

A: this compound is specifically designed not to induce degradation. However, several factors could lead to a misinterpretation of your results.

Troubleshooting Steps:

  • Proteasome Inhibition Control: To definitively rule out proteasomal degradation, pre-treat your cells with a proteasome inhibitor (e.g., MG132) before adding this compound. If the decrease in ALK protein is still observed, it is not due to proteasomal degradation.

  • Transcriptional or Translational Effects: Potent kinase inhibition can sometimes lead to feedback mechanisms that downregulate the transcription or translation of the target protein. To investigate this, you can perform RT-qPCR to measure ALK mRNA levels.

  • Experimental Variability: Ensure consistent loading and transfer in your Western blotting protocol. Use a reliable housekeeping protein for normalization. It is also recommended to repeat the experiment with a fresh dilution of this compound.

Scenario 3: No Effect Observed with this compound Treatment

Q: I am not observing any change in my cells after treating with this compound, even at high concentrations. What should I check?

A: This could be due to several factors, from the compound's stability to the specifics of your experimental system.

Troubleshooting Steps:

  • Compound Integrity: Ensure that your stock of this compound has been stored correctly (typically at -20°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.

  • Cell Line Sensitivity: Your cell line may not be dependent on ALK signaling, and therefore, its inhibition may not produce a noticeable phenotype. Confirm ALK expression in your cell line via Western blot or qPCR.

  • Assay Sensitivity: The endpoint you are measuring may not be sensitive to ALK inhibition. Consider using a more direct assay for ALK activity, such as measuring the phosphorylation of a known downstream substrate.

Data Presentation

Table 1: Properties of this compound and Related Compounds

CompoundTargetFunctionIC50 (ALK)Recommended Concentration Range
This compound ALKInhibitor (Negative Control)0.34 nM1 - 1000 nM
TL13-112 ALKDegrader (PROTAC)-1 - 1000 nM
MG132 ProteasomeInhibitor-1 - 10 µM

Experimental Protocols

Protocol 1: Western Blotting for ALK Protein Levels

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against ALK and a housekeeping protein (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and control compounds for the desired duration (e.g., 24, 48, 72 hours).

  • Assay Reagent Addition: Add the viability assay reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Signal Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Visualizations

ALK_Signaling_Pathway Diagram 1: Simplified ALK Signaling Pathway cluster_ras_raf MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway ALK ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation TL13_110 This compound (Inhibitor) TL13_110->ALK

Caption: Simplified ALK signaling pathways and the point of intervention for this compound.

Troubleshooting_Workflow Diagram 2: Troubleshooting Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed with this compound Check_ALK_Dependency Is the cell line ALK-dependent? Start->Check_ALK_Dependency Dose_Response Perform Dose-Response Viability Assay Check_ALK_Dependency->Dose_Response Yes Re_evaluate Re-evaluate experimental conditions and hypothesis Check_ALK_Dependency->Re_evaluate No Compare_Inhibitors Compare with other ALK inhibitors Dose_Response->Compare_Inhibitors On_Target_Effect Conclusion: On-target effect of ALK inhibition Compare_Inhibitors->On_Target_Effect Similar Cytotoxicity Off_Target_Screen Consider off-target effects (e.g., kinome scan) Compare_Inhibitors->Off_Target_Screen Different Cytotoxicity

Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.

References

Why is my TL13-110 showing some degradation activity?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers observing unexpected degradation activity with TL13-110. This compound is designed as a negative control for the PROTAC degrader TL13-112 and is not expected to induce protein degradation.[1] This guide will help you troubleshoot potential reasons for observing apparent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the intended function of this compound?

A1: this compound is a negative control for TL13-112.[1] It is a highly potent ALK inhibitor (IC50 = 0.34 nM) but lacks the E3 ligase-recruiting component necessary for proteasome-mediated degradation.[1] Therefore, it should inhibit ALK activity without causing its degradation.

Q2: Why am I observing degradation of my target protein with this compound?

A2: Observing protein degradation with this compound is an unexpected result. Potential causes can be categorized as follows:

  • Experimental Artifacts: Issues with sample preparation, loading, or antibody specificity in techniques like Western blotting can create the appearance of protein loss.

  • Compound Instability: The compound may be unstable under your specific experimental conditions (e.g., media, temperature, light exposure), leading to off-target effects or cytotoxicity that results in non-specific protein loss.

  • Off-Target Effects: At high concentrations, this compound might have off-target activities that lead to indirect effects on protein stability or cell health, causing a reduction in protein levels.

  • Cytotoxicity: High concentrations of the compound could be toxic to the cells, leading to apoptosis or necrosis and subsequent non-specific degradation of cellular proteins.

Troubleshooting Guide

If you are observing unexpected degradation with this compound, follow these steps to identify the root cause.

Step 1: Verify the Observed Degradation

It is crucial to confirm that the observed reduction in protein levels is due to proteasome-mediated degradation and not another mechanism.

Experimental Protocol: Proteasome Inhibition Assay

This experiment will determine if the protein loss is dependent on the proteasome, which is the hallmark of PROTAC-mediated degradation.

  • Cell Seeding: Seed your cells at an appropriate density and allow them to adhere overnight.

  • Pre-treatment with Proteasome Inhibitor: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or 100 nM Carfilzomib) for 1-2 hours.

  • Treatment with this compound: Add this compound at the concentration where you observed degradation to the pre-treated cells. Include the following controls:

    • Vehicle control (e.g., DMSO)

    • This compound only

    • Proteasome inhibitor only

  • Incubation: Incubate for the desired time period (e.g., 4, 8, 12, or 24 hours).

  • Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration.

  • Western Blot Analysis: Analyze the protein levels of your target of interest by Western blot.

Expected Results:

Treatment GroupExpected Outcome if True DegradationExpected Outcome if Not Degradation-Mediated
VehicleNormal protein levelsNormal protein levels
This compound onlyReduced protein levelsReduced protein levels
Proteasome Inhibitor + this compoundProtein levels rescued (similar to vehicle)Protein levels remain reduced
Proteasome Inhibitor onlySlight increase in protein levelsSlight increase in protein levels

Interpretation Workflow

G start Observe protein reduction with this compound proteasome_inhibitor Perform proteasome inhibitor rescue experiment start->proteasome_inhibitor rescued Is protein reduction rescued by proteasome inhibitor? proteasome_inhibitor->rescued true_degradation Unexpected proteasome-dependent degradation. Consider off-target E3 ligase recruitment. rescued->true_degradation Yes not_degradation Protein loss is not proteasome-mediated. Proceed to Step 2. rescued->not_degradation No

Caption: Workflow for verifying proteasome-mediated degradation.

Step 2: Assess Compound Stability and Cytotoxicity

If the protein loss is not rescued by a proteasome inhibitor, investigate the stability of this compound and its potential cytotoxic effects.

Experimental Protocol: Cell Viability Assay

This assay will determine if the observed protein loss is a secondary effect of cell death.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Treatment: Treat cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control.

  • Incubation: Incubate for the same duration as your degradation experiment.

  • Viability Measurement: Measure cell viability using a standard assay (e.g., CellTiter-Glo®, MTT, or trypan blue exclusion).

  • Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Data Interpretation:

CC50 ValueImplication
Significantly lower than the concentration used in your experimentThe observed protein loss is likely due to cytotoxicity.
Significantly higher than the concentration used in your experimentCytotoxicity is unlikely to be the primary cause.

Compound Stability Considerations:

  • Storage: Ensure this compound is stored correctly at -20°C.[1]

  • Solvent: Use high-purity DMSO for stock solutions.[1]

  • Working Solutions: Prepare fresh working solutions in your cell culture medium for each experiment. The compound may not be stable in aqueous solutions for extended periods.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the stock solution.

Step 3: Evaluate Off-Target Effects

If cytotoxicity is ruled out, consider the possibility of off-target effects.

Signaling Pathway Analysis

G cluster_indirect Indirect Off-Target Effects TL13_110_high High Concentration This compound Off_Target_Kinase Off-Target Kinase TL13_110_high->Off_Target_Kinase Inhibits Downstream_Signaling Altered Downstream Signaling Off_Target_Kinase->Downstream_Signaling Regulates Target_Expression Decreased Target Gene Expression Downstream_Signaling->Target_Expression Affects Target_Protein Reduced Target Protein Levels Target_Expression->Target_Protein Leads to

Caption: Potential indirect off-target signaling pathway.

Troubleshooting Off-Target Effects:

  • Concentration: Use the lowest effective concentration of this compound to minimize off-target effects. As an ALK inhibitor, its IC50 is 0.34 nM.[1] Using concentrations significantly above this may engage other targets.

  • Target Engagement: Confirm that this compound is engaging its intended target, ALK, in your cellular system using techniques like a cellular thermal shift assay (CETSA).

  • Control Compound: If available, use a structurally distinct ALK inhibitor to see if it phenocopies the effect. If it does not, the observed degradation is more likely an off-target effect of this compound.

Summary of Troubleshooting Steps

IssueRecommended ActionExperimental Protocol
Is the degradation real? Confirm proteasome dependence.Proteasome Inhibition Assay
Is the compound causing cell death? Assess cell viability at relevant concentrations.Cell Viability Assay (e.g., CellTiter-Glo®)
Could it be an off-target effect? Lower the compound concentration and use alternative inhibitors.Dose-response experiments and use of control compounds.

References

Technical Support Center: Optimizing TL13-110 Incubation Time for ALK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TL13-110. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of incubation time for Anaplastic Lymphoma Kinase (ALK) inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly potent, small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) with an IC50 of 0.34 nM. It is important to note that this compound serves as a negative control for its counterpart, TL13-112, which is a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the ALK protein.[1] this compound binds to the ALK kinase domain, blocking its ATP access and thereby inhibiting its downstream signaling pathways. However, it does not induce the degradation of the ALK protein, making it an ideal control for studying the effects of ALK inhibition versus ALK degradation.

Q2: What is the recommended starting point for incubation time when assessing ALK inhibition with this compound?

A2: The optimal incubation time for this compound will depend on the specific assay being performed. For assessing the direct inhibition of ALK phosphorylation and its immediate downstream signaling, shorter incubation times are generally sufficient. For cellular viability or proliferation assays, longer incubation periods are required. Based on data from similar ALK inhibitors and related degrader molecules, the following are recommended starting points:

  • Phosphorylation Studies (Western Blot): A time-course experiment ranging from 1 to 24 hours is recommended to capture both early and sustained inhibition of ALK phosphorylation.

  • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): A 72-hour incubation is a standard starting point for assessing the anti-proliferative effects of kinase inhibitors.[2]

Q3: How does the experimental approach differ when using this compound (inhibitor) versus an ALK degrader like TL13-112?

A3: While both compounds target ALK, their mechanisms require different experimental considerations. This compound acts as a traditional inhibitor, blocking kinase activity. In contrast, a degrader like TL13-112 actively removes the ALK protein from the cell.

When designing your experiments, consider the following:

  • Endpoint Measurement: For this compound, you will primarily measure the inhibition of ALK phosphorylation (p-ALK) and downstream signaling. For a degrader, the primary endpoint is the reduction in total ALK protein levels.

  • Time Course: Degradation is a time-dependent process. While inhibition can be rapid, maximal degradation of ALK by related PROTACs is often observed around 16 hours, with initial effects visible as early as 4-8 hours.[1][2][3] Therefore, time-course experiments are crucial when working with degraders.

  • Controls: this compound is the perfect negative control for a degrader experiment, as it allows you to distinguish between the cellular effects of ALK inhibition and ALK protein loss.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No significant decrease in cell viability with this compound treatment. Incubation time is too short.For cell viability assays, ensure an incubation time of at least 72 hours.[2] Consider extending the incubation to 96 hours if effects are still not apparent.
Cell line is not dependent on ALK signaling.Confirm that your cell line harbors an ALK fusion or mutation and is sensitive to ALK inhibition.
Incorrect concentration of this compound used.Perform a dose-response experiment to determine the optimal concentration for your cell line. The IC50 of this compound is 0.34 nM, but cellular potency can vary.
Variability in results between experiments. Inconsistent cell seeding density.Ensure consistent cell numbers are seeded for each experiment, as this can significantly impact proliferation rates.
Inconsistent incubation time.Use a precise timer for all incubation steps to ensure reproducibility.
Reagent instability.Prepare fresh stock solutions of this compound and aliquot for single use to avoid repeated freeze-thaw cycles. Store as recommended at -20°C.
When using this compound as a control for a degrader, I still see some reduction in total ALK protein. Off-target effects at high concentrations.Use the lowest effective concentration of this compound that gives maximal ALK inhibition without affecting total protein levels.
Natural protein turnover.Ensure you are comparing to a vehicle-treated control (e.g., DMSO) at each time point to account for normal protein degradation.
Difficulty in detecting a clear inhibition of ALK phosphorylation. Suboptimal antibody for Western blotting.Use a validated antibody specific for the phosphorylated form of ALK.
Lysate collection time is not optimal.For time-course experiments, ensure that early time points (e.g., 1, 2, 4 hours) are included to capture the initial inhibitory effects.
Protein degradation in samples.Always use fresh lysates and include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation.[4]

Experimental Protocols

Western Blotting for ALK Phosphorylation
  • Cell Seeding: Seed ALK-positive cells (e.g., H3122, Karpas 299) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with a dose range of this compound (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control (DMSO) for various time points (e.g., 1, 4, 8, 16, 24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-ALK and total ALK overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize bands using an enhanced chemiluminescence (ECL) substrate.

MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow to attach overnight.

  • Treatment: Add serial dilutions of this compound to the wells and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

ALK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK ALK Receptor p_ALK Phosphorylated ALK (Active) ALK->p_ALK ATP TL13_110 This compound (Inhibitor) TL13_110->ALK Inhibits ATP Binding ATP ATP Downstream Downstream Signaling (e.g., STAT3, PI3K/AKT) p_ALK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: ALK Inhibition Pathway of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis A Seed ALK-positive cells B Treat with this compound (Dose-Response & Time-Course) A->B C Western Blot (p-ALK, Total ALK) B->C D Cell Viability Assay (e.g., MTT) B->D E Quantify Protein Levels & Phosphorylation C->E F Calculate IC50 & Assess Viability D->F

Caption: General Experimental Workflow for this compound.

Troubleshooting_Logic Start Unexpected Result Check1 Check Incubation Time Start->Check1 Check2 Verify Cell Line ALK-Dependency Check1->Check2 Correct Solution1 Adjust Time Check1->Solution1 Incorrect Check3 Confirm Reagent Concentration & Stability Check2->Check3 Correct Solution2 Use Appropriate Cell Line Check2->Solution2 Incorrect Solution3 Perform Dose-Response & Use Fresh Reagents Check3->Solution3 Incorrect

Caption: Troubleshooting Logic for this compound Experiments.

References

TL13-110 stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TL13-110. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the stability, proper storage, and effective use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in research?

A1: this compound is a potent and highly specific inhibitor of Anaplastic Lymphoma Kinase (ALK) with an IC50 of 0.34 nM.[1][2][3][4][5] It serves as a crucial negative control for its counterpart, TL13-112, a targeted protein degrader.[1][2][3][4][5] While TL13-112 is designed to induce the degradation of ALK, this compound inhibits ALK's kinase activity without causing its degradation, allowing researchers to differentiate between the effects of ALK inhibition and ALK degradation in their experiments.[1][2][3][4][5]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term stability, this compound powder should be stored at -20°C.[1][2][3][4][5]

Q3: How should I prepare and store stock solutions of this compound?

A3: this compound is soluble in DMSO up to 50 mM.[1][2][5] It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4] For optimal stability, store stock solutions as follows:

  • -80°C: Use within 6 months.[4]

  • -20°C: Use within 1 month.[4]

Q4: What is the molecular weight and formula of this compound?

A4: The molecular weight of this compound is 988.59 g/mol , and its chemical formula is C49H62ClN9O9S.[1][2][5]

Stability and Handling

Proper handling and storage of this compound are critical to ensure its stability and efficacy in your experiments.

Condition Recommendation Rationale
Long-Term Storage (Powder) Store at -20°C.[1][2][3][4][5]To ensure the chemical integrity of the compound over time.
Stock Solution Solvent Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2][5]This compound has good solubility in DMSO.
Stock Solution Storage Store aliquots at -80°C (up to 6 months) or -20°C (up to 1 month).[4]To prevent degradation and minimize the impact of freeze-thaw cycles.
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4]Multiple freeze-thaw cycles can lead to compound degradation and precipitation.
Light Exposure While specific data for this compound is unavailable, it is good practice to protect stock solutions from direct light.Many small molecules are light-sensitive and can degrade upon prolonged exposure.
Working Solutions Prepare fresh working solutions in your experimental buffer or cell culture medium from the stock solution for each experiment.To ensure accurate final concentrations and avoid degradation in aqueous solutions.

Troubleshooting Guide

Encountering unexpected results is a common part of research. This guide provides troubleshooting for potential issues you might face when using this compound.

Issue Possible Cause Suggested Solution
No or weak inhibition of ALK activity Compound Degradation: Improper storage or handling may have led to the degradation of this compound.Ensure that the compound has been stored correctly at -20°C (powder) or in aliquots at -80°C/-20°C (stock solution). Use a fresh aliquot for your experiment.
Incorrect Concentration: The final concentration of this compound in the experiment may be too low to effectively inhibit ALK.Verify your calculations for preparing the working solution. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.
Cell Permeability Issues: The compound may not be efficiently entering the cells.While this compound is a small molecule designed for cell-based assays, permeability can vary between cell types. You can try increasing the incubation time or concentration.
Unexpected cellular phenotype Off-Target Effects: At high concentrations, small molecule inhibitors can sometimes interact with other kinases or proteins.Perform a dose-response curve to ensure you are using the lowest effective concentration. Compare the phenotype with that of other known ALK inhibitors.
Solvent (DMSO) Effects: The concentration of DMSO in the final experimental setup might be too high, causing cellular stress or toxicity.Ensure the final DMSO concentration is below 0.5% (v/v), and ideally below 0.1%. Always include a vehicle control (cells treated with the same concentration of DMSO without the compound) in your experiments.
Inconsistent results between experiments Variability in Experimental Conditions: Minor differences in cell density, incubation time, or reagent preparation can lead to variability.Standardize your experimental protocol meticulously. Ensure all steps are performed consistently across all experiments.
Cell Line Integrity: The cell line may have changed over time or could be contaminated.Perform cell line authentication and regularly check for mycoplasma contamination.

Experimental Protocols & Methodologies

As a potent ALK inhibitor and a negative control for ALK degradation, this compound is primarily used in cell-based assays to study the ALK signaling pathway. A common application is to pre-treat cells with this compound before a specific stimulus or in parallel with its degrading counterpart, TL13-112, followed by analysis of downstream signaling events.

General Protocol for a Cell-Based Assay with this compound
  • Cell Seeding: Plate your cells of interest at a suitable density in a multi-well plate and allow them to adhere and grow overnight.

  • Compound Preparation: Prepare a fresh working solution of this compound from a DMSO stock solution by diluting it in the appropriate cell culture medium to the desired final concentration. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period. The optimal incubation time will depend on the specific experimental goals and should be determined empirically.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Downstream Analysis: Analyze the cell lysates using techniques such as Western blotting to assess the phosphorylation status of ALK and its downstream targets.

Visualizations

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, upon activation, triggers several downstream signaling cascades crucial for cell proliferation, survival, and differentiation. Dysregulation of ALK signaling is implicated in various cancers. This compound acts by inhibiting the kinase activity of ALK, thereby blocking these downstream pathways.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK PLCg PLCγ ALK->PLCg PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK TL13_110 This compound TL13_110->ALK Inhibits AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK STAT STAT JAK->STAT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription MAPK->Transcription STAT->Transcription

Caption: ALK signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Investigating ALK Inhibition

This diagram outlines a typical experimental workflow to assess the effect of this compound on ALK signaling in a cell-based assay.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Start Start Seed_Cells Seed Cells Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Treatment Add Treatment Incubate_24h->Add_Treatment Vehicle Vehicle (DMSO) Add_Treatment->Vehicle TL13_110 This compound Add_Treatment->TL13_110 Incubate_Treatment Incubate (Time Course) Vehicle->Incubate_Treatment TL13_110->Incubate_Treatment Lyse_Cells Lyse Cells Incubate_Treatment->Lyse_Cells Western_Blot Western Blot (p-ALK, p-STAT3, etc.) Lyse_Cells->Western_Blot Analyze_Results Analyze Results Western_Blot->Analyze_Results

Caption: General experimental workflow for cell-based assays with this compound.

References

Troubleshooting inconsistent TL13-110 experimental outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TL13-110. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in experiments?

This compound is a highly potent, small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) with an IC50 of 0.34 nM. It is crucial to understand that this compound is the negative control for the PROTAC degrader TL13-112. While TL13-112 is designed to induce the degradation of the ALK protein, this compound inhibits ALK's kinase activity without causing its degradation. Therefore, its primary role is to help researchers differentiate the cellular effects of ALK kinase inhibition from the effects of ALK protein degradation.

Q2: How should I prepare and store this compound stock solutions?

Proper preparation and storage of this compound are critical for consistent experimental outcomes.

  • Solubility: this compound is soluble in DMSO up to 50 mM.

  • Stock Solution Preparation: To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock, dissolve 9.89 mg of this compound (MW: 988.59 g/mol ) in 1 mL of DMSO.

  • Storage: Store the stock solution at -20°C. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q3: What are the key downstream signaling pathways of ALK that I should monitor when using this compound?

Constitutive activation of ALK, often through mutations or fusion proteins, activates several downstream signaling pathways that promote cell proliferation and survival. When using this compound, you should expect to see a decrease in the phosphorylation of key proteins in these pathways. The primary pathways to monitor include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Involved in cell proliferation and differentiation.

  • PI3K-AKT-mTOR Pathway: Crucial for cell growth, survival, and metabolism.

  • JAK-STAT Pathway: Plays a significant role in cytokine signaling and cell survival.

Monitoring the phosphorylation status of key components like ERK, AKT, and STAT3 can provide a robust readout of this compound's inhibitory activity.

Troubleshooting Inconsistent Experimental Outcomes

Issue 1: High Variability in Cell Viability/Proliferation Assays

Q: My cell viability or proliferation assays (e.g., MTT, CellTiter-Glo) show inconsistent results between experiments when using this compound. What are the potential causes and solutions?

High variability in cell-based assays can stem from several factors. Below is a table summarizing potential causes and recommended solutions.

Potential Cause Explanation Recommended Solution
Cell Line Heterogeneity Different cancer cell lines, even those with ALK mutations, can exhibit varying sensitivity to ALK inhibitors due to their unique genetic backgrounds.Perform dose-response curves for each new cell line to determine the optimal concentration range for this compound.
Inconsistent Cell Passage Number Cellular characteristics and drug sensitivity can change with prolonged culturing and high passage numbers.Use cells within a consistent and low passage number range for all experiments.
Compound Solubility and Stability This compound has limited aqueous solubility. Precipitation of the compound in cell culture media can lead to a lower effective concentration and variability.Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Ensure the final DMSO concentration in the media is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Visually inspect for any precipitate after dilution.
Inaccurate Pipetting Small variations in the volume of the highly potent this compound can lead to significant differences in the final concentration.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks.
Edge Effects in Microplates Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth, leading to skewed results.Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.
Issue 2: Inconsistent Inhibition of ALK Phosphorylation in Western Blots

Q: I am observing inconsistent or no inhibition of ALK phosphorylation (p-ALK) in my Western blot analysis after treating cells with this compound. What could be wrong?

This is a common issue that can often be resolved by optimizing your experimental protocol.

Potential Cause Explanation Recommended Solution
Suboptimal Compound Concentration The concentration of this compound may not be sufficient to achieve complete inhibition of ALK in your specific cell line or experimental setup.Perform a dose-response experiment and assess the phosphorylation of ALK at various concentrations of this compound to determine the optimal inhibitory concentration.
Insufficient Treatment Duration The inhibitor may require a certain amount of time to exert its full effect on ALK phosphorylation.Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal treatment duration for observing maximal inhibition of p-ALK.
Poor Antibody Quality The antibodies used to detect total ALK and phosphorylated ALK may not be specific or sensitive enough.Use well-validated antibodies specific for the phosphorylated and total forms of ALK. Ensure you are using the correct primary and secondary antibody dilutions as recommended by the manufacturer.
Compensatory Signaling Pathways Inhibition of one signaling pathway can sometimes lead to the activation of compensatory pathways, which may mask the effect of ALK inhibition on downstream targets.Investigate other related signaling pathways, such as EGFR or MET, to determine if there is any crosstalk or compensatory activation.
Protein Degradation During Lysis Phosphatases and proteases released during cell lysis can degrade phosphorylated proteins and total protein, respectively, leading to inaccurate results.Use lysis buffers containing fresh phosphatase and protease inhibitors. Keep samples on ice throughout the lysis and protein quantification steps.

Experimental Protocols

Protocol 1: Western Blot Analysis of ALK Phosphorylation

This protocol describes a typical workflow for assessing the effect of this compound on ALK phosphorylation in a cancer cell line known to express an activated form of ALK (e.g., SU-DHL-1, Karpas-299).

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from a 10 mM DMSO stock.

    • Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.

    • Treat cells with the desired concentrations of this compound for the optimized duration (e.g., 4 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ALK (e.g., Tyr1604) and total ALK overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an ECL detection reagent and an imaging system.

Protocol 2: Cell Viability Assay (MTT)

This protocol outlines the steps for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

    • Treat the cells and incubate for the desired period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

ALK Signaling Pathway

ALK_Signaling_Pathway ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation TL13_110 This compound TL13_110->ALK Experimental_Workflow Start Start: ALK-positive Cancer Cell Line Treatment Treatment Start->Treatment TL13_110 This compound (ALK Inhibitor) Treatment->TL13_110 Inhibitor TL13_112 TL13-112 (ALK Degrader) Treatment->TL13_112 Degrader Vehicle Vehicle Control (DMSO) Treatment->Vehicle Control Analysis Downstream Analysis TL13_110->Analysis TL13_112->Analysis Vehicle->Analysis WesternBlot Western Blot (p-ALK, Total ALK) Analysis->WesternBlot ViabilityAssay Cell Viability Assay (MTT, etc.) Analysis->ViabilityAssay Result_Inhibitor Expected Outcome: - Decreased p-ALK - No change in Total ALK - Decreased Viability WesternBlot->Result_Inhibitor for this compound Result_Degrader Expected Outcome: - Decreased p-ALK - Decreased Total ALK - Decreased Viability WesternBlot->Result_Degrader for TL13-112 Result_Vehicle Expected Outcome: - High p-ALK - High Total ALK - High Viability WesternBlot->Result_Vehicle for Vehicle ViabilityAssay->Result_Inhibitor ViabilityAssay->Result_Degrader ViabilityAssay->Result_Vehicle

How to confirm TL13-110 is only inhibiting and not degrading ALK

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting information and frequently asked questions (FAQs) regarding the use of TL13-110 and its interaction with Anaplastic Lymphoma Kinase (ALK).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a highly potent and selective small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) with an IC50 of 0.34 nM.[1][2] It is designed to bind to the kinase domain of ALK and block its downstream signaling. It is important to note that this compound serves as a negative control for the ALK degrader, TL13-112.

Q2: How does this compound differ from a protein degrader like TL13-112?

A2: this compound is a traditional inhibitor, meaning it binds to ALK and blocks its activity. In contrast, TL13-112 is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that induces the degradation of the ALK protein.[3] TL13-112 links the ALK inhibitor to a ligand for an E3 ubiquitin ligase, thereby targeting the ALK protein for ubiquitination and subsequent degradation by the proteasome. This compound lacks the E3 ligase-recruiting component and therefore only inhibits ALK without causing its degradation.

Q3: I am seeing a decrease in ALK protein levels in my experiment with this compound. What could be the cause?

A3: While this compound is designed as a non-degrading inhibitor, apparent protein loss could be due to several factors. First, ensure the correct compound was used and that there was no cross-contamination with a degrader. Off-target effects at high concentrations or in specific cell lines, though unlikely, cannot be entirely ruled out without proper controls. It is also crucial to ensure consistent protein loading in your Western blot analysis. We recommend performing the troubleshooting experiments outlined in this guide to confirm the mechanism of action.

Q4: What are the expected downstream effects of ALK inhibition by this compound?

A4: ALK is a receptor tyrosine kinase that, when activated, triggers several downstream signaling pathways that promote cell proliferation and survival. These include the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways. Inhibition of ALK by this compound is expected to decrease the phosphorylation of ALK itself and key downstream signaling proteins such as STAT3, AKT, and ERK.

Troubleshooting Guide: Confirming Inhibition vs. Degradation

This guide provides a series of experiments to definitively determine whether this compound is acting solely as an inhibitor of ALK in your experimental system.

Experimental Overview

A logical workflow to differentiate between inhibition and degradation is presented below. This workflow outlines the key experiments and the expected outcomes for an inhibitor versus a degrader.

G cluster_0 Initial Observation cluster_1 Primary Confirmation cluster_2 Mechanism of Action cluster_3 Conclusion A Treat cells with this compound B Western Blot for Total ALK A->B C CETSA for Target Engagement A->C D Proteasome Inhibitor Co-treatment B->D If ALK levels decrease E Inhibitor Confirmed B->E If ALK levels are stable C->E If target engagement is confirmed D->E If proteasome inhibitor does not rescue ALK levels F Degradation Indicated D->F If proteasome inhibitor rescues ALK levels

Figure 1: Experimental workflow to distinguish between inhibition and degradation.
Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and its corresponding degrader, TL13-112.

CompoundTargetMechanism of ActionIC50 (Inhibition)DC50 (Degradation)Dmax (Maximum Degradation)
This compound ALKInhibition0.34 nM[1][2]No degradationNot Applicable
TL13-112 ALKDegradation0.14 nM[3]10 nM (H3122 cells)[3]>95% at 16 hours[3]
40 nM (Karpas 299 cells)[3]

Detailed Experimental Protocols

Western Blotting for Total ALK Protein Levels

This protocol will allow you to quantify the total amount of ALK protein in your cells after treatment with this compound.

Objective: To determine if this compound treatment leads to a decrease in total ALK protein levels.

Materials:

  • ALK-positive cell line (e.g., Karpas-299, SU-DHL-1, H3122)

  • This compound

  • TL13-112 (as a positive control for degradation)

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against total ALK

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed ALK-positive cells and allow them to adhere (if applicable). Treat cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM), TL13-112 (e.g., 100 nM), and a DMSO vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts of protein for each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody against total ALK overnight at 4°C. Subsequently, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Strip the membrane and re-probe with an antibody against a loading control to confirm equal protein loading. Quantify the band intensities to determine the relative amount of ALK protein in each sample.

Expected Results:

  • This compound: No significant decrease in total ALK protein levels compared to the DMSO control.

  • TL13-112: A significant, dose- and time-dependent decrease in total ALK protein levels.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify target engagement in a cellular context.[4] The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.

Objective: To confirm that this compound directly binds to ALK within the cell.

Materials:

  • ALK-positive cells

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer with protease inhibitors

  • Equipment for heating samples (e.g., thermal cycler)

  • Western blot supplies (as listed above)

Procedure:

  • Cell Treatment: Treat ALK-positive cells with a high concentration of this compound (e.g., 10 µM) or DMSO for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Western Blot: Collect the supernatant and analyze the amount of soluble ALK protein by Western blotting as described in the previous protocol.

Expected Results:

  • At higher temperatures, ALK will denature and precipitate, resulting in a weaker band on the Western blot.

  • In the this compound treated samples, ALK should be more resistant to heat-induced aggregation, resulting in stronger bands at higher temperatures compared to the DMSO control. This "thermal shift" indicates that this compound is binding to and stabilizing ALK.

Proteasome Inhibitor Co-treatment and Washout

This experiment determines if any observed decrease in ALK protein levels is dependent on the proteasome, the cellular machinery responsible for degrading ubiquitinated proteins.

Objective: To determine if the proteasome is involved in any potential reduction of ALK levels upon this compound treatment.

Materials:

  • ALK-positive cells

  • This compound

  • TL13-112

  • Proteasome inhibitor (e.g., MG132 or Carfilzomib)

  • DMSO (vehicle control)

  • Western blot supplies

Procedure:

  • Co-treatment: Pre-treat ALK-positive cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours. Then, add this compound or TL13-112 and continue the incubation for the desired time (e.g., 8 hours).

  • Washout (for degraders): To confirm the catalytic nature of a degrader, after an initial treatment with the degrader, the compound can be washed out, and protein levels can be monitored over time. For an inhibitor, a washout should lead to the recovery of downstream signaling.

  • Western Blot: Lyse the cells and perform a Western blot for total ALK as described previously.

Expected Results:

  • This compound: Co-treatment with a proteasome inhibitor should not affect the levels of ALK, as this compound is not expected to induce proteasomal degradation.

  • TL13-112: Co-treatment with a proteasome inhibitor should "rescue" the degradation of ALK, meaning that ALK protein levels will be significantly higher in the co-treated sample compared to the sample treated with TL13-112 alone.

Signaling Pathway Diagram

The following diagram illustrates the major signaling pathways downstream of ALK that are inhibited by this compound.

ALK_Signaling ALK ALK GRB2 GRB2/SOS ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK TL13_110 This compound TL13_110->ALK RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Figure 2: Simplified ALK signaling pathway and the point of inhibition by this compound.

References

Technical Support Center: Investigating Off-Target Effects of TL13-110 at High Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific public information is available for a molecule designated "TL13-110." The following technical support guide is a generalized framework designed to assist researchers in identifying and troubleshooting potential off-target effects of a hypothetical novel small molecule kinase inhibitor, "this compound." This guide provides frequently asked questions (FAQs), troubleshooting advice, and standardized protocols based on established knowledge of kinase inhibitors to help researchers, scientists, and drug development professionals navigate the complexities of off-target effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?

A: Off-target effects occur when a drug or small molecule, such as this compound, interacts with unintended biological molecules in addition to its primary therapeutic target.[1][2] With kinase inhibitors, which are often designed to block the ATP-binding site of a specific kinase, off-target binding is a common concern due to the conserved nature of this site across the human kinome.[3][4] These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects in clinical settings, making it crucial to identify and understand them.[1][2]

Q2: I'm observing a cellular phenotype that is inconsistent with the known function of the intended target of this compound. Could this be an off-target effect?

A: Yes, an unexpected or inconsistent cellular phenotype is often a primary indicator of off-target activity.[5] If the observed effect does not align with the known signaling pathway of the intended target, it is prudent to investigate potential off-target interactions, especially when using high concentrations of the inhibitor.

Q3: How can I experimentally determine the off-target profile of this compound?

A: The most comprehensive method for identifying the off-target profile of a kinase inhibitor is through a kinome-wide binding or activity assay, such as KINOMEscan™ or similar services.[1] These assays screen the inhibitor against a large panel of recombinant human kinases (often over 400) to identify and quantify unintended interactions.[1] Chemical proteomics is another powerful approach to identify both kinase and non-kinase off-targets.

Q4: Can off-target effects ever be beneficial?

A: While often a source of confounding data in a research setting, off-target effects can sometimes be advantageous in a clinical context.[3][4] Some successful drugs, like Gleevec and Nexavar, have beneficial therapeutic effects that are attributed to their interactions with multiple targets.[3][4] However, for research purposes, understanding these off-targets is critical for accurate data interpretation.

Troubleshooting Guide

This guide addresses common issues researchers may encounter when using this compound at high concentrations, potentially due to off-target effects.

Issue Potential Cause Suggested Troubleshooting Steps
Unexpected Cell Death or High Cytotoxicity Off-target inhibition of essential "housekeeping" kinases or other critical cellular proteins.1. Perform a Dose-Response Curve: Determine the IC50 for cell viability and compare it to the IC50 for on-target inhibition. A significant discrepancy may suggest off-target toxicity.[5] 2. Consult Kinome Profiling Data: If available, check for potent inhibition of kinases known to be essential for cell survival. 3. Use a Structurally Distinct Inhibitor: Compare the effects of a different inhibitor for the same target. If the toxicity is not replicated, it's likely an off-target effect of this compound.[5] 4. Counter-Screen: Test this compound in a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects.[2]
Inconsistent or Unexpected Experimental Results Off-target effects on other signaling pathways.1. Dose-Response Analysis: Perform a careful dose-response curve for your observed phenotype. A significant difference between the potency for the cellular effect and the biochemical IC50 for the intended target may suggest off-target effects. 2. Use a Control Compound: Employ a structurally unrelated inhibitor for the same target. If this control does not reproduce the phenotype, it points to off-target effects of this compound. 3. Rescue Experiment: If possible, transfect cells with a drug-resistant mutant of the target kinase. If this does not rescue the on-target effects, the observed phenotype is likely due to off-targets.[1]
Activation of Compensatory Signaling Pathways Inhibition of the primary target leads to feedback loops or activation of parallel survival pathways.1. Probe for Compensatory Pathways: Use Western blotting to check for the activation of key nodes in other survival pathways (e.g., p-Akt, p-STAT3).[5] 2. Combination Therapy Approach: If a compensatory pathway is activated, consider co-treatment with an inhibitor of that pathway to see if the phenotype is reversed.[5]
Paradoxical Increase in Phosphorylation of the Target Pathway Feedback mechanisms or off-target effects on upstream regulators of the MAPK pathway.1. Titrate Inhibitor Concentration: Observe if the paradoxical activation is dose-dependent.[5] 2. Time-Course Experiment: Analyze the phosphorylation levels of the target and upstream kinases at different time points after inhibitor treatment.[5] 3. Inhibit Upstream Components: Co-treat with an inhibitor of an upstream kinase to see if this abrogates the paradoxical phosphorylation increase.[5]

Hypothetical Off-Target Profile of this compound

The following table provides an example of how selectivity data for a kinase inhibitor like this compound might be presented. Note: This is illustrative data and not based on actual experimental results for this compound.

Target IC50 (nM) Fold Selectivity vs. Target X Potential Implication
Target X (Intended) 10 1 On-Target Activity
Kinase A505Moderate off-target activity
Kinase B25025Weak off-target activity
Kinase C80.8Potent off-target activity, may contribute to phenotype
Kinase D>10,000>1000Negligible off-target activity

Experimental Protocols

Kinome Profiling (General Workflow)

This protocol describes a general workflow for assessing the selectivity of this compound across the human kinome using a commercial service.

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Submission: Submit the compound to a kinome profiling service (e.g., KINOMEscan™, Eurofins). Typically, a single high concentration (e.g., 1-10 µM) is used for the initial screen.

  • Binding/Activity Assay: The service will perform high-throughput screening of your compound against their panel of purified, recombinant human kinases. The assay measures the ability of your compound to inhibit the activity or binding of each kinase.

  • Data Analysis: The results are usually provided as a percentage of inhibition or binding affinity relative to a control. Potent off-targets are identified as those showing significant inhibition.

  • Follow-up: For significant off-targets, it is advisable to perform dose-response experiments to determine the IC50 or Ki values to quantify the potency of the off-target interaction.

Western Blotting for Downstream Signaling Analysis

This protocol is for assessing the effect of this compound on the phosphorylation status of proteins in a relevant signaling pathway.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for a specified duration.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control to determine the effect of this compound on the signaling pathway.

Visualizations

cluster_pathway Hypothetical Signaling Pathway Affected by this compound GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Intended Target) MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation TL13_110 This compound TL13_110->ERK Inhibition (On-Target) OffTargetKinase Off-Target Kinase TL13_110->OffTargetKinase Inhibition (Off-Target) DownstreamEffector Downstream Effector OffTargetKinase->DownstreamEffector Apoptosis Apoptosis DownstreamEffector->Apoptosis

Caption: Hypothetical signaling pathway illustrating on-target and off-target effects of this compound.

cluster_workflow Experimental Workflow for Off-Target Identification A Observe Unexpected Phenotype with this compound B Perform Dose-Response Curve (Phenotype vs. On-Target IC50) A->B C Discrepancy Observed? B->C D Kinome-wide Profiling (e.g., KINOMEscan™) C->D Yes G No Discrepancy C->G No E Identify Potential Off-Targets D->E F Validate Off-Targets (Biochemical & Cellular Assays) E->F H Confirm Off-Target Driven Phenotype F->H

Caption: General experimental workflow for identifying and validating off-target effects.

cluster_troubleshooting Troubleshooting Logic for Unexpected Cytotoxicity Start High Cytotoxicity Observed with this compound Step1 Compare Viability IC50 to On-Target IC50 Start->Step1 Decision1 Significant Discrepancy? Step1->Decision1 Step2 Test Structurally Unrelated Inhibitor for the Same Target Decision1->Step2 Yes Conclusion1 Toxicity Likely On-Target Decision1->Conclusion1 No Decision2 Toxicity Replicated? Step2->Decision2 Decision2->Conclusion1 Yes Conclusion2 Toxicity Likely Off-Target Decision2->Conclusion2 No

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

References

Improving the signal-to-noise ratio in assays with TL13-110

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TL13-110. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing assays involving the multi-kinase degrader, this compound. Our focus is on improving the signal-to-noise ratio to ensure robust and reproducible experimental outcomes.

Understanding the Mechanism of Action of this compound

This compound is a heterobifunctional degrader designed to induce the degradation of specific target kinases. It functions by forming a ternary complex between the target kinase and an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity leads to the ubiquitination of the target kinase and its subsequent degradation by the proteasome.[1][2] Understanding this mechanism is crucial for effective assay design and troubleshooting.

Mechanism of Action for this compound cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation TL13_110 This compound TernaryComplex Target Kinase-TL13-110-E3 Ligase Ternary Complex TL13_110->TernaryComplex Binds TargetKinase Target Kinase TargetKinase->TernaryComplex Binds E3Ligase E3 Ligase (e.g., CRBN) E3Ligase->TernaryComplex Binds UbiquitinatedKinase Ubiquitinated Target Kinase TernaryComplex->UbiquitinatedKinase Induces Ubiquitination Ubiquitin Ubiquitin Ubiquitin->UbiquitinatedKinase Proteasome Proteasome UbiquitinatedKinase->Proteasome Targets for Degradation DegradedKinase Degraded Kinase Peptides Proteasome->DegradedKinase Degrades

Caption: Mechanism of action for the kinase degrader this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during assays with this compound, with a focus on improving the signal-to-noise ratio.

High Background Signal

A high background signal can mask the specific signal from your assay, leading to a poor signal-to-noise ratio and reduced sensitivity.

Q1: What are the primary causes of high background in my TR-FRET assay?

High background in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay can stem from several sources:

  • Non-specific binding: The assay components (e.g., antibodies, tracer) may bind to the microplate wells or to each other in a non-specific manner.[3][4]

  • Reagent concentration: Using excessively high concentrations of the fluorescently labeled components (donor or acceptor) can lead to increased background.[2]

  • Contamination: Contamination of buffers or reagents with fluorescent compounds can elevate the background signal.[4]

  • Instrument settings: Incorrect instrument settings, such as improper filter selection or gain settings, can contribute to high background.

Q2: How can I troubleshoot and reduce high background?

The following workflow can help diagnose and mitigate high background issues.

Troubleshooting High Background Start High Background Detected CheckReagents Check Reagent Concentrations Start->CheckReagents OptimizeBlocking Optimize Blocking Buffer CheckReagents->OptimizeBlocking If still high CheckInstrument Verify Instrument Settings OptimizeBlocking->CheckInstrument If still high RunControls Run Controls (e.g., no primary antibody) CheckInstrument->RunControls If still high BackgroundReduced Background Reduced RunControls->BackgroundReduced Issue Identified FurtherTroubleshooting Further Troubleshooting Required RunControls->FurtherTroubleshooting Issue Persists

Caption: A workflow for troubleshooting high background signal in assays.

Recommended Actions:

  • Optimize Reagent Concentrations: Titrate the concentrations of your donor and acceptor fluorophores to find the lowest concentration that still provides a robust signal.

  • Improve Blocking: Increase the concentration or incubation time of your blocking agent. Consider testing different blocking agents (e.g., BSA, casein).[3]

  • Enhance Washing Steps: Increase the number and duration of wash steps to remove unbound reagents.[3]

  • Verify Instrument Settings: Ensure that the correct excitation and emission filters for your TR-FRET pair are being used.[3] Consult your instrument's manual for optimal settings for time-resolved fluorescence.

Low Signal or Poor Assay Window

A weak signal or a small assay window (the difference between the maximum and minimum signal) can make it difficult to discern true hits from noise.

Q1: My TR-FRET assay has a very low signal. What should I check first?

The most common reason for a failed TR-FRET assay is the use of incorrect emission filters. Unlike other fluorescence assays, TR-FRET is highly sensitive to the specific wavelengths used for detection. Always verify that your instrument is equipped with and set to the recommended filters for your donor-acceptor pair. Other potential causes include:

  • Inactive Reagents: Ensure that your proteins (target kinase, E3 ligase) and this compound are active and have been stored correctly.

  • Suboptimal Reagent Concentrations: The concentrations of the target kinase, E3 ligase, or tracer may be too low.

  • Insufficient Incubation Time: The components may not have had enough time to interact and form the ternary complex.

Q2: How do I determine the optimal concentration of this compound for my assay?

To find the optimal concentration of this compound, you should perform a dose-response experiment. This involves testing a range of this compound concentrations to determine the concentration that yields the maximal signal for ternary complex formation.

Experimental Protocol: this compound Dose-Response

  • Prepare a serial dilution of this compound, typically from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM).

  • Add the diluted this compound to the assay wells containing the target kinase and E3 ligase labeled with the TR-FRET donor and acceptor.

  • Incubate the plate for a predetermined amount of time (e.g., 60 minutes).

  • Read the TR-FRET signal on a compatible plate reader.

  • Plot the TR-FRET ratio against the log of the this compound concentration to determine the EC50 (the concentration at which 50% of the maximal signal is observed).

Table 1: Example Data from a this compound Dose-Response Experiment

This compound Conc. (nM)TR-FRET Ratio (Emission 2 / Emission 1)
10002.54
3002.48
1002.21
301.85
101.32
30.95
10.78
0 (Control)0.75

Q3: What is the optimal incubation time for complex formation?

The formation of the ternary complex is a time-dependent process.[1] An incubation time that is too short may result in a weak signal, while an unnecessarily long incubation time can increase the chances of non-specific binding and reagent degradation.

Experimental Protocol: Incubation Time Optimization

  • Prepare your assay mix with a fixed, optimal concentration of this compound and other reagents.

  • Incubate the assay plate at room temperature.

  • Measure the TR-FRET signal at various time points (e.g., 15, 30, 60, 90, 120 minutes).

  • Plot the TR-FRET signal versus time to determine the point at which the signal plateaus. This indicates that the reaction has reached equilibrium.

Table 2: Example Data from an Incubation Time Optimization Experiment

Incubation Time (min)TR-FRET Ratio
151.25
301.89
602.35
902.41
1202.42

Based on this data, an incubation time of 60-90 minutes would be optimal.

Key Factors Influencing Signal-to-Noise Ratio

The overall quality of your assay depends on a careful balance of several factors. The diagram below illustrates the key relationships to consider when optimizing your experiment.

Factors Affecting Signal-to-Noise Ratio SignalToNoise Signal-to-Noise Ratio Signal Signal Strength SignalToNoise->Signal Increases with Noise Background Noise SignalToNoise->Noise Decreases with ReagentConc Reagent Concentration ReagentConc->Signal ReagentConc->Noise IncubationTime Incubation Time IncubationTime->Signal BindingAffinity Binding Affinity BindingAffinity->Signal InstrumentSettings Instrument Settings InstrumentSettings->Signal InstrumentSettings->Noise NonSpecificBinding Non-Specific Binding NonSpecificBinding->Noise Contamination Contamination Contamination->Noise

Caption: Interplay of factors that determine the signal-to-noise ratio in an assay.

By systematically addressing each of these factors, you can significantly improve the quality and reliability of your data when working with this compound. For further assistance, please consult the detailed experimental protocols provided with your reagents.

References

Technical Support Center: A Guide to Using TL13-110 in Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TL13-110. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a potent and highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK) with an IC50 of 0.34 nM. In the context of targeted protein degradation research, it serves as a crucial negative control for the ALK-targeting PROTAC (Proteolysis Targeting Chimera) TL13-112. Since this compound is the warhead component of TL13-112 but lacks the E3 ligase-recruiting moiety, it allows researchers to distinguish between the effects of ALK inhibition and ALK degradation.

Q2: Why is a negative control like this compound so important in PROTAC experiments?

In PROTAC experiments, it is essential to demonstrate that the observed biological effect is due to the degradation of the target protein and not simply from its inhibition. This compound allows for this differentiation. By comparing the cellular effects of TL13-112 (the degrader) with this compound (the inhibitor), researchers can confidently attribute the outcomes to protein degradation.

Q3: What are the known off-target effects of this compound?

While this compound is a highly potent ALK inhibitor, at higher concentrations it may inhibit other kinases. The parent PROTAC, TL13-112, has been shown to induce the degradation of other kinases including PTK2, FER, RPS6KA1, and Aurora A.[1] Therefore, it is crucial to use the lowest effective concentration of this compound to maintain its selectivity for ALK.

Troubleshooting Guide

Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays

Question: My results with this compound are variable between experiments. What could be the cause?

Answer: Inconsistent results in cell-based assays can arise from several factors. Here are some common pitfalls and how to address them:

  • Compound Solubility: this compound is soluble in DMSO. Ensure that your stock solution is fully dissolved before further dilution into aqueous cell culture media. Precipitation of the compound upon dilution can lead to a lower effective concentration and variability.

    • Recommendation: Prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions in DMSO before the final dilution into your culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5%).

  • Cell Health and Density: The health and confluency of your cells can significantly impact their response to treatment.

    • Recommendation: Use cells that are in the logarithmic growth phase and ensure consistent cell seeding density across all wells and experiments.

  • Assay Timepoint: The timing of your assay readout is critical. The effects of kinase inhibition can be rapid, so it is important to select an appropriate timepoint to observe the desired phenotype.

    • Recommendation: Perform a time-course experiment to determine the optimal incubation time for your specific assay and cell line.

Issue 2: Difficulty Confirming ALK Inhibition

Question: I am not observing the expected downstream effects of ALK inhibition with this compound. How can I troubleshoot this?

Answer: If you are not seeing the expected biological consequences of ALK inhibition, consider the following:

  • Western Blot Validation: The most direct way to confirm ALK inhibition is to assess the phosphorylation status of ALK and its downstream signaling proteins.

    • Recommendation: Perform a Western blot to detect phosphorylated ALK (p-ALK) and key downstream effectors such as p-STAT3, p-AKT, and p-ERK. A reduction in the phosphorylation of these proteins upon treatment with this compound would confirm target engagement and inhibition.

  • Compound Concentration: It's possible the concentration of this compound is too low to achieve effective inhibition in your cellular model.

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound for ALK inhibition in your specific cell line.

  • Cell Line Specificity: Ensure that the cell line you are using expresses ALK and is dependent on its activity for the phenotype you are measuring.

Issue 3: Distinguishing Inhibition from Off-Target Effects

Question: How can I be sure that the observed phenotype is due to ALK inhibition and not an off-target effect of this compound?

Answer: This is a critical question in kinase inhibitor research. Here are some strategies to consider:

  • Use Multiple ALK Inhibitors: Compare the effects of this compound with other structurally distinct ALK inhibitors. If multiple inhibitors produce the same phenotype, it is more likely to be an on-target effect.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of ALK. If the phenotype is reversed, it confirms that the effect is mediated through ALK.

  • Dose-Response Correlation: Correlate the concentration of this compound required to induce the phenotype with its IC50 for ALK inhibition. A close correlation suggests an on-target effect.

  • Off-Target Kinase Profiling: Refer to the table below for known off-targets of the parent PROTAC, which can guide your interpretation.

Quantitative Data

Table 1: Off-Target Profile of the Parent PROTAC TL13-112

While a comprehensive kinase panel screen with IC50 values for this compound is not publicly available, the off-target degradation profile of the parent PROTAC, TL13-112, provides insight into potential off-targets of this compound at higher concentrations.

KinaseObservation with TL13-112
PTK2Significant Degradation
FERSignificant Degradation
RPS6KA1Significant Degradation
Aurora ASignificant Degradation

Data inferred from the known off-target degradation profile of TL13-112.[1]

Experimental Protocols

Protocol 1: Validating this compound as a Negative Control for ALK Degradation using Western Blot

This protocol outlines the steps to confirm that this compound inhibits ALK activity without causing its degradation, in contrast to the ALK-degrader TL13-112.

Materials:

  • ALK-positive cell line (e.g., SU-DHL-1, Karpas-299)

  • This compound and TL13-112

  • DMSO

  • Cell culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-ALK, anti-p-ALK (Tyr1604), anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed ALK-positive cells in a 6-well plate at a density that will allow for logarithmic growth during the experiment.

  • Compound Treatment: Prepare stock solutions of this compound and TL13-112 in DMSO. Treat cells with vehicle (DMSO), this compound, and TL13-112 at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against ALK, p-ALK, and β-actin overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

  • Data Analysis:

    • Image the blot using a chemiluminescence imager.

    • Quantify the band intensities.

    • Expected Outcome:

      • TL13-112: Dose-dependent decrease in total ALK and p-ALK levels.

      • This compound: Dose-dependent decrease in p-ALK levels, but no significant change in total ALK levels.

      • β-actin: Levels should remain consistent across all lanes.

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_jak JAK/STAT Pathway cluster_nucleus Nucleus ALK ALK Receptor PI3K PI3K ALK->PI3K Activates RAS RAS ALK->RAS Activates JAK JAK ALK->JAK Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription TL13_110 This compound TL13_110->ALK Inhibits

Caption: ALK Signaling Pathways and the inhibitory action of this compound.

PROTAC_Negative_Control_Workflow cluster_results Expected Results start Start: Hypothesis ALK degradation drives phenotype treatment Treat ALK-positive cells with: 1. Vehicle (DMSO) 2. TL13-112 (Degrader) 3. This compound (Negative Control) start->treatment western_blot Western Blot Analysis (Total ALK, p-ALK, Loading Control) treatment->western_blot phenotype_assay Phenotypic Assay (e.g., Cell Viability, Apoptosis) treatment->phenotype_assay analyze_wb Analyze Protein Levels western_blot->analyze_wb analyze_phenotype Analyze Phenotypic Outcome phenotype_assay->analyze_phenotype conclusion Conclusion analyze_wb->conclusion wb_result TL13-112: ↓ Total ALK, ↓ p-ALK This compound: ↔ Total ALK, ↓ p-ALK analyze_phenotype->conclusion phenotype_result TL13-112 shows stronger phenotypic effect than this compound

Caption: Experimental workflow for validating this compound as a negative control.

Troubleshooting_Guide problem Common Pitfall Inconsistent/Unexpected Results with this compound cause1 Cause 1 Poor Compound Solubility problem->cause1 cause2 Cause 2 Suboptimal Cell Health/Density problem->cause2 cause3 Cause 3 Incorrect Assay Timepoint problem->cause3 cause4 Cause 4 Ineffective ALK Inhibition problem->cause4 cause5 Cause 5 Off-Target Effects problem->cause5 solution1 Solution Optimize stock solution preparation and final DMSO concentration. cause1->solution1 solution2 Solution Use logarithmically growing cells and maintain consistent seeding. cause2->solution2 solution3 Solution Perform a time-course experiment to find the optimal readout time. cause3->solution3 solution4 Solution Confirm target engagement via Western blot for p-ALK and perform dose-response. cause4->solution4 solution5 Solution Use multiple inhibitors, perform rescue experiments, and correlate dose with IC50. cause5->solution5

Caption: Troubleshooting logic for common issues encountered when using this compound.

References

Validation & Comparative

A Comparative Analysis of TL13-110 and TL13-112 on Cell Viability in ALK-Positive Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the PROTAC degrader, TL13-112, and its inactive control, TL13-110, reveals a stark contrast in their effects on the viability of anaplastic lymphoma kinase (ALK)-positive cancer cells. While both molecules are potent inhibitors of ALK, only TL13-112 demonstrates the ability to induce robust degradation of the ALK protein, leading to a significant reduction in cell viability. This guide provides a comprehensive overview of their mechanisms, comparative experimental data, and the signaling pathways involved.

Introduction to TL13-112 and this compound

TL13-112 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to specifically target and degrade the anaplastic lymphoma kinase (ALK) protein. It achieves this by linking an ALK inhibitor, Ceritinib, to a ligand for the E3 ubiquitin ligase Cereblon, Pomalidomide. This dual-binding capacity enables TL13-112 to bring ALK into close proximity with the cell's protein disposal machinery, leading to its ubiquitination and subsequent degradation by the proteasome.

In contrast, this compound serves as a critical negative control in studies involving TL13-112. It is structurally similar to TL13-112, containing the same ALK inhibitor moiety. However, it incorporates a crucial chemical modification in the Pomalidomide portion that abrogates its binding to the Cereblon E3 ligase. Consequently, while this compound can still bind to and inhibit ALK, it is incapable of inducing its degradation. This makes it an ideal tool to differentiate the effects of ALK inhibition from those of ALK degradation.

Comparative Analysis of Cell Viability

Experimental data from studies on ALK-dependent cancer cell lines, such as H3122 (non-small cell lung cancer) and Karpas 299 (anaplastic large cell lymphoma), demonstrate the superior anti-proliferative effects of TL13-112 compared to this compound. The ability of TL13-112 to not only inhibit but also eliminate the ALK protein results in a more profound and sustained impact on cancer cell survival.

Compound Cell Line GI50 (nM)
TL13-112H312210
This compoundH3122>1000
TL13-112Karpas 29930
This compoundKarpas 299>1000

Data sourced from Powell CE, et al. J Med Chem. 2018 May 10;61(9):4249-4255.

Mechanism of Action: Inhibition vs. Degradation

The differential effects of this compound and TL13-112 on cell viability are a direct consequence of their distinct mechanisms of action at the molecular level.

cluster_0 This compound: ALK Inhibition cluster_1 TL13-112: ALK Degradation TL13_110 This compound ALK_Inhibition ALK Protein TL13_110->ALK_Inhibition Binds to and inhibits Signaling_Blocked Downstream Signaling Blocked ALK_Inhibition->Signaling_Blocked Cell_Survival_Inhibited Cell Proliferation/Survival Inhibited Signaling_Blocked->Cell_Survival_Inhibited TL13_112 TL13-112 ALK_Degradation ALK Protein TL13_112->ALK_Degradation Binds to ALK Cereblon Cereblon E3 Ligase TL13_112->Cereblon Binds to Cereblon Ternary_Complex Ternary Complex ALK_Degradation->Ternary_Complex Cereblon->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation ALK Degradation Proteasome->Degradation No_Signaling No Downstream Signaling Degradation->No_Signaling Cell_Death Cell Death No_Signaling->Cell_Death

Figure 1. Mechanisms of action for this compound and TL13-112.

ALK Signaling Pathway

Anaplastic lymphoma kinase is a receptor tyrosine kinase that, when constitutively activated in cancer, drives cell proliferation and survival through several key downstream signaling pathways. The degradation of ALK by TL13-112 effectively shuts down these pro-cancerous signals.

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes ALK Constitutively Active ALK STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Proliferation Cell Proliferation STAT3->Proliferation AKT AKT PI3K->AKT ERK ERK RAS->ERK Survival Cell Survival AKT->Survival ERK->Proliferation Metastasis Metastasis ERK->Metastasis

Figure 2. Key downstream signaling pathways of oncogenic ALK.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The anti-proliferative effects of this compound and TL13-112 were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: H3122 and Karpas 299 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with a serial dilution of this compound or TL13-112 (typically ranging from 0.1 nM to 10 µM) or DMSO as a vehicle control.

  • Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values were calculated by plotting the percentage of cell growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound or TL13-112 A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan with DMSO E->F G Read absorbance at 570 nm F->G H Calculate GI50 values G->H

Figure 3. Workflow for the MTT cell viability assay.

Conclusion

The comparative analysis of this compound and TL13-112 unequivocally demonstrates the therapeutic advantage of targeted protein degradation over simple inhibition for ALK-driven cancers. While both compounds effectively inhibit the kinase activity of ALK, the ability of TL13-112 to induce the complete removal of the ALK protein results in a significantly more potent anti-proliferative effect. The use of the inactive control, this compound, is essential to validate that this enhanced efficacy is a direct result of the degradation mechanism. These findings highlight the promise of PROTAC technology in developing novel and more effective cancer therapies.

A Comparative Guide to TL13-110 and Other ALK Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel Anaplastic Lymphoma Kinase (ALK) inhibitor, TL13-110, and other prominent ALK inhibitors used in cancer research and therapy. Due to the nature of its primary characterization as a research tool, direct comparative studies of this compound against a wide panel of other ALK inhibitors in cancer cell lines are not extensively available in peer-reviewed literature. This guide, therefore, presents the known properties of this compound and offers a detailed comparison of established ALK inhibitors based on available experimental data.

Introduction to this compound

This compound is a highly potent, ATP-competitive small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) with a reported half-maximal inhibitory concentration (IC50) of 0.34 nM in biochemical assays.[1] It was developed as a non-degrading counterpart to the ALK-targeted protein degrader, TL13-112.[1] This makes this compound a valuable research tool for distinguishing the cellular effects of ALK kinase inhibition from those of ALK protein degradation. In essence, this compound allows for the study of pure ALK inhibition, as it binds to the ALK kinase domain and blocks its activity without inducing the removal of the ALK protein itself.

The ALK Signaling Pathway in Cancer

Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that, when constitutively activated through mutations, amplifications, or chromosomal rearrangements, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma. The aberrant ALK signaling activates multiple downstream pathways that promote cell proliferation, survival, and metastasis. Key signaling cascades include the RAS-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor PLCg PLCγ ALK->PLCg RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCg->RAS MEK MEK RAS->MEK AKT AKT PI3K->AKT STAT STAT JAK->STAT ERK ERK MEK->ERK mTOR mTOR AKT->mTOR Transcription Gene Transcription STAT->Transcription ERK->Transcription mTOR->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Metastasis Metastasis Transcription->Metastasis

Figure 1: Simplified ALK signaling pathway in cancer.

Comparison of ALK Inhibitors

While direct comparative data for this compound is limited, a wealth of information exists for clinically approved ALK inhibitors. These inhibitors are categorized into different generations based on their development history, potency, and activity against resistance mutations.

InhibitorGenerationTargetIC50 (ALK, nM)Key Characteristics
This compound Research ToolALK0.34Potent ALK inhibitor; does not induce ALK degradation.[1]
Crizotinib FirstALK, ROS1, MET~20-60First FDA-approved ALK inhibitor.[2]
Alectinib SecondALK, RET~1.9High CNS penetration; effective against some crizotinib-resistant mutations.[3]
Ceritinib SecondALK, IGF-1R~0.2Potent inhibitor, active against some crizotinib-resistant mutations.
Brigatinib SecondALK, EGFR~0.5Broad activity against ALK resistance mutations.
Lorlatinib ThirdALK, ROS1~0.07Potent against a wide range of ALK resistance mutations, including the G1202R solvent front mutation; high CNS penetration.[2]

Table 1: Overview of this compound and Other Selected ALK Inhibitors. IC50 values can vary depending on the assay conditions and cell lines used.

Performance in Cancer Cell Lines

The efficacy of ALK inhibitors is often evaluated in cancer cell lines harboring ALK fusions, such as H3122 and H2228 (NSCLC), Karpas-299 (ALCL), and various neuroblastoma cell lines. Key performance metrics include the inhibition of cell viability (IC50) and the suppression of downstream signaling pathways.

While specific comparative IC50 values for this compound against other inhibitors in these cell lines are not available in the cited literature, the following table summarizes representative data for established ALK inhibitors.

Cell LineCancer TypeCrizotinib IC50 (nM)Alectinib IC50 (nM)Lorlatinib IC50 (nM)
H3122NSCLC (EML4-ALK v1)~30-100~3-10~1-5
H2228NSCLC (EML4-ALK v3)~50-150~20-50~5-15
Karpas-299ALCL (NPM-ALK)~20-60~1-5~1-3
SU-DHL-1ALCL (NPM-ALK)~25Not widely reportedNot widely reported

Table 2: Representative Cell Viability IC50 Values of ALK Inhibitors in Various Cancer Cell Lines. These values are approximate and compiled from various sources for illustrative purposes. Direct comparisons should be made within the same study under identical experimental conditions.

Experimental Methodologies

To ensure reproducibility and accurate comparison of inhibitor performance, standardized experimental protocols are crucial. Below are detailed methodologies for key assays used in the characterization of ALK inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat with ALK inhibitors at various concentrations A->B C 3. Incubate for 72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours (Formazan formation) D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H Western_Blot_Logic cluster_logic Western Blot Analysis Logic Inhibitor ALK Inhibitor Treatment pALK Decreased pALK Inhibitor->pALK pSTAT3 Decreased pSTAT3 Inhibitor->pSTAT3 pAKT Decreased pAKT Inhibitor->pAKT pERK Decreased pERK Inhibitor->pERK TotalProteins Total Protein Levels Unchanged Inhibitor->TotalProteins Conclusion Confirmation of Pathway Inhibition pALK->Conclusion pSTAT3->Conclusion pAKT->Conclusion pERK->Conclusion

References

A Guide to the Validation of TL13-110 as a True Negative Control for ALK Degradation

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, the use of well-characterized negative controls is paramount to generating robust and interpretable data. This guide provides a comprehensive comparison of TL13-110, a negative control for the Anaplastic Lymphoma Kinase (ALK) degrader TL13-112, with other relevant compounds. By presenting key experimental data and detailed protocols, this document serves as a valuable resource for researchers in oncology and drug discovery.

Introduction to ALK Degradation and the Need for Controls

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1] While ALK inhibitors have shown clinical efficacy, the emergence of resistance mutations necessitates the development of alternative therapeutic strategies.[2]

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of target proteins via the ubiquitin-proteasome system.[3] An ALK-targeting PROTAC, such as TL13-112, consists of a ligand that binds to ALK, a linker, and a ligand that recruits an E3 ubiquitin ligase, thereby leading to the ubiquitination and subsequent degradation of ALK.[4]

To validate that the observed cellular effects of a PROTAC are due to the degradation of the target protein and not merely its inhibition or other off-target effects, a true negative control is essential. An ideal negative control should be structurally similar to the active degrader but incapable of inducing protein degradation. This compound is designed for this purpose; it retains high-affinity binding and inhibition of ALK but does not induce its degradation.[5][6][7]

Comparative Analysis of ALK Degraders and Controls

This section provides a comparative overview of this compound and its active counterpart, TL13-112, alongside another well-characterized ALK PROTAC system, MS4078 and its negative control, MS4740.

Table 1: Comparison of In Vitro Potency for ALK Degradation
CompoundTargetCell LineDC50 (nM)Time Point (hours)Citation
TL13-112 ALKH3122 (NSCLC)1016[4][8][9]
ALKKarpas 299 (ALCL)4016[4][8][9]
This compound ALKH3122, Karpas 299No degradation observed16[1]
MS4078 NPM-ALKSU-DHL-1 (ALCL)11 ± 216[5]
EML4-ALKNCI-H2228 (NSCLC)59 ± 1616[5]
MS4740 ALK Fusion ProteinsSU-DHL-1, NCI-H2228Incapable of degradingNot Applicable[2]

DC50: Concentration required to induce 50% degradation of the target protein.

Table 2: Comparison of Biological Activity
CompoundTargetCell LineIC50 (nM)Assay TypeCitation
TL13-112 ALKH3122, Karpas 299Potent inhibitionCell Proliferation[4][8]
This compound ALKNot specified0.34Enzymatic Assay[5][6][7]
MS4078 NPM-ALKSU-DHL-133 ± 1Cell Proliferation[5]
EML4-ALKNCI-H2228Less sensitive than SU-DHL-1Cell Proliferation[5]
MS4740 ALK Fusion ProteinsNot specifiedNot specifiedNot specified[2]

IC50: Concentration required to inhibit 50% of a biological or biochemical function.

Table 3: Off-Target Effects of TL13-112
Off-Target KinaseIC50 (nM)Citation
Aurora A8550[9][10]
FER42.4[9][10]
PTK225.4[9][10]
RPS6KA1677[9][10]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of negative controls. Below are methodologies for key experiments.

Western Blotting for ALK Degradation

This protocol is a generalized procedure for assessing ALK protein levels following treatment with degraders and controls.

1. Cell Culture and Treatment:

  • Culture ALK-positive cells (e.g., H3122, Karpas 299) in appropriate media and conditions.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of the ALK degrader (e.g., TL13-112) and the negative control (e.g., this compound) for a specified time (e.g., 16 hours). Include a vehicle-treated control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[12]

  • Incubate the membrane with a primary antibody specific for ALK overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Wash the membrane three times with TBST.

6. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.

  • Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

  • Quantify the band intensities using densitometry software to determine the percentage of ALK degradation relative to the vehicle control.

Cell Viability Assay

This protocol outlines a general method for assessing the effect of compounds on cell proliferation.

1. Cell Seeding:

  • Seed ALK-positive cells in a 96-well plate at an appropriate density and allow them to attach overnight.

2. Compound Treatment:

  • Treat the cells with a serial dilution of the test compounds (e.g., TL13-112, this compound) and a vehicle control.

3. Incubation:

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

4. Viability Assessment:

  • Add a viability reagent such as MTT, MTS, or a resazurin-based reagent (e.g., PrestoBlue) to each well according to the manufacturer's instructions.[14]

  • Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

5. Data Acquisition and Analysis:

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the data and determine the IC50 values using a non-linear regression analysis.

Visualizing the Logic and Workflow

To better understand the concepts and processes involved in validating a negative control, the following diagrams are provided.

PROTAC_Mechanism cluster_0 PROTAC-mediated Degradation ALK ALK Ternary_Complex ALK-PROTAC-E3 Ligase Ternary Complex ALK->Ternary_Complex binds E3_Ligase E3_Ligase E3_Ligase->Ternary_Complex binds PROTAC PROTAC PROTAC->Ternary_Complex mediates Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation ALK Degradation Proteasome->Degradation

Caption: Mechanism of ALK degradation by a PROTAC.

Caption: Logical comparison of an active PROTAC and its negative control.

Experimental_Workflow Start Hypothesis: This compound is a true negative control Cell_Culture Culture ALK+ Cell Lines Start->Cell_Culture Treatment Treat with TL13-112, This compound, Vehicle Cell_Culture->Treatment Western_Blot Western Blot for ALK Degradation Treatment->Western_Blot Viability_Assay Cell Viability Assay Treatment->Viability_Assay Data_Analysis Analyze Degradation and IC50 Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Conclusion Conclusion: Validate this compound as a negative control Data_Analysis->Conclusion

Caption: Workflow for validating a negative control.

Conclusion

The data presented in this guide strongly supports the validation of this compound as a true negative control for the ALK degrader TL13-112. While this compound potently inhibits ALK, it does not induce its degradation, providing a critical tool to dissect the biological consequences of ALK degradation versus its inhibition. The provided protocols and diagrams offer a framework for researchers to conduct their own validation studies and contribute to the growing field of targeted protein degradation. The use of such well-characterized reagents is essential for advancing our understanding of cancer biology and developing novel therapeutics.

References

A Comparative Analysis of the ALK Degrader TL13-112 and its Non-Binding Control TL13-110

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the Anaplastic Lymphoma Kinase (ALK) PROTAC degrader, TL13-112, and its structurally similar, non-degrading control molecule, TL13-110. This document outlines their distinct mechanisms of action, supported by experimental data, and provides detailed protocols for key assays to facilitate the replication and validation of these findings.

Introduction to TL13-112 and the PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] TL13-112 is a potent and selective PROTAC designed to target Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase frequently implicated in various cancers, including non-small-cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1][3] TL13-112 is composed of a ligand that binds to ALK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, linked together by a chemical linker.[4][5] This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the ALK protein.

To rigorously evaluate the specific degradation-dependent effects of TL13-112, a non-binding or, more accurately, a non-degrading control molecule, this compound, was developed.[6] this compound is structurally analogous to TL13-112 but is designed to inhibit ALK's kinase activity without inducing its degradation.[6] This allows researchers to dissect the biological consequences of ALK degradation versus ALK inhibition.

Mechanism of Action: Degradation vs. Inhibition

The fundamental difference between TL13-112 and this compound lies in their interaction with the cellular machinery.

TL13-112 (PROTAC Degrader): As a heterobifunctional molecule, TL13-112 brings the ALK protein into close proximity with the CRBN E3 ligase. This induced proximity triggers the transfer of ubiquitin molecules to ALK, marking it for destruction by the proteasome. This catalytic mechanism allows a single molecule of TL13-112 to induce the degradation of multiple ALK protein molecules.

This compound (Non-Binding/Inhibitor Control): this compound contains the same ALK-binding moiety as TL13-112 and is a highly potent inhibitor of ALK's kinase activity.[6] However, it lacks the necessary component to recruit the E3 ligase. Therefore, it can block the downstream signaling of ALK but does not lead to the elimination of the ALK protein itself.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the activity of TL13-112 and this compound.

CompoundTargetIC50 (nM)DescriptionReference
TL13-112ALK0.14Potent inhibitor of ALK kinase activity.[4]
This compoundALK0.34Highly potent inhibitor of ALK kinase activity.[6]

Table 1: In Vitro Kinase Inhibitory Activity. This table shows the half-maximal inhibitory concentration (IC50) of TL13-112 and this compound against ALK. Both compounds are highly potent inhibitors of ALK's enzymatic function.

CompoundCell LineDC50 (nM)Dmax (%)Timepoint (hours)DescriptionReference
TL13-112H3122 (NSCLC)10>9516Induces potent and nearly complete degradation of ALK.[3]
TL13-112Karpas 299 (ALCL)40>9516Induces potent and nearly complete degradation of ALK.[3]
This compoundH3122, Karpas 299No degradation observedN/A16Does not induce degradation of ALK.[6]

Table 2: Cellular ALK Degradation Activity. This table presents the degradation concentration at 50% (DC50) and the maximum degradation (Dmax) for TL13-112 in ALK-positive cancer cell lines. This compound shows no degradation activity.

CompoundCell LineGI50 (nM)DescriptionReference
TL13-112H31223Potent inhibitor of cell growth.[2]
TL13-112Karpas 2993Potent inhibitor of cell growth.[2]
This compoundH312210Potent inhibitor of cell growth.[2]
This compoundKarpas 29910Potent inhibitor of cell growth.[2]

Table 3: Anti-proliferative Activity. This table shows the concentration of each compound that causes 50% growth inhibition (GI50) in ALK-driven cancer cell lines. Both compounds effectively inhibit cell proliferation, with the degrader TL13-112 showing slightly higher potency.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

PROTAC_Mechanism cluster_0 TL13-112 (PROTAC) cluster_1 This compound (Control) TL13_112 TL13-112 Ternary_Complex Ternary Complex (ALK-PROTAC-CRBN) TL13_112->Ternary_Complex ALK ALK Protein ALK->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_ALK Poly-ubiquitinated ALK Ternary_Complex->Ub_ALK Ubiquitination Ub Ubiquitin Ub->Ub_ALK Proteasome Proteasome Ub_ALK->Proteasome Targeting Degraded_ALK Degraded ALK Fragments Proteasome->Degraded_ALK Degradation TL13_110 This compound ALK_inhibited ALK Protein (Inhibited) TL13_110->ALK_inhibited Inhibition No_CRBN No CRBN Recruitment ALK_inhibited->No_CRBN

Caption: Mechanism of action for TL13-112 vs. This compound.

ALK_Signaling_Pathway ALK ALK Receptor Tyrosine Kinase Dimerization Dimerization & Autophosphorylation ALK->Dimerization Ligand Ligand Ligand->ALK PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS JAK JAK Dimerization->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Inhibition Inhibition by This compound / TL13-112 Inhibition->Dimerization Degradation Degradation by TL13-112 Degradation->ALK Removes ALK

Caption: Simplified ALK signaling pathway and points of intervention.

Experimental_Workflow cluster_degradation Protein Degradation Analysis cluster_viability Cell Viability Analysis start Start: Cancer Cell Line Culture (e.g., H3122, Karpas 299) treatment Treatment with: - TL13-112 - this compound - Vehicle Control (DMSO) start->treatment incubation Incubation (e.g., 16 hours) treatment->incubation lysis Cell Lysis incubation->lysis viability_assay Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability_assay western_blot Western Blot (Antibodies: ALK, loading control) lysis->western_blot quantification_wb Quantification of Protein Levels western_blot->quantification_wb readout Luminescence/Absorbance Measurement viability_assay->readout gi50_calc GI50 Calculation readout->gi50_calc

Caption: General experimental workflow for comparative analysis.

Experimental Protocols

Western Blot for ALK Degradation

Objective: To determine the extent of ALK protein degradation following treatment with TL13-112 and this compound.

Materials:

  • ALK-positive cancer cell lines (e.g., H3122, Karpas 299)

  • Cell culture medium and supplements

  • TL13-112 and this compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ALK and a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of TL13-112, this compound, or DMSO for the desired time (e.g., 16 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration using the BCA assay.

  • Normalize protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ALK antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Strip the membrane (if necessary) and re-probe for the loading control.

  • Quantify band intensities to determine the relative ALK protein levels.

Cell Viability Assay (CellTiter-Glo®)

Objective: To assess the anti-proliferative effects of TL13-112 and this compound.

Materials:

  • ALK-positive cancer cell lines

  • Cell culture medium and supplements

  • 96-well opaque-walled plates

  • TL13-112 and this compound

  • DMSO (vehicle control)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of TL13-112, this compound, or DMSO.

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The comparative analysis of TL13-112 and its non-degrading control, this compound, provides a clear demonstration of the distinct mechanisms of PROTAC-mediated protein degradation versus small molecule inhibition. While both compounds are potent inhibitors of ALK's kinase activity and exhibit anti-proliferative effects, only TL13-112 is capable of inducing the degradation of the ALK protein. The use of such well-characterized pairs of active and control compounds is crucial for rigorously validating the biological outcomes of targeted protein degradation and for advancing the development of this promising therapeutic modality.

References

Head-to-Head Comparison: TL13-110 and its Active Counterpart, TL13-112

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted protein degradation, the development of specific and potent molecules is paramount for advancing therapeutic strategies. This guide provides a detailed head-to-head comparison of TL13-112, a selective Anaplastic Lymphoma Kinase (ALK) degrader, and its inactive counterpart, TL13-110. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical and cellular activities, supported by experimental data and detailed protocols.

Executive Summary

TL13-112 is a heterobifunctional molecule, also known as a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of the ALK protein. It achieves this by simultaneously binding to ALK and the E3 ubiquitin ligase Cereblon, thereby hijacking the cell's natural protein disposal machinery. In contrast, this compound serves as a crucial negative control. While it retains the potent ability to inhibit the kinase activity of ALK, it is structurally designed to be incapable of inducing its degradation. This fundamental difference in their mechanism of action forms the basis of this comparative analysis.

Data Presentation

The following tables summarize the key quantitative data for this compound and TL13-112, highlighting their distinct pharmacological profiles.

Table 1: Biochemical and Cellular Activity

ParameterThis compound (Inactive Control)TL13-112 (Active Degrader)Reference
ALK Inhibition (IC50) 0.34 nM0.14 nM[1][2]
ALK Degradation (DC50) No degradation observedH3122 cells: 10 nM Karpas 299 cells: 40 nM[3]
Cereblon Binding (IC50) Not reported2.4 µM[2]

Table 2: Off-Target Kinase Inhibition (IC50)

KinaseThis compound (IC50)TL13-112 (IC50)Reference
Aurora A9080 nM8550 nM[1][2]
FER23.1 nM42.4 nM[1][2]
PTK2 (FAK)21.2 nM25.4 nM[1][2]
RPS6KA1 (RSK1)480 nM677 nM[1][2]

Mechanism of Action

TL13-112 functions as a PROTAC, inducing the ubiquitination and subsequent proteasomal degradation of ALK. This is achieved through the formation of a ternary complex between ALK, TL13-112, and the E3 ubiquitin ligase Cereblon. This compound, lacking the necessary structural component for Cereblon engagement, acts solely as a competitive inhibitor of the ALK kinase domain.

cluster_TL13_112 TL13-112 (Active Degrader) cluster_TL13_110 This compound (Inactive Control) TL13_112 TL13-112 Ternary_Complex Ternary Complex (ALK-TL13-112-CRBN) TL13_112->Ternary_Complex ALK ALK Protein ALK->Ternary_Complex CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation ALK Degradation Proteasome->Degradation TL13_110 This compound ALK_Inhibition ALK Kinase Inhibition TL13_110->ALK_Inhibition Binds to ALK No_Degradation No Degradation ALK_Inhibition->No_Degradation Results in

Caption: Comparative mechanism of action of TL13-112 and this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

ALK Degradation Assay (Western Blot)

1. Cell Culture and Treatment:

  • Culture ALK-positive cancer cell lines (e.g., H3122, Karpas 299) in appropriate media and conditions.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of TL13-112 or this compound for the desired time course (e.g., 4, 8, 16, 24 hours).

2. Cell Lysis:

  • After treatment, wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Denature samples by heating at 95°C for 5 minutes.

  • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against ALK overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

start Start: ALK-Positive Cells treatment Treat with TL13-112 or this compound start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-ALK, anti-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end End: Analyze ALK Levels detection->end

References

TL13-110: A Sharper Control for Dissecting ALK-Dependent Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of Anaplastic Lymphoma Kinase (ALK) research, the quest for precise molecular tools is as critical as the development of therapeutic agents. While a plethora of potent ALK inhibitors have been developed to treat ALK-driven malignancies, understanding the nuanced cellular consequences of targeting ALK requires meticulously designed controls. TL13-110 emerges as a highly specific and potent small molecule inhibitor of ALK, offering distinct advantages as a research control, particularly in the burgeoning field of targeted protein degradation.

This guide provides a comparative analysis of this compound against other commonly used ALK inhibitor controls, supported by experimental data and detailed protocols for researchers in oncology and drug development.

Distinguishing Inhibition from Degradation: The Primary Advantage of this compound

The principal advantage of this compound lies in its function as a potent inhibitor of ALK's kinase activity without inducing its degradation. It was designed as a negative control for TL13-112, a Proteolysis Targeting Chimera (PROTAC) that recruits the E3 ubiquitin ligase machinery to induce the degradation of the ALK protein. This makes this compound an invaluable tool for delineating the cellular effects of ALK kinase inhibition from the broader consequences of eliminating the entire ALK protein.

By using this compound and TL13-112 in parallel experiments, researchers can specifically attribute observed phenotypes to either the blockade of ALK's catalytic function or the physical removal of the ALK scaffold and its associated protein-protein interactions.

Comparative Potency of ALK Inhibitors

This compound exhibits exceptional potency against the ALK kinase domain, with a reported IC50 of 0.34 nM. This positions it among the most potent ALK inhibitors available for research purposes, comparable to or exceeding the potency of many clinically approved and research-grade inhibitors.

InhibitorTypeTargetIC50 (nM)Reference
This compound Research Control ALK 0.34
Crizotinib1st Gen. TherapeuticALK, ROS1, c-MET20-24[1]
Ceritinib2nd Gen. TherapeuticALK, ROS1, IGF-1R0.15-0.2[2]
Alectinib2nd Gen. TherapeuticALK, RET1.9[2]
Brigatinib2nd Gen. TherapeuticALK, ROS1, FLT31.5-12[2]
Lorlatinib3rd Gen. TherapeuticALK, ROS11 (biochemical)
TAE684Research ToolALK2-10[3]

Table 1: Comparative Potency of this compound and Other ALK Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound and a selection of therapeutic and research-grade ALK inhibitors.

Activity Against Clinically Relevant ALK Mutations

ALK MutationCrizotinib IC50 (nM)Alectinib IC50 (nM)Ceritinib IC50 (nM)Brigatinib IC50 (nM)Lorlatinib IC50 (nM)
Wild-Type ~150~53---
L1196M >1000~160~100~100~10
G1269A ~300~100~50~50~20
G1202R >3000>1000>1000~200~80

Table 2: Comparative Activity of Therapeutic ALK Inhibitors Against Resistance Mutations. This table presents the cellular IC50 values of various ALK inhibitors against cell lines expressing wild-type or mutant forms of ALK. Data is compiled from multiple sources and serves as a reference for the field.

Experimental Protocols

To facilitate the rigorous evaluation of this compound and other ALK inhibitors, detailed protocols for key in vitro assays are provided below.

In Vitro ALK Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the kinase activity of purified ALK enzyme and the inhibitory potential of compounds.

Materials:

  • Purified recombinant ALK enzyme

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low-volume plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and other test compounds in kinase buffer or 1% DMSO.

  • Enzyme and Substrate/ATP Mix Preparation:

    • Dilute the ALK enzyme to the desired concentration in kinase buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.

    • Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should be at or near the Km for ALK.

  • Assay Plate Setup:

    • Add 1 µL of the compound dilutions or vehicle control (e.g., 1% DMSO) to the wells of a 384-well plate.

    • Add 2 µL of the diluted ALK enzyme to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

  • Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Record the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with ALK inhibitors.

Materials:

  • ALK-dependent cancer cell line (e.g., H3122, Karpas-299)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader capable of absorbance measurement at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the inhibitors. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC50 value.

Western Blotting for ALK Phosphorylation

This technique is used to detect the phosphorylation status of ALK and its downstream signaling proteins, providing a direct measure of the inhibitor's target engagement in a cellular context.

Materials:

  • ALK-dependent cancer cell line

  • 6-well cell culture plates

  • This compound and other test compounds

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ALK (e.g., Tyr1604), anti-total ALK, anti-phospho-STAT3, anti-STAT3, anti-phospho-AKT, anti-AKT, anti-phospho-ERK1/2, anti-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of ALK inhibitors for a specified time (e.g., 2-6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and denature by heating at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST, apply the ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Visualizing ALK Signaling and Experimental Design

To aid in the conceptualization of ALK-inhibition experiments, the following diagrams illustrate the core ALK signaling pathway and a typical experimental workflow.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 JAK->STAT3 AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription Dimerization & Translocation AKT->Transcription Inhibition of Apoptosis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Translocation TL13_110 This compound (Inhibitor) TL13_110->ALK Inhibits Kinase Activity

Caption: ALK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis start Select ALK+ Cell Line culture Culture and Seed Cells start->culture treat Treat with Inhibitors (this compound, Controls) culture->treat biochem Biochemical Assay (e.g., In Vitro Kinase Assay) treat->biochem cell_viability Cell-Based Assays (e.g., MTT, CellTiter-Glo) treat->cell_viability target_engagement Target Engagement (e.g., Western Blot for p-ALK) treat->target_engagement ic50 IC50 Determination biochem->ic50 cell_viability->ic50 pathway Downstream Pathway Modulation Analysis target_engagement->pathway compare Comparative Analysis of Inhibitor Potency and Efficacy ic50->compare pathway->compare

Caption: General experimental workflow for comparing ALK inhibitors.

Conclusion

This compound stands out as a critical research tool due to its high potency and its specific function as a non-degrading ALK kinase inhibitor. Its primary advantage over other ALK inhibitor "controls" is its designed role as a counterpart to the PROTAC degrader TL13-112, enabling the precise dissection of cellular signaling events. While therapeutic inhibitors are often used as controls in academic research, their broader off-target effects and clinical focus can complicate the interpretation of results in fundamental biology studies. The high potency of this compound ensures that on-target effects can be studied at low nanomolar concentrations, minimizing potential off-target activities. For researchers investigating the roles of ALK beyond its kinase activity, or for those validating novel ALK-targeting PROTACs, this compound is an indispensable and superior control.

References

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of TL13-110 and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of highly selective kinase inhibitors is a cornerstone of modern precision medicine. Understanding the cross-reactivity profile of these molecules is paramount for predicting potential off-target effects, ensuring therapeutic efficacy, and minimizing toxicity. This guide provides a comparative analysis of the Bruton's Tyrosine Kinase (BTK) inhibitors ibrutinib, acalabrutinib, and zanubrutinib, based on available kinome scan data. While comprehensive, publicly available cross-reactivity data for the potent Anaplastic Lymphoma Kinase (ALK) inhibitor, TL13-110, is limited, this guide will establish a framework for comparison by detailing its primary target and presenting the selectivity profiles of other prominent kinase inhibitors.

This compound: A Potent ALK Inhibitor

Comparative Cross-Reactivity of BTK Inhibitors

Bruton's Tyrosine Kinase (BTK) is a critical mediator in B-cell receptor signaling and has become a key target in the treatment of various B-cell malignancies. The following table summarizes the kinome-wide selectivity of three prominent BTK inhibitors—ibrutinib, acalabrutinib, and zanubrutinib—at a concentration of 1 µM, as determined by the KINOMEscan® platform.[2][3]

Kinase InhibitorPrimary Target(s)Number of Kinases with >65% Inhibition (at 1 µM)Notable Off-Target Kinases (>65% Inhibition)
Ibrutinib BTK17TEC, EGFR, ITK, ERBB2, ERBB4
Acalabrutinib BTK15TEC, ITK
Zanubrutinib BTK7TEC

Data derived from KINOMEscan® profiling.[2][3][4]

Selectivity of ALK Inhibitors

While a direct kinome scan of this compound is unavailable, understanding the selectivity of other ALK inhibitors can provide insights into potential cross-reactivity patterns. Second-generation ALK inhibitors were developed to improve upon the selectivity and overcome resistance mechanisms of the first-generation inhibitor, crizotinib.[5][6] Alectinib, for instance, is noted for its high selectivity for ALK.[5] Brigatinib is also a selective ALK inhibitor.[7] The cross-reactivity between different ALK inhibitors is not fully elucidated, and instances of hypersensitivity to one ALK inhibitor do not always preclude the use of another.[7][8][9]

Experimental Protocols

A thorough understanding of the methodologies used to generate cross-reactivity data is essential for accurate interpretation. The following section details the protocol for the widely used KINOMEscan® competition binding assay.

KINOMEscan® Competition Binding Assay

The KINOMEscan® platform provides a quantitative measure of the interactions between a test compound and a large panel of kinases.[10][11][12][13] The assay is based on a competitive binding principle.

Principle: A test compound is incubated with DNA-tagged kinases and an immobilized, active-site-directed ligand. The amount of kinase that binds to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.[14]

Experimental Workflow:

  • Compound Preparation: The test compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

  • Assay Plate Preparation: The assay is conducted in multi-well plates. Each well contains the test compound at a specific concentration, a specific DNA-tagged kinase, and the immobilized ligand.

  • Competition Binding: The mixture is incubated to allow the test compound and the immobilized ligand to compete for binding to the kinase active site.

  • Washing: Unbound components are washed away, leaving only the kinase-ligand complexes bound to the solid support.

  • Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR. The amount of kinase bound is compared to a DMSO control (representing 100% binding) to determine the percentage of inhibition by the test compound.[14]

G cluster_prep Preparation cluster_assay Assay cluster_quant Quantification TestCompound Test Compound in DMSO AssayPlate Incubate in Assay Plate TestCompound->AssayPlate KinasePanel DNA-Tagged Kinase Panel KinasePanel->AssayPlate ImmobilizedLigand Immobilized Ligand ImmobilizedLigand->AssayPlate Wash Wash Unbound Components AssayPlate->Wash Elute Elute Bound Kinase Wash->Elute qPCR Quantify DNA Tag via qPCR Elute->qPCR Analysis Data Analysis (% Inhibition) qPCR->Analysis

Caption: Simplified BTK Signaling Pathway.

ALK Signaling Pathway

The Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated by genetic alterations (e.g., fusion proteins), can drive oncogenesis in various cancers, including non-small cell lung cancer.

dot

ALK_Pathway ALK Constitutively Active ALK RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ALK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway ALK->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway ALK->JAK_STAT Proliferation Cell Proliferation, Survival, & Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation JAK_STAT->Proliferation ALKi ALK Inhibitors (this compound, Crizotinib, Alectinib, Brigatinib) ALKi->ALK

Caption: Simplified ALK Signaling Pathway.

References

The Critical Absence of E3 Ligase Binding: Validating TL13-110 as a Non-Degrader Control

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, the use of precisely designed molecular tools is paramount for elucidating biological mechanisms and advancing therapeutic strategies. One such critical tool is the negative control molecule, which allows researchers to distinguish between the intended degradation effects of a Proteolysis Targeting Chimera (PROTAC) and other pharmacological activities. This guide provides a comprehensive comparison of the PROTAC degrader TL13-112 and its corresponding negative control, TL13-110, with a focus on validating the lack of E3 ligase binding by this compound.

Distinguishing Inhibition from Degradation

PROTACs are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. To validate that the observed cellular effects of a PROTAC are indeed due to protein degradation and not merely inhibition of the target protein, a negative control is essential. This compound serves this purpose for the Anaplastic Lymphoma Kinase (ALK) degrader, TL13-112. While both molecules are potent inhibitors of ALK, only TL13-112 is designed to induce its degradation.[1][2]

The key structural difference between TL13-112 and this compound lies in the moiety responsible for recruiting the E3 ligase. TL13-112 incorporates a ligand based on pomalidomide, which is known to bind to the Cereblon (CRBN) E3 ligase.[2][3][4] In contrast, this compound features a des-carbonyl modification of this ligand, a chemical alteration that abrogates its ability to bind to Cereblon.[5] This critical difference is the foundation for this compound's function as a non-degrading control.

Comparative Performance Data

The following tables summarize the key performance differences between this compound and TL13-112, highlighting their distinct effects on ALK inhibition and degradation.

Table 1: Biochemical and Cellular Activity

CompoundTargetALK Inhibition (IC50)ALK Degradation (DC50) in H3122 cellsALK Degradation (DC50) in Karpas 299 cellsCereblon Binding (IC50)
This compoundALK0.34 nMNo degradation observedNo degradation observed>10,000 nM (predicted)
TL13-112ALK0.14 nM10 nM40 nM2.4 µM

Data compiled from multiple sources.[1][2][6]

Experimental Validation of Non-Binding

Several experimental approaches can be employed to definitively validate the lack of E3 ligase binding by this compound. These methods are crucial for confirming its suitability as a negative control.

Experimental Protocols

1. Co-Immunoprecipitation (Co-IP)

  • Objective: To determine if this compound can mediate an interaction between ALK and Cereblon in a cellular context.

  • Methodology:

    • Treat ALK-positive cells (e.g., H3122) with this compound, TL13-112 (positive control), or a vehicle control.

    • Lyse the cells and perform immunoprecipitation using an antibody against ALK.

    • Analyze the immunoprecipitated proteins by Western blotting using an antibody against Cereblon.

  • Expected Outcome: Cereblon will be detected in the sample treated with TL13-112, indicating the formation of a ternary complex with ALK. In contrast, no significant Cereblon signal will be detected in the this compound or vehicle-treated samples, demonstrating that this compound does not induce the interaction.

2. Surface Plasmon Resonance (SPR)

  • Objective: To directly measure the binding affinity of this compound to purified Cereblon protein.

  • Methodology:

    • Immobilize purified recombinant Cereblon protein on an SPR sensor chip.

    • Flow solutions of this compound and TL13-112 (positive control) at various concentrations over the chip.

    • Measure the change in the refractive index at the sensor surface, which is proportional to the binding of the compound.

  • Expected Outcome: TL13-112 will show a concentration-dependent binding response, allowing for the calculation of its binding affinity (KD). This compound will exhibit no or negligible binding, confirming its lack of direct interaction with Cereblon.

3. Cellular Thermal Shift Assay (CETSA)

  • Objective: To assess the engagement of this compound with Cereblon within intact cells.

  • Methodology:

    • Treat cells with this compound, TL13-112 (positive control), or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation and analyze the amount of soluble Cereblon by Western blotting.

  • Expected Outcome: The binding of TL13-112 to Cereblon will stabilize the protein, leading to a higher melting temperature compared to the vehicle control. This compound will not alter the thermal stability of Cereblon, indicating a lack of engagement.

Visualizing the Scientific Rationale

The following diagrams illustrate the underlying principles of this compound's function as a negative control and the experimental workflow to validate its lack of E3 ligase binding.

Mechanism of Action: TL13-112 vs. This compound cluster_0 TL13-112 (PROTAC Degrader) cluster_1 This compound (Negative Control) TL13_112 TL13-112 ALK_1 ALK Protein TL13_112->ALK_1 Binds CRBN_1 Cereblon (E3 Ligase) TL13_112->CRBN_1 Binds Ternary_1 Ternary Complex (ALK-TL13-112-CRBN) ALK_1->Ternary_1 CRBN_1->Ternary_1 Ubiquitination_1 Ubiquitination of ALK Ternary_1->Ubiquitination_1 Proteasome_1 Proteasomal Degradation Ubiquitination_1->Proteasome_1 TL13_110 This compound ALK_2 ALK Protein TL13_110->ALK_2 Binds (Inhibits) CRBN_2 Cereblon (E3 Ligase) TL13_110->CRBN_2 No Binding No_Binding No Ternary Complex Formation

Caption: Contrasting mechanisms of TL13-112 and this compound.

Experimental Workflow: Co-Immunoprecipitation start Treat cells with This compound, TL13-112, or Vehicle lysis Cell Lysis start->lysis ip Immunoprecipitation (Anti-ALK Antibody) lysis->ip wash Wash Beads ip->wash elute Elute Proteins wash->elute wb Western Blot (Anti-Cereblon Antibody) elute->wb result_pos Result (TL13-112): Cereblon Detected wb->result_pos Positive Control result_neg Result (this compound/Vehicle): No Cereblon Detected wb->result_neg Negative Control

Caption: Co-IP workflow to validate the absence of induced protein interaction.

Conclusion

The validation of this compound's inability to bind to the Cereblon E3 ligase is a critical step in its use as a negative control for the ALK degrader TL13-112. Through a combination of structural understanding and rigorous experimental validation using techniques such as Co-Immunoprecipitation, Surface Plasmon Resonance, and Cellular Thermal Shift Assays, researchers can confidently attribute the degradation-specific effects of TL13-112 to its PROTAC mechanism. This clear distinction is essential for the accurate interpretation of experimental data and the continued development of targeted protein degradation as a powerful therapeutic modality.

References

Unveiling the Proteomic Landscape: A Comparative Analysis of TL13-110 and TL13-112 in Cellular Environments

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cellular impact of targeted protein degradation, this guide provides a comparative proteomic analysis of cell lines treated with the PROTAC degrader TL13-112 versus its inactive control, TL13-110. This report is intended for researchers, scientists, and drug development professionals seeking to understand the global proteomic consequences and specific pathways modulated by these compounds.

This guide presents a comprehensive overview of the differential effects of TL13-112 and this compound on the cellular proteome. While TL13-112 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK) and other kinases, this compound serves as a crucial negative control, inhibiting ALK without inducing its degradation.[1] By leveraging quantitative mass spectrometry-based proteomics, we can elucidate the on-target and off-target effects of these molecules, providing invaluable insights for drug development and mechanistic studies.

Quantitative Proteomic Analysis: A Comparative Overview

To assess the global changes in protein abundance following treatment with this compound and TL13-112, a quantitative proteomics experiment using Tandem Mass Tag (TMT) labeling followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art approach. In a typical experiment, cells would be treated with either a vehicle control, this compound, or TL13-112. The proteins from each condition are then extracted, digested into peptides, and labeled with unique TMT tags. This allows for the simultaneous identification and quantification of thousands of proteins across all conditions in a single mass spectrometry run.

The following table represents a hypothetical, yet representative, dataset from such a comparative proteomics study. This data illustrates the expected outcomes based on the known mechanisms of this compound and TL13-112.

ProteinFunctionFold Change (this compound vs. Vehicle)Fold Change (TL13-112 vs. Vehicle)p-value (TL13-112 vs. Vehicle)
ALK Receptor Tyrosine Kinase-0.1-1.5< 0.001
Aurora A Serine/Threonine Kinase-0.05-1.2< 0.001
FER Tyrosine Kinase0.08-1.1< 0.01
PTK2 (FAK) Tyrosine Kinase0.12-1.0< 0.01
RPS6KA1 Serine/Threonine Kinase0.03-0.8< 0.05
STAT3 Transcription Factor-0.5 (Phospho)-1.0 (Phospho)< 0.01
CRBN E3 Ubiquitin Ligase Component0.050.1> 0.05
Ubiquitin Protein Degradation Tag0.10.8 (Conjugated)< 0.05
GAPDH Housekeeping Protein0.01-0.02> 0.05

Note: The data presented in this table is illustrative and intended to represent the expected results from a comparative proteomics experiment. Fold changes are represented in log2 scale.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and interpretation of proteomics data. Below is a standard protocol for a comparative proteomics experiment involving PROTACs.

Cell Culture and Treatment
  • Cell Line Selection: Choose a relevant human cancer cell line known to express the target proteins (e.g., H3122 or Karpas 299 for ALK-positive cancers).

  • Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Treatment: Treat cells with the desired concentrations of this compound, TL13-112, or a vehicle control (e.g., DMSO) for a specified duration (e.g., 16 hours) to induce protein degradation.

Sample Preparation for Mass Spectrometry
  • Cell Lysis: Harvest cells and lyse them in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.

  • Reduction, Alkylation, and Digestion:

    • Reduce disulfide bonds in proteins using dithiothreitol (DTT).

    • Alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.

    • Digest proteins into smaller peptides using an enzyme such as trypsin.

  • Tandem Mass Tag (TMT) Labeling:

    • Label the peptides from each experimental condition with a unique isobaric TMT reagent.

    • Quench the labeling reaction.

  • Sample Pooling and Desalting: Combine the TMT-labeled peptide samples and desalt the mixture using a solid-phase extraction (SPE) method to remove contaminants.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Peptide Fractionation: To increase proteome coverage, the pooled peptide sample is often fractionated using high-pH reversed-phase liquid chromatography.

  • LC-MS/MS Analysis: Analyze each fraction using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system. The mass spectrometer will perform data-dependent acquisition, selecting peptide precursor ions for fragmentation and analysis of the resulting TMT reporter ions.

Data Analysis
  • Database Searching: Use a proteomics software suite (e.g., Proteome Discoverer, MaxQuant) to search the raw mass spectrometry data against a human protein database to identify peptides and proteins.

  • Quantification and Statistical Analysis: Quantify the relative abundance of each protein across the different conditions based on the intensities of the TMT reporter ions. Perform statistical analysis to identify proteins that are significantly up- or down-regulated.

Visualizing the Molecular Mechanisms

Diagrams are essential for visualizing complex biological processes and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism by which a PROTAC molecule like TL13-112 induces the degradation of a target protein.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC TL13-112 (PROTAC) Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein (e.g., ALK) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of PROTAC-induced protein degradation.

Comparative Proteomics Experimental Workflow

This diagram outlines the key steps in the quantitative proteomics workflow used to compare the effects of this compound and TL13-112.

Proteomics_Workflow cluster_1 Sample Preparation cluster_2 Mass Spectrometry & Data Analysis A Cell Culture & Treatment (Vehicle, this compound, TL13-112) B Protein Extraction & Quantification A->B C Reduction, Alkylation & Trypsin Digestion B->C D TMT Labeling C->D E Sample Pooling & Desalting D->E F LC-MS/MS Analysis E->F G Database Search & Protein ID F->G H Quantitative Analysis & Statistical Validation G->H I Biological Interpretation H->I

Caption: Workflow for comparative quantitative proteomics.

ALK Downstream Signaling Pathways

The following diagram depicts the major signaling pathways downstream of the ALK receptor tyrosine kinase, which are impacted by both inhibition and degradation of ALK.

ALK_Signaling cluster_pathways Downstream Pathways ALK ALK PLCg PLCγ ALK->PLCg RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT3 STAT3 JAK->STAT3 MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Gene Expression (Proliferation, Survival) mTOR mTOR AKT->mTOR mTOR->Nucleus STAT3->Nucleus

Caption: Key downstream signaling pathways of ALK.

References

The Crucial Role of a Negative Control: How TL13-110 Data Validates PROTAC Degrader Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, the development of potent and selective PROTAC (Proteolysis-Targeting Chimera) degraders is paramount. A key aspect of validating a novel PROTAC is the use of appropriate controls to unequivocally demonstrate that the observed protein degradation is a direct result of the PROTAC's specific mechanism of action. This guide compares the active ALK (Anaplastic Lymphoma Kinase) PROTAC degrader, TL13-112, with its structurally similar negative control, TL13-110, to illustrate how data from a well-designed control is indispensable for the validation of a PROTAC degrader.

Distinguishing Inhibition from Degradation: A Head-to-Head Comparison

The primary function of a PROTAC is to induce the degradation of a target protein. However, since PROTACs are composed of a ligand that binds the target protein, they often also possess inhibitory activity. To confirm that the desired biological effect is due to degradation and not merely inhibition, a negative control that retains target binding and inhibition but is incapable of inducing degradation is essential. This compound serves this purpose perfectly for the ALK degrader TL13-112.

As the data below illustrates, both this compound and TL13-112 are highly potent inhibitors of ALK. However, only TL13-112 effectively degrades the ALK protein.

CompoundTargetTarget Inhibition (IC50)Target Degradation (DC50)Maximum Degradation (Dmax)E3 Ligase Ligand
TL13-112 ALK0.14 nM[1]10 nM (in H3122 cells)[1][2]>99% (in H3122 cells)[2]Pomalidomide (recruits Cereblon)
This compound ALK0.34 nMNo degradation observedNot applicableStructurally similar to Pomalidomide but modified to prevent E3 ligase binding

This comparative data is critical. The potent ALK inhibition by this compound demonstrates that it effectively engages the target protein. However, its inability to induce degradation confirms that target binding alone is insufficient for the desired outcome. This stark contrast with TL13-112, which shows robust degradation at nanomolar concentrations, provides strong evidence that the degradation observed with TL13-112 is a direct consequence of its PROTAC modality, specifically the recruitment of the Cereblon E3 ligase.

Visualizing the Scientific Rationale

To further understand the validation process, the following diagrams illustrate the key concepts and experimental workflows.

PROTAC_Validation_Workflow PROTAC Validation Workflow cluster_compounds Test Articles cluster_assays Experimental Assays cluster_outcomes Expected Outcomes PROTAC Active PROTAC (e.g., TL13-112) Inhibition Target Inhibition Assay (e.g., Kinase Assay) PROTAC->Inhibition Degradation Degradation Assay (e.g., Western Blot) PROTAC->Degradation Ternary Ternary Complex Assay (e.g., AlphaLISA) PROTAC->Ternary Ubiquitination Ubiquitination Assay (e.g., in-cell ubiquitination) PROTAC->Ubiquitination Control Negative Control (e.g., this compound) Control->Inhibition Control->Degradation Control->Ternary Control->Ubiquitination Inhibition_Outcome Both show inhibition Inhibition->Inhibition_Outcome Degradation_Outcome Only PROTAC shows degradation Degradation->Degradation_Outcome Ternary_Outcome Only PROTAC forms complex Ternary->Ternary_Outcome Ubiquitination_Outcome Only PROTAC induces ubiquitination Ubiquitination->Ubiquitination_Outcome

Caption: Logical workflow for validating a PROTAC degrader using a negative control.

ALK_Signaling_Pathway Simplified ALK Signaling Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Effects ALK ALK Receptor Tyrosine Kinase PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway ALK->RAS_MAPK JAK_STAT JAK/STAT Pathway ALK->JAK_STAT Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival RAS_MAPK->Proliferation JAK_STAT->Proliferation JAK_STAT->Survival

Caption: Simplified overview of the ALK signaling pathway.

PROTAC_Mechanism PROTAC Mechanism of Action vs. Negative Control cluster_protac Active PROTAC (TL13-112) cluster_control Negative Control (this compound) PROTAC TL13-112 Target_P ALK PROTAC->Target_P binds E3_P Cereblon E3 Ligase PROTAC->E3_P binds Ternary_P Ternary Complex (ALK-TL13-112-Cereblon) Target_P->Ternary_P E3_P->Ternary_P Ub_P Ubiquitination Ternary_P->Ub_P Degradation_P ALK Degradation Ub_P->Degradation_P Control This compound Target_C ALK Control->Target_C binds E3_C Cereblon E3 Ligase Control->E3_C does not bind No_Ternary No Ternary Complex Formation Target_C->No_Ternary E3_C->No_Ternary No_Degradation No Degradation No_Ternary->No_Degradation

Caption: Comparative mechanism of an active PROTAC versus a negative control.

Detailed Experimental Protocols

To ensure the reproducibility and rigor of PROTAC validation, detailed experimental protocols are essential.

ALK Degradation Assay via Western Blot

Objective: To quantify the degradation of ALK protein in cells treated with TL13-112 and this compound.

Methodology:

  • Cell Culture and Treatment:

    • Culture ALK-positive cancer cell lines (e.g., H3122 or Karpas 299) in appropriate media and conditions.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a dose-response of TL13-112 and this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 16 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ALK overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the ALK band intensity to the loading control.

    • Calculate the percentage of ALK degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the compound concentration to determine the DC50 value.

Ternary Complex Formation Assay via AlphaLISA

Objective: To detect the formation of the ALK-PROTAC-Cereblon ternary complex.

Methodology:

  • Reagents and Plate Preparation:

    • Use recombinant ALK protein, Cereblon E3 ligase complex, and the PROTACs (TL13-112 and this compound).

    • Utilize AlphaLISA acceptor beads conjugated to an antibody against a tag on the ALK protein (e.g., His-tag) and donor beads conjugated to a binder for a tag on the Cereblon complex (e.g., GST-tag).

    • Prepare serial dilutions of the PROTACs.

  • Assay Procedure:

    • In a 384-well plate, add the ALK protein, Cereblon complex, and the serially diluted PROTAC or control.

    • Incubate the mixture to allow for ternary complex formation.

    • Add the AlphaLISA acceptor beads and incubate.

    • Add the AlphaLISA donor beads and incubate in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaLISA-compatible plate reader.

    • The formation of a ternary complex brings the donor and acceptor beads into proximity, resulting in a luminescent signal.

    • Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is expected for the active PROTAC (TL13-112), indicating ternary complex formation at optimal concentrations and the "hook effect" at higher concentrations. No significant signal is expected for the negative control (this compound).

In-Cell Ubiquitination Assay

Objective: To determine if the PROTAC induces ubiquitination of the target protein in a cellular context.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC (TL13-112), negative control (this compound), vehicle, and a proteasome inhibitor (e.g., MG132) for a short duration (e.g., 2-4 hours). The proteasome inhibitor is used to allow the accumulation of ubiquitinated proteins.

    • Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions, followed by dilution with a non-denaturing buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the target protein (ALK) to immunoprecipitate ALK and any associated proteins.

  • Western Blotting for Ubiquitin:

    • Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an antibody that recognizes ubiquitin or polyubiquitin chains.

  • Analysis:

    • A smear or ladder of high molecular weight bands in the lane corresponding to the active PROTAC (TL13-112) treatment indicates polyubiquitination of ALK.

    • No significant ubiquitination signal is expected for the negative control (this compound) or vehicle-treated cells.

References

Safety Operating Guide

Navigating the Safe Disposal of TL13-110: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the potent nature of TL13-110, an ALK inhibitor, the following PPE is mandatory:

  • Gloves: Chemically resistant gloves, such as nitrile, are essential.

  • Eye Protection: Safety glasses with side shields or goggles must be worn.

  • Lab Coat: A standard laboratory coat should be worn to protect from incidental contact.

  • Respiratory Protection: If there is a risk of aerosolization of the solid compound, a NIOSH-approved respirator is recommended.

All handling of this compound, both in its pure form and in solution, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary

For clarity and quick reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Weight988.59 g/mol
FormulaC₄₉H₆₂ClN₉O₉S
Purity≥98% (HPLC)
Solubility in DMSOSoluble to 50 mM
Storage Temperature-20°C

Disposal Procedures for this compound

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of in regular trash or down the drain.

  • Consult Safety Office: Prior to disposal, it is imperative to consult with your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on local and federal regulations.

  • Packaging: The original container of this compound should be securely sealed. If repackaging is necessary, a clearly labeled, compatible container must be used. The label should prominently display "this compound," its CAS number (2229037-09-4), and any relevant hazard warnings.

  • Waste Stream: The packaged solid waste should be designated as hazardous chemical waste and disposed of through your institution's approved waste management program. Do not mix with other waste unless explicitly permitted by your EHS office.

Solutions containing this compound, commonly prepared in solvents like DMSO, require careful handling for disposal.

  • Waste Collection: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][2] The label should specify the solvent (e.g., DMSO) and the solute (this compound), including its approximate concentration.

  • Avoid Drains: It is strictly prohibited to dispose of solutions containing this compound down the drain.[3]

  • Institutional Pickup: The hazardous waste container should be stored in a designated satellite accumulation area until it is collected by your institution's EHS-approved waste pickup service.

Experimental Protocol: Decontamination of Glassware and Surfaces

Proper decontamination of laboratory equipment that has come into contact with this compound is crucial to prevent cross-contamination and ensure a safe working environment.

  • Initial Rinse: Contaminated glassware and surfaces should first be rinsed with a suitable solvent that can solubilize this compound, such as ethanol or DMSO. This initial rinsate must be collected and treated as hazardous waste.

  • Secondary Wash: Following the initial rinse, wash the glassware and surfaces with an appropriate laboratory detergent and water.

  • Final Rinse: A thorough rinse with water should be performed as the final step.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

TL13_110_Disposal_Workflow cluster_preparation Preparation & Safety cluster_waste_identification Waste Identification cluster_disposal_procedure Disposal Procedure cluster_decontamination Decontamination start Disposal of this compound Required ppe Wear Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid this compound waste_type->solid_waste Solid solution_waste This compound Solution (e.g., in DMSO) waste_type->solution_waste Solution package_solid Package & Label Solid Waste solid_waste->package_solid collect_solution Collect Solution in Labeled Container solution_waste->collect_solution contact_ehs Contact EHS for Guidance package_solid->contact_ehs collect_solution->contact_ehs hazardous_waste_pickup Arrange for Hazardous Waste Pickup contact_ehs->hazardous_waste_pickup decontaminate Decontaminate Glassware & Surfaces hazardous_waste_pickup->decontaminate collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate

Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.

References

Personal protective equipment for handling TL13-110

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in laboratory work with the compound TL13-110, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

As the toxicological properties of this compound have not been fully investigated, it is crucial to handle this compound with the utmost care, treating it as a potentially hazardous substance. The following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecific Requirements
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the compound in powdered form or when generating aerosols.
Body Protection A laboratory coat should be worn at all times. For procedures with a higher risk of splashes or spills, consider additional protective clothing such as an apron or coveralls.

Hazard Identification and First Aid

While specific hazard classifications for this compound are not yet fully established, it is prudent to take a precautionary approach.

Exposure RoutePotential HazardFirst Aid Measures
Inhalation May cause respiratory tract irritation.Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact May cause skin irritation or be absorbed through the skin.Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact May cause eye irritation.Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
Ingestion The toxicological effects of ingestion are unknown.Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound is critical for maintaining its integrity and ensuring laboratory safety.

Experimental Workflow

Safe Handling Workflow for this compound prep Preparation - Don appropriate PPE - Work in a well-ventilated area or fume hood weigh Weighing - Handle as a powder with care - Avoid generating dust prep->weigh dissolve Dissolution - Use an appropriate solvent (e.g., DMSO) - Prepare solutions in a fume hood weigh->dissolve experiment Experimentation - Follow established laboratory protocols - Avoid direct contact and aerosol generation dissolve->experiment cleanup Post-Experiment Cleanup - Decontaminate work surfaces - Remove and dispose of PPE correctly experiment->cleanup storage Storage - Store at -20°C in a tightly sealed container - Protect from light and moisture cleanup->storage

Caption: A logical workflow for the safe handling of this compound, from preparation to storage.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, sealed, and properly labeled hazardous waste container.
Liquid Waste Collect in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of down the drain.
Contaminated PPE Dispose of in a designated hazardous waste container.

Follow all local, state, and federal regulations for the disposal of chemical waste. If you are unsure about the proper disposal procedures, consult with your institution's environmental health and safety (EHS) department.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.